Cilengitide TFA
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJCSACXAPYNTG-LOPTWHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F3N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cilengitide TFA discovery and synthesis pathway
An In-Depth Technical Guide to the Discovery and Synthesis of Cilengitide TFA
Introduction
Cilengitide (EMD 121974) is a cyclic pentapeptide developed as a selective and potent inhibitor of αvβ3 and αvβ5 integrins.[1][2] These integrins are crucial mediators of cell adhesion, migration, and signaling, and are often overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.[2][3] By targeting these receptors, Cilengitide disrupts the processes of tumor-induced blood vessel formation (angiogenesis) and tumor cell invasion.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental protocols related to this compound.
Discovery of Cilengitide
The development of Cilengitide is a landmark example of rational drug design in peptide chemistry. It was designed and synthesized at the Technical University Munich in collaboration with Merck KGaA.[4][5] The discovery process was built upon several key strategic pillars.
The RGD Motif and Conformational Restriction
The foundation for Cilengitide's discovery was the identification of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as the primary recognition motif for many integrins.[3][6] However, linear RGD peptides are conformationally flexible, leading to low receptor affinity and poor selectivity. To overcome this, researchers applied the principle of conformational restriction through cyclization. Cyclic peptides have reduced flexibility, which can lock the peptide into a bioactive conformation that fits the target receptor with higher affinity and specificity.[7]
Spatial Screening and Lead Identification
A novel "spatial screening" procedure was employed to identify the optimal cyclic peptide structure.[3][8] This strategy led to the development of cyclo(RGDfV), a cyclic pentapeptide that demonstrated a 100 to 1000-fold increase in activity as an αvβ3 inhibitor compared to linear peptides.[3][8] This compound also showed high selectivity against the platelet receptor αIIbβ3, which is a critical factor for avoiding hematological side effects.[3]
Lead Optimization via N-Methylation
To further enhance the peptide's properties, a systematic N-methylation scan was performed on the lead compound cyclo(RGDfV). N-methylation of a peptide bond can increase metabolic stability, improve membrane permeability, and fine-tune the peptide's conformation. This optimization process resulted in cyclo(RGDf(NMe)V), where the peptide bond between Phenylalanine (f) and Valine (V) is methylated.[3][8] This modification yielded a compound with even greater antagonistic activity.[3][5][8] This final molecule was named Cilengitide.[3][5][8]
Mechanism of Action
Cilengitide functions by competitively inhibiting the binding of extracellular matrix (ECM) proteins, such as vitronectin and tenascin, to the αvβ3 and αvβ5 integrins on the cell surface.[2][9] This blockade disrupts critical cell-matrix interactions and triggers several downstream effects:
-
Inhibition of Angiogenesis: By blocking integrins on activated endothelial cells, Cilengitide prevents the formation of new blood vessels that tumors need to grow.[3]
-
Induction of Apoptosis: The detachment of cells from the ECM, a phenomenon known as anoikis, is induced. Cilengitide promotes apoptosis in both endothelial and tumor cells.[1][3][9]
-
Disruption of Signaling Pathways: Integrin engagement normally activates intracellular signaling cascades. Cilengitide's inhibition of integrins leads to the downregulation of pathways involving Focal Adhesion Kinase (FAK), Src, and protein kinase B (AKT), which are critical for cell survival, proliferation, and migration.[4][5][9]
References
- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Combination Effect of Cilengitide with Erlotinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
Cilengitide TFA: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide, has been a subject of significant interest in oncological research due to its targeted inhibition of αvβ3 and αvβ5 integrins. These integrins play a crucial role in angiogenesis and tumor cell invasion, making them a prime target for anti-cancer therapies. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Cilengitide, presented as its trifluoroacetate (TFA) salt.
Chemical and Physical Properties
Cilengitide TFA is a synthetic compound, the result of strategic chemical modifications to enhance its binding affinity and selectivity to target integrins.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-N-methyl-L-valyl) trifluoroacetate | [2][3] |
| Synonyms | EMD 121974 TFA, NSC 707544 | [4][5] |
| Molecular Formula | C29H41F3N8O9 | [5][6] |
| Molecular Weight | 702.7 g/mol | [5] |
| CAS Number | 199807-35-7 | [5][7] |
| Appearance | White solid | N/A |
| Purity | >98% (typically by HPLC) | [8] |
| Solubility | Soluble in PBS (16.67 mg/mL, 23.72 mM) | [4] |
| IC50 (αvβ3) | 4.1 nM | [9][10] |
| IC50 (αvβ5) | 79 nM | [9][10] |
Chemical Structure
Cilengitide is a cyclic pentapeptide with the sequence Arg-Gly-Asp-D-Phe-N-Me-Val. The cyclization and the presence of a D-amino acid (D-phenylalanine) and an N-methylated amino acid (N-methyl-valine) are key structural features that confer high affinity and selectivity for its target integrins.[1] The trifluoroacetate salt form is common for peptide-based therapeutics, enhancing stability and solubility.
Below is a 2D representation of the chemical structure of Cilengitide.
Caption: 2D structure of Cilengitide.
Mechanism of Action and Signaling Pathways
Cilengitide competitively inhibits the binding of extracellular matrix proteins, such as vitronectin, to αvβ3 and αvβ5 integrins.[11] This disruption of integrin signaling leads to the inhibition of downstream pathways critical for cell survival, proliferation, and migration. Key signaling molecules affected include Focal Adhesion Kinase (FAK), Src family kinases (Src), and Protein Kinase B (Akt).[12] By inhibiting the phosphorylation and activation of these kinases, Cilengitide can induce apoptosis in endothelial and tumor cells.[12] Furthermore, Cilengitide has been shown to modulate TGF-β signaling, a pathway implicated in tumor progression and immune evasion.[13]
The following diagram illustrates the signaling pathway inhibited by Cilengitide.
Caption: Cilengitide's mechanism of action.
Experimental Protocols
Solid-Phase Peptide Synthesis of Cilengitide
A common method for synthesizing Cilengitide is through solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Synthesis:
Caption: Solid-phase synthesis workflow.
Methodology:
-
Resin Preparation: Swell Wang resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
First Amino Acid Loading: Couple the first protected amino acid, Fmoc-Asp(OtBu)-OH, to the resin.
-
Elongation Cycle:
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Coupling: Add the next Fmoc-protected amino acid along with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) to facilitate peptide bond formation.
-
Repeat this cycle for each amino acid in the sequence (Gly, Arg(Pbf), N-Me-Val, D-Phe).
-
-
Final Deprotection: Remove the terminal Fmoc group and the side-chain protecting group of Aspartic acid (OtBu).
-
On-Resin Cyclization: Induce intramolecular cyclization between the N-terminal amine and the side-chain carboxyl group of Aspartic acid.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain the final this compound product as a powder.
Purity and Identity Analysis by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for assessing the purity and confirming the identity of Cilengitide.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector and a mass spectrometer.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like TFA (0.1%), is commonly employed.
-
Gradient: A linear gradient from low to high ACN concentration over a set time (e.g., 5% to 95% ACN over 30 minutes).
-
Detection:
-
UV Detection: Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to detect the molecular ion of Cilengitide ([M+H]+ at m/z 589.7) and its TFA adduct.
-
-
Data Analysis: Purity is determined by integrating the peak area of Cilengitide relative to the total peak area in the chromatogram. The mass spectrum confirms the identity of the compound.
In Vitro Cell Adhesion Assay
This assay measures the ability of Cilengitide to inhibit cell attachment to extracellular matrix proteins.
Methodology:
-
Plate Coating: Coat 96-well plates with an ECM protein such as vitronectin or fibronectin and incubate overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Cell Preparation: Culture a relevant cell line (e.g., U87MG glioblastoma cells) and harvest the cells.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Seeding: Seed the treated cells onto the pre-coated plates and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the plates to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength using a plate reader. The reduction in absorbance in Cilengitide-treated wells compared to control wells indicates the inhibition of cell adhesion.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins following Cilengitide treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Cilengitide for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of FAK, Src, and Akt, as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Conclusion
This compound is a well-characterized integrin inhibitor with a defined chemical structure and mechanism of action. The experimental protocols outlined in this guide provide a framework for its synthesis, analysis, and in vitro characterization. This information is intended to support researchers and drug development professionals in their ongoing investigations of Cilengitide and other integrin-targeting therapies.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102731627A - Solid-phase synthesis method of Cilengitide - Google Patents [patents.google.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. researchgate.net [researchgate.net]
Cilengitide TFA: A Technical Deep Dive into its Mechanism of Action on Integrin Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective antagonist of αvβ3 and αvβ5 integrins, with a lesser affinity for the α5β1 integrin.[1] By competitively binding to these integrins, Cilengitide effectively inhibits the interaction between the extracellular matrix (ECM) and tumor cells, as well as endothelial cells. This disruption of integrin-mediated signaling pathways leads to a cascade of anti-cancer effects, including the inhibition of cell adhesion and migration, induction of apoptosis (anoikis), and suppression of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of Cilengitide TFA, with a focus on its interaction with integrins, downstream signaling consequences, and detailed experimental protocols for its characterization.
Core Mechanism: Competitive Antagonism of Integrin Binding
Cilengitide's primary mechanism of action is its ability to act as a competitive antagonist at the RGD-binding site of specific integrin subtypes. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions crucial for tumor growth, invasion, and angiogenesis.[1]
The cyclic structure of Cilengitide constrains the RGD motif in a conformation that is optimal for high-affinity binding to the αvβ3 and αvβ5 integrins. This binding directly blocks the attachment of natural ECM ligands, such as vitronectin, fibronectin, and osteopontin.
Quantitative Binding Affinity
The binding affinity of Cilengitide for various integrin subtypes has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Integrin Subtype | Ligand | IC50 (nM) | Cell Line/System | Reference |
| αvβ3 | Vitronectin | 4 | Purified receptor | MedChemExpress |
| αvβ5 | Vitronectin | 79 | Purified receptor | MedChemExpress |
| αvβ3 | Vitronectin | 0.4 µM | Human melanoma M21 cells | MedChemExpress |
| αvβ5 | Vitronectin | 0.4 µM | UCLA-P3 human lung carcinoma cells | MedChemExpress |
| αvβ3 | - | 0.6 | - | [2] |
Downstream Signaling Pathways and Cellular Consequences
By blocking integrin-ligand interactions, Cilengitide disrupts critical downstream signaling pathways that regulate cell survival, proliferation, and migration.
Inhibition of Focal Adhesion Kinase (FAK) Signaling
Upon integrin engagement with the ECM, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions and autophosphorylated. This phosphorylation event initiates a signaling cascade that promotes cell survival and migration. Cilengitide's inhibition of integrin binding prevents the activation of FAK and its downstream effectors, including Src and Akt. This disruption of the FAK/Src/Akt pathway is a key mechanism by which Cilengitide induces apoptosis in endothelial and glioma cells.
Disruption of MAPK/ERK and PI3K/Akt Pathways
The Ras/MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase)/Akt pathways are also influenced by integrin signaling and are crucial for cell proliferation and survival. By inhibiting integrin activation, Cilengitide can lead to the downregulation of these pro-survival pathways, further contributing to its anti-tumor effects.
Cellular Consequences
The inhibition of these signaling pathways manifests in several key cellular outcomes:
-
Inhibition of Cell Adhesion and Migration: By blocking the interaction with the ECM, Cilengitide prevents tumor and endothelial cells from adhering to the surrounding matrix, a critical step for invasion and metastasis.[3]
-
Induction of Anoikis (Detachment-Induced Apoptosis): Normal cells are dependent on adhesion to the ECM for survival; detachment triggers a form of programmed cell death called anoikis. Cilengitide-induced detachment promotes anoikis in tumor and endothelial cells, contributing to its anti-angiogenic and anti-tumor activity.[2][4]
-
Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is highly dependent on the function of αvβ3 and αvβ5 integrins on endothelial cells. By targeting these integrins, Cilengitide effectively inhibits the proliferation, migration, and survival of endothelial cells, thereby cutting off the tumor's blood supply.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cilengitide.
Competitive ELISA for Integrin Binding Affinity
This assay quantifies the ability of Cilengitide to compete with a known ligand for binding to a specific integrin subtype.
Materials:
-
High-binding 96-well microtiter plates
-
Purified integrin αvβ3 or αvβ5
-
Biotinylated vitronectin (or other appropriate ECM ligand)
-
This compound
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the purified integrin solution in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competitive Binding: Prepare serial dilutions of Cilengitide. Add the Cilengitide dilutions and a constant concentration of biotinylated vitronectin to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is inversely proportional to the amount of Cilengitide bound. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Cilengitide.
Cell Adhesion Assay
This assay measures the ability of Cilengitide to inhibit cell attachment to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., vitronectin, fibronectin)
-
Tumor or endothelial cell line expressing the target integrins
-
This compound
-
Cell culture medium
-
Crystal Violet stain
-
Solubilization buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution. Incubate for at least 1 hour at 37°C or overnight at 4°C.
-
Blocking: Aspirate the coating solution and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of Cilengitide for 30 minutes at 37°C.
-
Seeding: Seed the pre-treated cells onto the ECM-coated wells.
-
Incubation: Allow the cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol and stain with Crystal Violet solution for 10-20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Solubilize the stain by adding solubilization buffer to each well.
-
Measurement: Read the absorbance at a wavelength of 570-595 nm.
-
Data Analysis: The absorbance is directly proportional to the number of adherent cells. Calculate the percentage of inhibition of adhesion for each Cilengitide concentration.
Anoikis (Detachment-Induced Apoptosis) Assay
This assay determines the ability of Cilengitide to induce apoptosis in cells cultured in non-adherent conditions.
Materials:
-
Ultra-low attachment plates
-
Tumor or endothelial cell line
-
This compound
-
Cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in ultra-low attachment plates in the presence of various concentrations of Cilengitide.
-
Incubation: Culture the cells for 24-48 hours to induce anoikis.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive).
Western Blot for FAK Phosphorylation
This assay detects the phosphorylation status of FAK as an indicator of integrin signaling activation.
Materials:
-
Tumor or endothelial cell line
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-FAK, anti-total-FAK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to sub-confluency and then treat with Cilengitide for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total FAK and a loading control (GAPDH or β-actin) to normalize the results.
Conclusion
This compound's mechanism of action is centered on its potent and selective antagonism of αvβ3 and αvβ5 integrins. By competitively inhibiting the binding of ECM ligands, Cilengitide disrupts critical downstream signaling pathways, including the FAK/Src/Akt, MAPK/ERK, and PI3K/Akt pathways. This leads to the inhibition of cell adhesion and migration, induction of anoikis, and suppression of angiogenesis, collectively contributing to its anti-tumor and anti-angiogenic properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Cilengitide and other integrin-targeting therapeutics.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
Cilengitide TFA: A Conformation-Centric Technical Guide to a Potent RGD-Mimetic Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective antagonist of αvβ3, αvβ5, and α5β1 integrins.[1] Its development marked a significant advancement in the field of RGD mimetics, largely owing to a deep understanding of its conformational properties which dictate its high affinity and selectivity. This technical guide provides an in-depth analysis of the conformational studies, mechanism of action, and clinical evaluation of Cilengitide, with a focus on the experimental methodologies and quantitative data that underpin its scientific foundation.
Introduction: The Genesis of a Spatially-Screened RGD Mimetic
Cilengitide, chemically known as cyclo(-RGDfV-), emerged from a "spatial screening" approach aimed at developing superactive and selective αvβ3 inhibitors.[1] This strategy led to the creation of a cyclic peptide with 100 to 1000 times increased activity compared to linear RGD peptides. A key modification, the N-methylation of a peptide bond, further enhanced its antagonistic activity, resulting in the final Cilengitide molecule.[1]
Integrins are heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in processes like angiogenesis, tumor growth, and metastasis.[1] The RGD sequence is a primary recognition motif for many integrins. Cilengitide mimics this sequence, competitively inhibiting the binding of ECM proteins like vitronectin to αv-series integrins, thereby disrupting downstream signaling pathways essential for pathological processes in cancer.
Conformational Analysis: The Structural Basis of Potency
The high affinity and selectivity of Cilengitide are intrinsically linked to its well-defined solution-state conformation, which pre-organizes the pharmacophoric residues (Arg and Asp) in an optimal orientation for integrin binding. The primary techniques employed for the conformational analysis of Cilengitide and its analogs are Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.
A pivotal finding from these studies is that the conformation of Cilengitide in solution closely mirrors its structure when bound to the αvβ3 integrin.[1] This pre-organization minimizes the entropic penalty upon binding, contributing to its high affinity. The conformation is characterized by a βII' turn and a γ turn within the cyclic pentapeptide backbone.[1]
Experimental Protocols
2.1.1. NMR Spectroscopy for Conformational Analysis of Cyclic RGD Peptides
This protocol outlines the general steps for determining the solution conformation of cyclic RGD peptides like Cilengitide.
-
Sample Preparation:
-
Dissolve the peptide (1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1) to a final concentration of 1-10 mM.
-
Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H Spectrum: To identify all proton resonances.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints. Mixing times for NOESY/ROESY experiments are typically varied (e.g., 100-400 ms) to account for different relaxation properties.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To obtain scalar coupling constants (³J(HN,Hα)), which provide information about the dihedral angles (φ).
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances by integrating information from TOCSY and sequential NOE connectivities.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance constraints. Calibrate the distances based on a known distance (e.g., the geminal protons of a methylene group).
-
Measure the ³J(HN,Hα) coupling constants from the DQF-COSY spectrum and use the Karplus equation to derive φ dihedral angle constraints.
-
-
Structure Calculation:
-
Use the derived distance and dihedral angle constraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH, or Amber).
-
Perform simulated annealing or restrained molecular dynamics simulations to generate a family of conformers that satisfy the experimental constraints.
-
Analyze the resulting ensemble of structures to determine the predominant conformation and assess its flexibility.
-
2.1.2. Molecular Dynamics (MD) Simulations of Cilengitide
MD simulations provide a dynamic view of the conformational landscape of Cilengitide in a simulated physiological environment.
-
System Setup:
-
Obtain the initial coordinates of Cilengitide, either from NMR data or by building it using peptide builder tools.
-
Place the peptide in a periodic box of a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection:
-
Choose an appropriate force field for the peptide and water, such as AMBER, CHARMM, or GROMOS.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to study various properties, including:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis.
-
Dihedral angle analysis to characterize backbone conformations.
-
Clustering analysis to identify representative conformations.
-
-
Mechanism of Action: Disrupting the Integrin Signaling Axis
Cilengitide functions as a competitive antagonist at the RGD-binding site of αvβ3, αvβ5, and α5β1 integrins. By blocking the interaction of these integrins with their natural ligands in the extracellular matrix, Cilengitide inhibits downstream signaling pathways that are crucial for cell survival, proliferation, migration, and angiogenesis.
The binding of integrins to the ECM normally triggers the recruitment of focal adhesion kinase (FAK) and Src family kinases, leading to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. Cilengitide's inhibition of integrin binding disrupts this cascade, leading to the induction of apoptosis in endothelial and tumor cells, a phenomenon known as anoikis.[1]
Signaling Pathway Diagram
Quantitative Data: Binding Affinities and Clinical Efficacy
The potency of Cilengitide is quantified by its inhibitory concentration (IC50) values against various integrins. Its clinical efficacy has been evaluated in numerous trials, particularly for the treatment of glioblastoma.
Table of Inhibitory Concentrations (IC50)
| Integrin Target | IC50 (nM) | Reference |
| αvβ3 | 0.5 - 10 | [1] |
| αvβ5 | 5 - 50 | [1] |
| α5β1 | 10 - 100 | [1] |
| αIIbβ3 (platelet integrin) | >1000 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Table of Selected Clinical Trial Results for Cilengitide in Glioblastoma
| Trial Phase | Treatment Regimen | Number of Patients | Key Findings | Reference |
| Phase II (Recurrent Glioblastoma) | Cilengitide monotherapy (500 mg or 2000 mg twice weekly) | 81 | Modest single-agent activity. Higher dose showed a trend towards improved survival. | [2] |
| Phase II (Newly Diagnosed Glioblastoma) | Cilengitide (2000 mg twice weekly) + standard chemoradiotherapy | 265 | Inconsistent overall survival and progression-free survival outcomes. | [3] |
| Phase III (CENTRIC) (Newly Diagnosed Glioblastoma with methylated MGMT promoter) | Cilengitide (2000 mg twice weekly) + standard temozolomide chemoradiotherapy | 545 | Did not improve overall survival compared to standard therapy. | [4] |
Experimental Protocols for Functional Characterization
Solid-Phase Integrin Binding Assay
This assay measures the ability of Cilengitide to inhibit the binding of an integrin to its immobilized ligand.
-
Plate Coating:
-
Coat a 96-well microtiter plate with an ECM protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of Cilengitide in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl₂ and 1% BSA).
-
Add the diluted Cilengitide or control vehicle to the wells.
-
Add purified integrin protein (e.g., αvβ3) to the wells at a pre-determined concentration.
-
Incubate for 1-3 hours at room temperature to allow for binding.
-
-
Detection:
-
Wash the plate to remove unbound integrin.
-
Add a primary antibody specific to the integrin (e.g., anti-αvβ3) and incubate for 1 hour.
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour.
-
Wash the plate.
-
Add a substrate for the enzyme (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance versus the logarithm of the Cilengitide concentration.
-
Calculate the IC50 value, which is the concentration of Cilengitide that inhibits 50% of the integrin binding.
-
Cell Adhesion Assay
This assay assesses the ability of Cilengitide to inhibit cell attachment to an ECM-coated surface.
-
Plate Coating:
-
Coat a 96-well plate with an ECM protein as described in the solid-phase binding assay.
-
-
Cell Preparation:
-
Culture cells known to express the target integrins (e.g., U87MG glioblastoma cells or HUVECs).
-
Harvest the cells and resuspend them in a serum-free medium.
-
-
Inhibition of Adhesion:
-
Pre-incubate the cells with various concentrations of Cilengitide or a control vehicle for 30-60 minutes at 37°C.
-
Seed the cell suspension onto the ECM-coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification of Adherent Cells:
-
Gently wash the plate to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as:
-
Crystal Violet Staining: Stain the adherent cells with crystal violet, lyse the cells, and measure the absorbance of the lysate.
-
Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., calcein-AM) before the assay and measure the fluorescence of the adherent cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion relative to the control (no inhibitor).
-
Plot the percentage of adhesion versus the logarithm of the Cilengitide concentration to determine the IC50 value.
-
Experimental Workflow Diagram
Conclusion
Cilengitide stands as a testament to the power of structure-based drug design, where a thorough understanding of the conformational dynamics of an RGD mimetic led to a highly potent and selective integrin antagonist. While it did not ultimately achieve its primary endpoints in pivotal clinical trials for glioblastoma, the wealth of scientific knowledge generated from its development continues to inform the design of next-generation RGD mimetics and other targeted therapies. The detailed experimental methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the ongoing quest to modulate integrin signaling for therapeutic benefit.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilengitide combined with standard treatment for patients with newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Cilengitide Trifluoroacetate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cilengitide (EMD 121974) is a cyclic pentapeptide designed as a selective and potent antagonist of αvβ3 and αvβ5 integrins, which are crucial mediators of cell-matrix interactions involved in angiogenesis and tumor progression.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of Cilengitide, detailing its mechanism of action, in vitro potency, and in vivo efficacy across various cancer models. Preclinical data demonstrate that Cilengitide exerts its anti-tumor effects through a dual mechanism: inhibition of tumor angiogenesis and direct induction of apoptosis in tumor cells.[3][4] It disrupts downstream signaling pathways, including the FAK/Src/Akt cascade, leading to reduced cell proliferation, survival, and invasion.[1][3] In vivo studies have shown its ability to inhibit tumor growth, prevent metastasis, and enhance the efficacy of radiotherapy and chemotherapy in models of glioblastoma, melanoma, and other solid tumors.[3][5] This guide summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways to serve as a technical resource for professionals in oncology and drug development.
Mechanism of Action
Cilengitide is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which serves as a recognition motif for several integrins.[4][6] Its cyclic structure and the N-methylation of a valine residue confer high affinity and selectivity for the αvβ3 and αvβ5 integrin heterodimers.[4]
Competitive Inhibition of Integrin Binding
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[3] The αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, where they bind to ECM proteins like vitronectin, fibronectin, and osteopontin.[6][7] This binding is critical for cell survival, proliferation, and migration. Cilengitide mimics the RGD-binding motif of these ECM proteins, competitively blocking the integrin-ligand interaction.[6][7] This disruption of cell adhesion leads to a loss of survival signals, a process known as anoikis, thereby inducing apoptosis in both endothelial and tumor cells.[3][4]
Disruption of Downstream Signaling Pathways
Integrin engagement with the ECM activates intracellular signaling cascades that promote cell survival and growth.[7] A key initiating event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at focal adhesion sites.[3] Activated FAK subsequently triggers several downstream pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[3][7]
-
SRC Family Kinase Pathway: Involved in cell migration and invasion.[3][7]
-
ERK/MAPK Pathway: Regulates cell growth and differentiation.[3][7]
By preventing integrin activation, Cilengitide effectively inhibits the FAK/Src/Akt signaling axis, leading to decreased proliferation and the induction of apoptosis.[1][3] Studies in melanoma have also shown that Cilengitide can decrease STAT3 phosphorylation, which in turn downregulates the expression of the immune checkpoint ligand PD-L1.[8]
In Vitro Pharmacology
Binding Affinity and Inhibitory Potency
Cilengitide demonstrates high-affinity binding to its target integrins, translating to potent inhibitory activity in both cell-free and cell-based assays. Its selectivity for αvβ3 and αvβ5 over other integrins, such as the platelet receptor αIIbβ3, is a key feature contributing to its favorable safety profile.
Table 1: Cilengitide Binding Affinity and Inhibitory Potency (IC₅₀)
| Assay Type | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Cell-Free Assay | αvβ3 | 0.61 nM | [9] |
| Cell-Free Assay | αvβ5 | 8.4 nM | [9] |
| Cell-Free Assay | α5β1 | 14.9 nM | [9] |
| Vitronectin Binding | αvβ3 | 4 nM | [9] |
| Vitronectin Binding | αvβ5 | 79 nM |[9] |
Anti-proliferative and Pro-apoptotic Effects
Cilengitide inhibits the growth of various tumor cell lines in a dose-dependent manner.[5][8] This effect is attributed to the induction of cell cycle arrest and apoptosis following cell detachment.[4][10] In melanoma and immortalized human endothelial cells, Cilengitide showed a synergistic antiproliferative effect when combined with temozolomide.[3]
Table 2: In Vitro Anti-proliferative Activity of Cilengitide
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |
|---|---|---|---|---|
| B16 | Melanoma | Colony Formation | 0.2 ± 0.07 µM | [5] |
| HUV-ST | Endothelial | Colony Formation | 6.7 ± 1.2 µM | [5] |
| B16, A375 | Melanoma | Cell Viability | Time and dose-dependent |[8] |
Anti-angiogenic and Anti-invasive Properties
A primary mechanism of Cilengitide is the inhibition of angiogenesis.[4] In vitro, it effectively blocks the proliferation, differentiation, and migration of endothelial cells and their progenitors.[3][6] This was demonstrated in tube formation assays, where Cilengitide significantly inhibited the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.[11] Furthermore, Cilengitide has been shown to inhibit the invasion of meningioma and other tumor cells in Transwell assays in a dose-dependent manner.[6]
Experimental Protocols
Protocol 1: Transwell Invasion Assay
-
Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. Place the insert into a well of a 24-well plate containing culture medium with a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Resuspend tumor cells (e.g., IOMM-Lee meningioma cells) in serum-free medium.[6] Add the cell suspension to the upper chamber of the insert.
-
Treatment: Add varying concentrations of Cilengitide (e.g., 0.1 to 100 µg/mL) to both the upper and lower chambers.[6] A control group receives vehicle only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface with crystal violet.
-
Analysis: Elute the stain and measure absorbance with a spectrophotometer, or count the number of stained cells under a microscope. The results are expressed as a percentage of invasion relative to the control.
In Vivo Pharmacology
Anti-Tumor Efficacy and Anti-Metastatic Effects
Cilengitide has demonstrated significant anti-tumor and anti-angiogenic activity in a variety of preclinical animal models.[3][4] Its efficacy is particularly pronounced in highly angiogenic tumors located within specific microenvironments, such as orthotopic brain tumors.[3][4]
Table 3: Summary of In Vivo Monotherapy Efficacy Studies
| Cancer Model | Animal Model | Key Outcomes | Reference |
|---|---|---|---|
| Glioblastoma & Medulloblastoma (Orthotopic) | Nude Mice | Survival increased to >16 weeks vs. 4-6 weeks in controls. | [3] |
| Amelanotic Melanoma | Hamsters | 50% of treated animals were free of lymph node metastases after 11 days vs. 0% in controls. | [3] |
| Meningioma (Intracranial) | Nude Mice | 75 mg/kg/day did not reduce tumor volume but significantly suppressed brain invasion. | [6] |
| Melanoma (Subcutaneous) | C57BL/6 Mice | 50 mg/kg/day for 7 days reduced tumor PD-L1 expression. |[8] |
Combination Therapy
Preclinical studies have consistently shown that Cilengitide can enhance the efficacy of standard cancer treatments.[3] It has been shown to sensitize tumors to radiation, an effect potentially linked to the radiation-induced upregulation of αvβ3 integrins on tumor and endothelial cells.[1][3]
Table 4: In Vivo Combination Therapy Studies
| Cancer Model | Animal Model | Combination | Key Outcomes | Reference |
|---|---|---|---|---|
| Meningioma (Intracranial) | Nude Mice | Cilengitide (75 mg/kg) + Radiation (2 x 5 Gy) | 67% tumor volume reduction vs. 55% with radiation alone. | [6] |
| Malignant Glioma (Orthotopic) | Rat | Cilengitide + Chemoradiation | Dramatically amplified the therapeutic effect of chemoradiation. |[3] |
Pharmacokinetics and Disposition
The pharmacokinetic profile of Cilengitide has been characterized in several preclinical species. It generally exhibits a short plasma half-life.[12] Significant interspecies differences in excretion pathways have been observed, with monkeys showing high renal clearance while mice rely more on non-renal routes.[12] In both species, the parent drug is the major component found in plasma, indicating minimal metabolism.[12]
Table 5: Preclinical Pharmacokinetic Parameters of Cilengitide
| Species | Dose (IV) | t₁/₂ | Clearance | Vdₛₛ | Primary Excretion Route | Reference |
|---|---|---|---|---|---|---|
| Mouse | 2.5 mg/kg | 0.24–0.50 h | ~0.98 L/h/kg | ~0.34 L/kg | Biliary / Non-renal (72-93%) | [12] |
| Rat | 2.5 mg/kg | 0.24–0.50 h | ~0.98 L/h/kg | ~0.34 L/kg | Not specified | [12] |
| Cynomolgus Monkey | 2.0 mg/kg | Not specified | Not specified | Not specified | Renal (~50%) |[12] |
Toxicology
Preclinical and early-phase clinical studies have established that Cilengitide has a favorable safety profile.[3] In numerous studies, a maximum-tolerated dose (MTD) was not reached, and observed toxicities were generally mild and manageable.[13][14]
Experimental Protocols
Protocol 2: Orthotopic Glioblastoma Xenograft Study
-
Cell Culture: Culture human glioblastoma cells (e.g., U87) under standard conditions.[3]
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Implantation: Anesthetize the mice and, using a stereotactic frame, inject a suspension of U87 cells (e.g., 2.5 x 10⁵ cells in 5 µL PBS) into the caudate/putamen of the brain.[3][6]
-
Treatment Initiation: After a few days to allow for tumor establishment, randomize mice into treatment and control groups.
-
Dosing: Administer Cilengitide (e.g., via daily intraperitoneal injection) to the treatment group and a vehicle (e.g., PBS) to the control group.[6]
-
Monitoring: Monitor animals daily for clinical signs of distress and measure body weight regularly. Tumor growth can be monitored non-invasively using bioluminescence imaging (if using luciferase-expressing cells) or MRI.[6]
-
Endpoints: The primary endpoint is typically overall survival. Secondary endpoints can include tumor volume at specific time points and histological analysis of explanted brains to assess tumor invasion and angiogenesis.
Conclusion
The preclinical pharmacology of Cilengitide trifluoroacetate is well-characterized, establishing it as a potent and selective inhibitor of αvβ3 and αvβ5 integrins. Its dual mechanism of action, combining anti-angiogenic effects on the tumor microenvironment with direct pro-apoptotic and anti-invasive effects on tumor cells, provided a strong rationale for its clinical development.[3][4] Data from a wide range of in vitro and in vivo models have consistently demonstrated its anti-tumor activity, both as a monotherapy and in combination with standard treatments like radiation and chemotherapy.[3][6] While clinical outcomes in later-phase trials for glioblastoma did not meet primary endpoints, the extensive preclinical data for Cilengitide remain a valuable foundation for understanding integrin-targeted therapies and continue to inform the development of next-generation agents in oncology.[8]
References
- 1. Cilengitide - Wikipedia [en.wikipedia.org]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 4. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Cilengitide TFA Molecular Docking Simulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide, a cyclic pentapeptide, is a potent and selective inhibitor of the αvβ3 and αvβ5 integrins, which are pivotal in tumor angiogenesis and metastasis. This technical guide provides a comprehensive overview of the principles and methodologies for conducting molecular docking simulations of Cilengitide trifluoroacetate (TFA) with its target integrins. Detailed experimental protocols for in silico analysis, data interpretation, and visualization of the intricate signaling pathways are presented to facilitate further research and drug development endeavors in this domain.
Introduction
Integrins, a family of transmembrane heterodimeric receptors, are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] The αvβ3 and αvβ5 integrins, in particular, are overexpressed on the surface of various tumor cells and activated endothelial cells, playing a significant role in cancer progression, angiogenesis, and metastasis.[2] Cilengitide, a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, mimics the natural ligands of these integrins, thereby competitively inhibiting their function.[1][2] Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to its receptor, providing valuable insights for drug design and optimization.[3] This guide outlines the theoretical and practical aspects of performing molecular docking studies on Cilengitide TFA.
Cilengitide and Its Mechanism of Action
Cilengitide (cyclo-[Arg-Gly-Asp-D-Phe-N(Me)Val]) is a high-affinity ligand for αvβ3 and αvβ5 integrins.[4] The RGD motif is the key recognition sequence for these integrins.[1] The trifluoroacetate (TFA) salt of Cilengitide is a common formulation for research and clinical studies.
Targeting Integrin Signaling
The binding of Cilengitide to αvβ3 and αvβ5 integrins blocks their interaction with ECM proteins like vitronectin, fibronectin, and laminin. This disruption of cell adhesion triggers a cascade of intracellular events that inhibit tumor growth and angiogenesis. The downstream signaling pathways affected by Cilengitide include:
-
Focal Adhesion Kinase (FAK) Pathway: Integrin engagement normally activates FAK, a non-receptor tyrosine kinase that plays a central role in cell survival, proliferation, and migration. Cilengitide binding prevents FAK autophosphorylation and subsequent activation of downstream effectors.[1]
-
Src Family Kinases (SFKs): FAK activation leads to the recruitment and activation of SFKs, which further propagate the signal. Cilengitide-mediated inhibition of FAK subsequently blocks SFK activation.
-
PI3K/Akt Pathway: The FAK/Src complex can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and apoptosis. By inhibiting the upstream activators, Cilengitide promotes apoptosis in tumor and endothelial cells.[1]
-
MAPK/ERK Pathway: Integrin signaling can also influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
Molecular Docking Simulation Protocol
This section provides a detailed, step-by-step protocol for performing molecular docking simulations of this compound with the human αvβ3 integrin. The protocol is based on the use of AutoDock, a widely used and freely available software suite.
Software and Resources
-
AutoDock 4.2: For molecular docking simulations.
-
AutoDockTools (ADT): A graphical user interface for preparing docking input files and analyzing results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein (e.g., PDB ID: 1L5G for αvβ3 integrin complexed with Cilengitide).
-
Molecular graphics viewer: (e.g., PyMOL, Chimera) for visualization and analysis.
Experimental Workflow
Caption: Molecular docking workflow for Cilengitide.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Obtain the protein structure: Download the crystal structure of human αvβ3 integrin from the Protein Data Bank (PDB ID: 1L5G). This structure is co-crystallized with Cilengitide, which can be used for validating the docking protocol (re-docking).
-
Prepare the receptor:
-
Open the PDB file in AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Assign AD4 atom types.
-
Save the prepared receptor in PDBQT format.
-
Step 2: Ligand Preparation
-
Obtain the ligand structure: The 3D structure of Cilengitide can be extracted from the 1L5G PDB file or drawn using a chemical sketcher and converted to a 3D structure. For the TFA salt, the trifluoroacetate counter-ion is generally omitted for docking simulations as it is unlikely to be present in the binding pocket.
-
Prepare the ligand:
-
Open the ligand file in ADT.
-
Assign Gasteiger charges.
-
Detect the aromatic carbons and set up the torsion tree.
-
Save the prepared ligand in PDBQT format.
-
Step 3: Grid Box Generation
-
Define the binding site: The binding site can be defined based on the position of the co-crystallized ligand in 1L5G.
-
Set up the grid box:
-
In ADT, open the prepared receptor and ligand.
-
Go to Grid -> Grid Box.
-
Center the grid box on the active site of the integrin. The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical grid box size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Save the grid parameter file (.gpf).
-
-
Run AutoGrid: Execute the autogrid4 command with the generated .gpf file as input to pre-calculate the grid maps.
Step 4: Molecular Docking
-
Set docking parameters:
-
In ADT, go to Docking -> Macromolecule -> Set Rigid Filename and select the prepared receptor PDBQT file.
-
Go to Docking -> Ligand -> Choose and select the prepared ligand PDBQT file.
-
Set the docking parameters. The Lamarckian Genetic Algorithm (LGA) is commonly used.
-
Number of GA Runs: 100
-
Population Size: 150
-
Maximum Number of Evaluations: 2,500,000
-
-
Save the docking parameter file (.dpf).
-
-
Run AutoDock: Execute the autodock4 command with the generated .dpf file as input.
Step 5: Analysis of Results
-
Analyze the docking log file (.dlg): The output file contains information about the different docked conformations (poses), their binding energies, and root-mean-square deviation (RMSD) from the reference binding pose.
-
Clustering analysis: The docked poses are clustered based on their RMSD. The lowest energy pose in the most populated cluster is often considered the most probable binding mode.
-
Visualization: Use a molecular graphics viewer to visualize the docked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Cilengitide and the integrin.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from molecular docking simulations and experimental assays for Cilengitide.
| Parameter | Value | Method | Reference |
| Binding Energy (ΔG) | -8 to -12 kcal/mol | Molecular Docking (AutoDock) | Simulated data based on typical values |
| IC50 (αvβ3) | 0.5 - 5 nM | Cell Adhesion Assay | [4] |
| IC50 (αvβ5) | 10 - 100 nM | Cell Adhesion Assay | [4] |
| Ki (αvβ3) | < 1 nM | Radioligand Binding Assay | Inferred from IC50 values |
| RMSD (re-docking) | < 2.0 Å | Molecular Docking (AutoDock) | Expected value for a validated protocol |
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway inhibited by Cilengitide.
References
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Cilengitide TFA Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are key mediators in cell-matrix interactions and are overexpressed on various tumor cells and activated endothelial cells, playing a crucial role in tumor invasion, angiogenesis, proliferation, and survival.[3][4] This technical guide provides an in-depth overview of the in vitro characterization of Cilengitide's activity, focusing on its effects on cell adhesion, migration, proliferation, and apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.
Mechanism of Action
Cilengitide mimics the Arg-Gly-Asp (RGD) binding motif present in extracellular matrix (ECM) proteins, thereby competitively inhibiting the binding of these proteins to αvβ3 and αvβ5 integrins.[3] This disruption of integrin-ligand interactions leads to the inhibition of downstream signaling pathways critical for cell survival and proliferation, primarily the Focal Adhesion Kinase (FAK)/Src/Akt pathway.[1][4] Inhibition of this pathway ultimately results in cellular detachment, induction of apoptosis (anoikis), and suppression of cell migration and proliferation.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of Cilengitide on various cellular processes as reported in the literature.
Table 1: Inhibition of Cell Viability (IC50 Values)
| Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (hours) | Assay |
| B16 | Murine Melanoma | ~100 | 48 | CCK-8 |
| A375 | Human Melanoma | ~100 | 48 | CCK-8 |
Data extracted from a study on melanoma cells.[5] Further research is needed to establish IC50 values for other cell types under various conditions.
Table 2: Induction of Apoptosis
| Cell Line | Cell Type | Cilengitide Concentration (µg/mL) | Apoptosis Rate (%) | Incubation Time (hours) |
| B16 | Murine Melanoma | 5 | 15.27 | 12 |
| B16 | Murine Melanoma | 10 | 21.71 | 12 |
| A375 | Human Melanoma | 5 | 14.89 | 12 |
| A375 | Human Melanoma | 10 | 36.6 | 12 |
| G28 | Human Glioma | 5 | 18 | 24 |
| G28 | Human Glioma | 50 | 35 | 24 |
| G44 | Human Glioma | 5 | 30 | 24 |
| G44 | Human Glioma | 50 | 50 | 24 |
Apoptosis rates were determined by Annexin V and propidium iodide staining.[5][6]
Table 3: Inhibition of Cell Proliferation
| Cell Line | Cell Type | Cilengitide Concentration (µg/mL) | Inhibition (%) | Incubation Time (hours) |
| HMEC-1 | Human Microvascular Endothelial | 1 | 33 | 24 |
| HMEC-1 | Human Microvascular Endothelial | 1 | 59 | 48 |
| HMEC-1 | Human Microvascular Endothelial | 1 | 44 | 72 |
| HMEC-1 | Human Microvascular Endothelial | 5 | ~100 | 24-72 |
| HMEC-1 | Human Microvascular Endothelial | 50 | ~100 | 24-72 |
Inhibition of proliferation was determined by cell counting.[6]
Key Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize Cilengitide activity are provided below.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an extracellular matrix-coated surface in the presence or absence of Cilengitide.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Vitronectin, Fibronectin)
-
Test cells (e.g., endothelial cells, glioma cells)
-
Cilengitide TFA
-
Cell culture medium
-
Calcein AM or Crystal Violet stain
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Vitronectin in PBS) and incubate overnight at 4°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Prepare a single-cell suspension of the test cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Seed the pre-incubated cells onto the ECM-coated wells (e.g., 5 x 10^4 cells/well).
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells by staining with Calcein AM or Crystal Violet and measuring the fluorescence or absorbance, respectively, using a plate reader.
Cell Migration (Boyden Chamber) Assay
This assay assesses the effect of Cilengitide on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant (e.g., 10% FBS)
-
Test cells
-
This compound
-
Serum-free medium
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Coat the underside of the Boyden chamber membrane with an ECM protein if desired and allow it to dry.
-
Place the lower chamber of the apparatus and add medium containing a chemoattractant.
-
Place the upper chamber (insert) into the well.
-
Prepare a single-cell suspension of the test cells in serum-free medium containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber (e.g., 1 x 10^5 cells/insert).
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with Crystal Violet for 15 minutes.
-
Wash the membrane with water and allow it to air dry.
-
Count the number of migrated cells in several microscopic fields.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of Cilengitide on cell proliferation.
Materials:
-
96-well tissue culture plates
-
Test cells
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Seed the test cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Cilengitide.
Materials:
-
Test cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed the test cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the FAK/Src/Akt signaling pathway following Cilengitide treatment.
Materials:
-
Test cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Cilengitide inhibits integrin signaling.
Caption: Workflow for apoptosis detection.
Caption: Workflow for Boyden chamber assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cilengitide TFA: An In-depth Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins. These integrins are crucial mediators of cell-matrix interactions and are overexpressed in various cancer types, playing a significant role in tumor angiogenesis, proliferation, and metastasis. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Cilengitide Trifluoroacetate (TFA). It delves into the molecular mechanisms through which Cilengitide exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Introduction
Integrins are heterodimeric transmembrane receptors that facilitate cell adhesion to the extracellular matrix (ECM) and bidirectionally transmit signals across the plasma membrane. The αvβ3 and αvβ5 integrins, in particular, are key players in tumor progression. Their engagement with ECM proteins, such as vitronectin, fibronectin, and osteopontin, triggers intracellular signaling cascades that promote cell survival, migration, and invasion.
Cilengitide acts as a competitive antagonist, binding to the RGD-binding site of αvβ3 and αvβ5 integrins, thereby preventing their interaction with ECM ligands. This disruption of integrin signaling leads to the inhibition of downstream pathways critical for tumor growth and angiogenesis.
Core Signaling Pathways Modulated by Cilengitide
The primary mechanism of action of Cilengitide involves the inhibition of key downstream signaling pathways that are aberrantly activated in cancer.
Inhibition of the FAK/Src/AKT Pathway
The Focal Adhesion Kinase (FAK), Src family kinases (Src), and Protein Kinase B (AKT) pathway is a central hub for integrin-mediated signaling. Upon integrin-ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation, creating a docking site for Src. The subsequent activation of the FAK/Src complex leads to the activation of the PI3K/AKT pathway, which is a major driver of cell survival and proliferation.
Cilengitide, by blocking integrin engagement, prevents the initial activation of FAK. This leads to a dose-dependent decrease in the phosphorylation of FAK, Src, and AKT, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.
// Nodes Cilengitide [label="Cilengitide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="αvβ3 / αvβ5 Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM [label="ECM Ligands", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; pFAK [label="p-FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; pSrc [label="p-Src", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cilengitide -> Integrin [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; ECM -> Integrin [label="Activates"]; Integrin -> FAK; FAK -> pFAK [label="Autophosphorylation"]; pFAK -> Src; Src -> pSrc [label="Activation"]; pSrc -> PI3K; PI3K -> AKT; AKT -> pAKT [label="Phosphorylation"]; pAKT -> Proliferation; pAKT -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee]; } Cilengitide Inhibition of the FAK/Src/AKT Pathway
Modulation of the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is another critical axis in cancer progression, promoting invasion and immunosuppression. Integrins can regulate the activation of latent TGF-β. Cilengitide has been shown to reduce the phosphorylation of Smad2, a key downstream effector of the TGF-β pathway, and decrease the expression of TGF-β1 and TGF-β2. This suggests that Cilengitide can attenuate the pro-tumorigenic effects of TGF-β signaling.[1][2]
// Nodes Cilengitide [label="Cilengitide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="αv Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFb_activation [label="Latent TGF-β\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFb [label="Active TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; TGFb_R [label="TGF-β Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Smad2 [label="Smad2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSmad2 [label="p-Smad2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription\n(Invasion, Immunosuppression)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cilengitide -> Integrin [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Integrin -> TGFb_activation; TGFb_activation -> TGFb; TGFb -> TGFb_R; TGFb_R -> Smad2; Smad2 -> pSmad2 [label="Phosphorylation"]; pSmad2 -> Gene_Transcription; } Cilengitide's Impact on TGF-β Signaling
Disruption of VE-Cadherin-Mediated Endothelial Cell Junctions
Vascular Endothelial (VE)-cadherin is a critical component of adherens junctions between endothelial cells, maintaining vascular integrity. Cilengitide has been observed to induce the phosphorylation of VE-cadherin at tyrosine residues Y658 and Y731 in a Src-dependent manner.[3][4] This phosphorylation event disrupts the localization of VE-cadherin at cell-cell junctions, leading to increased endothelial permeability. This mechanism may contribute to the anti-angiogenic effects of Cilengitide by destabilizing newly formed blood vessels.
// Nodes Cilengitide [label="Cilengitide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="αvβ3 Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; pSrc [label="p-Src", fillcolor="#FBBC05", fontcolor="#202124"]; VE_Cadherin [label="VE-Cadherin", fillcolor="#34A853", fontcolor="#FFFFFF"]; pVE_Cadherin [label="p-VE-Cadherin\n(Y658, Y731)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Junction_Disruption [label="Disruption of\nAdherens Junctions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability [label="Increased Endothelial\nPermeability", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cilengitide -> Integrin; Integrin -> Src; Src -> pSrc [label="Activation"]; pSrc -> VE_Cadherin; VE_Cadherin -> pVE_Cadherin [label="Phosphorylation"]; pVE_Cadherin -> Junction_Disruption; Junction_Disruption -> Permeability; } Cilengitide-Induced VE-Cadherin Phosphorylation
Quantitative Data Summary
The following tables summarize the quantitative effects of Cilengitide on various cellular processes and signaling events.
Table 1: IC50 Values of Cilengitide in Melanoma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µg/mL) |
| B16 | 24 | 185.3 |
| 48 | 106.4 | |
| 72 | 89.6 | |
| A375 | 24 | 162.7 |
| 48 | 114.2 | |
| 72 | 95.3 |
Table 2: Cilengitide-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cilengitide Concentration (µg/mL) | Treatment Duration (hours) | Apoptosis Rate (%) |
| B16 | 5 | 12 | 15.27 |
| 10 | 12 | 21.71 | |
| A375 | 5 | 12 | 14.89 |
| 10 | 12 | 36.6 | |
| T-47D | 10 | 48 | Moderate to High |
| MCF-7 | 10 | 48 | Moderate to High |
| MDA-MB-231 | 10 | 48 | Moderate |
| MDA-MB-468 | 10 | 48 | No significant induction |
Table 3: Effect of Cilengitide on Protein Phosphorylation in HUVEC and Glioma Cells
| Cell Type | Protein | Phosphorylation Site | Treatment | Change in Phosphorylation |
| HUVEC | FAK | Y397, Y576 | 10 µM Cilengitide (10 min) | Increased |
| HUVEC | Src | Y419 | 10 µM Cilengitide (10 min) | Increased |
| HUVEC | VE-cadherin | Y658, Y731 | 10 µM Cilengitide (10 min) | Increased |
| Glioma (G28) | FAK | - | 50 µg/mL Cilengitide (30-60 min) | Decreased |
| Glioma (G28) | Src | - | 1-50 µg/mL Cilengitide (1 hour) | Decreased |
| Glioma (G28) | Akt | - | 50 µg/mL Cilengitide (30-60 min) | Decreased |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
// Nodes start [label="Seed cells in\n96-well plate"]; incubate1 [label="Incubate overnight"]; treat [label="Treat with Cilengitide\n(various concentrations)"]; incubate2 [label="Incubate for\n24, 48, or 72h"]; add_cck8 [label="Add CCK-8 solution"]; incubate3 [label="Incubate for 2h\nat 37°C"]; read [label="Measure absorbance\nat 450 nm"];
// Edges start -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_cck8; add_cck8 -> incubate3; incubate3 -> read; } CCK-8 Cell Viability Assay Workflow
Procedure:
-
Seed cells (e.g., B16, A375) in a 96-well plate at a density of 6 x 10³ cells per well and incubate overnight.[5]
-
Treat the cells with varying concentrations of Cilengitide (e.g., 0, 1, 10, 100, and 1000 µg/mL).[5]
-
Incubate the plates for 24, 48, or 72 hours.[5]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[5]
-
Incubate for 2 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V/PI Staining)
// Nodes start [label="Treat cells with\nCilengitide"]; harvest [label="Harvest cells"]; wash [label="Wash with PBS"]; resuspend [label="Resuspend in\n1X Binding Buffer"]; stain [label="Add Annexin V-FITC\nand Propidium Iodide"]; incubate [label="Incubate in the dark"]; analyze [label="Analyze by\nflow cytometry"];
// Edges start -> harvest; harvest -> wash; wash -> resuspend; resuspend -> stain; stain -> incubate; incubate -> analyze; } Annexin V/PI Apoptosis Assay Workflow
Procedure:
-
Treat cells with the desired concentrations of Cilengitide for the specified duration (e.g., 48 hours).[6]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blotting for Protein Phosphorylation
Procedure:
-
Cell Lysis: After treatment with Cilengitide, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FAK, FAK, p-Src, Src, p-AKT, AKT, p-VE-cadherin, VE-cadherin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Cilengitide TFA exerts its anti-tumor effects through the targeted inhibition of αvβ3 and αvβ5 integrins, leading to the disruption of multiple downstream signaling pathways. The primary mechanisms involve the suppression of the FAK/Src/AKT survival pathway, modulation of TGF-β signaling, and the disruption of endothelial cell junctions via VE-cadherin phosphorylation. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of integrin inhibition in cancer. This in-depth understanding of Cilengitide's molecular pharmacology is crucial for the design of rational combination therapies and the identification of predictive biomarkers to guide its clinical application.
References
- 1. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
- 2. Frontiers | Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 5. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cilengitide TFA in In Vitro Cell Adhesion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2][3][4][5] These integrins are cell surface receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in processes such as cell adhesion, migration, proliferation, and survival.[1][3] In the context of cancer biology, αvβ3 and αvβ5 integrins are often overexpressed on tumor cells and angiogenic endothelial cells, contributing to tumor growth, invasion, and neovascularization.[1][3][5] Cilengitide exerts its biological effects by competitively inhibiting the binding of these integrins to their natural ligands in the ECM, such as vitronectin, fibronectin, and osteopontin.[3] This inhibition disrupts downstream signaling pathways, leading to reduced cell adhesion, induction of apoptosis (anoikis) in anchorage-dependent cells, and anti-angiogenic effects.[1][6]
These application notes provide a detailed protocol for utilizing Cilengitide TFA (Trifluoroacetate salt) in an in vitro cell adhesion assay to assess its inhibitory effects on integrin-mediated cell attachment.
Mechanism of Action Signaling Pathway
Cilengitide competitively binds to αvβ3 and αvβ5 integrins, blocking their interaction with extracellular matrix (ECM) proteins. This disruption of the integrin-ECM connection inhibits the recruitment of signaling and adapter proteins to form focal adhesion complexes. Consequently, downstream signaling pathways, including the FAK/Src pathway, which are critical for cell survival, proliferation, and migration, are inhibited.
Caption: Cilengitide's mechanism of action.
Experimental Protocol: In Vitro Cell Adhesion Assay
This protocol details the steps to evaluate the effect of this compound on the adhesion of cells to an ECM substrate.
Materials
-
This compound
-
Cell line of interest (e.g., U87MG glioma cells, Human Umbilical Vein Endothelial Cells - HUVECs)
-
Appropriate cell culture medium (e.g., DMEM, EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Non-enzymatic cell dissociation solution
-
Extracellular matrix protein (e.g., human vitronectin, fibronectin)
-
96-well tissue culture plates
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid
-
Microplate reader
Experimental Workflow
Caption: Workflow for the in vitro cell adhesion assay.
Step-by-Step Procedure
-
Plate Coating:
-
Dilute the ECM protein (e.g., human vitronectin to 0.5 µ g/well or fibronectin to 1.0 µ g/well ) in sterile PBS.[2]
-
Add 50 µL of the diluted ECM protein solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS. Allow the plate to air dry in a sterile environment.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
For short-term adhesion assays, it is often recommended to serum-starve the cells for 3-16 hours prior to the assay to reduce the influence of serum components.[6]
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution to preserve cell surface integrins.[2]
-
Resuspend the cells in serum-free medium and perform a cell count to determine the cell concentration. Adjust the concentration to a desired seeding density (e.g., 1 x 10^4 cells/well).[7]
-
-
Adhesion Assay:
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test is between 0.1 µM and 100 µM.[2]
-
Add 50 µL of the cell suspension to each ECM-coated well.
-
Immediately add 50 µL of the different Cilengitide dilutions (or control medium) to the respective wells.
-
Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
-
Quantification of Adhesion:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of methanol for 10 minutes.
-
Aspirate the methanol and allow the wells to dry completely.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.
-
Measure the absorbance at 560 nm using a microplate reader.[2]
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of adherent cells.
-
Calculate the percentage of adhesion for each Cilengitide concentration relative to the untreated control (100% adhesion).
-
Plot the percentage of adhesion against the Cilengitide concentration to generate a dose-response curve.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Cilengitide in cell adhesion and related assays.
Table 1: Cilengitide Concentrations and Effects on Cell Adhesion
| Cell Line | ECM Substrate | Cilengitide Concentration | Incubation Time | Effect on Adhesion | Reference |
| HUVEC | Vitronectin | 10 µM | 2 hours | Inhibition of adhesion | [6] |
| HUVEC | Fibronectin (low density) | 10 µM | 2 hours | Inhibition of adhesion | [6] |
| HUVEC | Collagen I (low density) | 10 µM | 2 hours | Inhibition of adhesion | [6] |
| U87MG, LN-308, LN-18, T98G, LNT-229 (Glioma) | Vitronectin | 1-100 µM | 2 hours | Concentration-dependent impairment of adhesion | [2] |
| U87MG, LN-308, LN-18, T98G, LNT-229 (Glioma) | Fibronectin | 1-100 µM | 2 hours | Lesser impairment of adhesion compared to vitronectin | [2] |
| Laryngeal Cancer (Hep-2) | Not specified | Time and dose-dependent | Not specified | Inhibition of proliferation | [8] |
| B16, A375 (Melanoma) | Not specified | 5 µg/ml, 10 µg/ml | 12 hours | Increased apoptosis | [9] |
Table 2: IC50 Values of Cilengitide
| Integrin | Assay | IC50 | Reference |
| αvβ3 | Isolated immobilized integrin binding | 0.6 nM | [6] |
| αvβ3 and αvβ5 | Isolated immobilized integrin binding | 3 - 40 nM | [5] |
Expected Results
Treatment with Cilengitide is expected to cause a dose-dependent decrease in the adhesion of cells that rely on αvβ3 and αvβ5 integrins for attachment to the specific ECM substrate. The effect will be more pronounced on substrates like vitronectin, which is a primary ligand for these integrins.[2] On substrates where other integrins play a more dominant role in adhesion (e.g., high concentrations of fibronectin or collagen I for HUVECs), the inhibitory effect of Cilengitide may be less significant.[6]
Troubleshooting
-
High background adhesion in negative controls: Ensure thorough washing to remove non-adherent cells. Consider using a blocking agent (e.g., BSA) after coating the plate.
-
Low signal: Increase the number of cells seeded per well or extend the incubation time for staining.
-
High variability between replicates: Ensure uniform cell seeding and consistent washing steps.
These application notes provide a comprehensive framework for conducting in vitro cell adhesion assays with this compound. Researchers should optimize the protocol for their specific cell type and experimental conditions.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deanfrancispress.com [deanfrancispress.com]
- 5. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 7. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide, a small molecule antagonist, targeted to integrin αν inhibits proliferation and induces apoptosis of laryngeal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cilengitide TFA Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3][4] These integrins play a crucial role in angiogenesis, tumor growth, and metastasis by mediating cell-cell and cell-extracellular matrix interactions.[5] Consequently, Cilengitide has been investigated as a potential anti-cancer agent, particularly in preclinical mouse xenograft models of various cancers, including glioblastoma and melanoma.[1][5][6] This document provides detailed application notes and protocols for the administration of Cilengitide trifluoroacetic acid (TFA) salt in such models.
Mechanism of Action
Cilengitide competitively binds to αvβ3 and αvβ5 integrins, blocking their interaction with extracellular matrix proteins like vitronectin.[1][7] This inhibition disrupts downstream signaling pathways critical for cell survival, proliferation, and migration. Key pathways affected include Focal Adhesion Kinase (FAK), Src family kinases (SRC), Protein Kinase B (AKT), and the Ras/MAPK/ERK pathway.[2][7] By targeting these integrins on both tumor cells and angiogenic endothelial cells, Cilengitide can induce apoptosis and inhibit tumor vascularization.[1][5][7]
Data Presentation: Cilengitide Administration in Mouse Xenograft Models
The following table summarizes quantitative data from various studies on the administration of Cilengitide in mouse xenograft models.
| Tumor Type | Mouse Strain | Cilengitide Dose | Administration Route | Treatment Schedule | Key Findings | Reference |
| Glioblastoma (U87ΔEGFR) | Athymic Nude | 200 µ g/mouse | Intraperitoneal (i.p.) | 3 times per week | Significantly increased survival when combined with an oncolytic virus.[8] | [8] |
| Melanoma (B16) | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced tumor growth and enhanced the efficacy of anti-PD-1 therapy.[6] | [6] |
| Glioblastoma (U87) | BALB/c Nude | Not specified | Subcutaneous (s.c.) injection of cells, treatment route not specified | Not specified | Inhibition of glioma proliferation in vivo.[9] | [9] |
| Mammary Tumor (PyMT-BO1) | Wild-type | Not specified | Intraperitoneal (i.p.) | Daily for 5 days | Enhanced tumor growth and increased M2 tumor-associated macrophages.[10] | [10] |
| Hindlimb Ischemia | C57BL/6J | 50 µg/kg or 5 mg/kg | Intraperitoneal (i.p.) | Twice a week | Low doses promoted blood flow recovery and angiogenesis.[11] | [11] |
Experimental Protocols
Protocol 1: Preparation of Cilengitide TFA Solution
Materials:
-
This compound salt (powder)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Sodium Chloride
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Storage and Handling: this compound salt should be stored at -20°C as a powder.[12] Before use, allow the vial to equilibrate to room temperature for at least one hour.[3]
-
Reconstitution: Aseptically weigh the required amount of this compound powder. Reconstitute in sterile PBS or 0.9% sodium chloride to the desired stock concentration. For example, to prepare a 2 mg/mL solution, dissolve 2 mg of this compound in 1 mL of sterile PBS.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If higher concentrations are needed, warming the tube to 37°C and using an ultrasonic bath may aid in solubilization.[13]
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage of Stock Solution: Stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Establishment of a Subcutaneous Glioblastoma Xenograft Model
Materials:
-
Human glioblastoma cell line (e.g., U87)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Insulin syringes (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol or chlorhexidine)
Procedure:
-
Cell Preparation: Culture U87 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by washing with PBS, followed by detachment with trypsin-EDTA.
-
Neutralize the trypsin with culture medium, centrifuge the cells, and resuspend the pellet in sterile PBS or culture medium without serum.
-
Count the cells and determine viability (should be >95%).
-
Adjust the cell concentration to the desired density for injection (e.g., 2 x 10^6 cells in 100-200 µL).[9] For some models, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair from the injection site (typically the flank).
-
Clean the injection site with an antiseptic solution.
-
Gently lift the skin and inject the cell suspension subcutaneously using an insulin syringe.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 3-4 days.[9]
-
Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.
-
Treatment with Cilengitide can be initiated when tumors reach a predetermined size (e.g., 100 mm³).[6]
-
Protocol 3: Administration of Cilengitide to Tumor-Bearing Mice
Materials:
-
Prepared Cilengitide solution
-
Tumor-bearing mice
-
Appropriate syringes and needles for the chosen administration route (e.g., insulin syringe for i.p. injection)
-
Animal scale
Procedure:
-
Dosage Calculation:
-
Weigh each mouse to determine the precise dose to be administered.
-
Calculate the volume of Cilengitide solution needed based on the mouse's weight and the desired dose (e.g., for a 50 mg/kg dose in a 20 g mouse, the required dose is 1 mg).
-
-
Intraperitoneal (i.p.) Administration:
-
Gently restrain the mouse, tilting it slightly downwards to allow the abdominal organs to shift.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of Cilengitide solution.
-
-
Treatment Schedule:
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Continue to measure tumor volume regularly to assess treatment efficacy.
-
Mandatory Visualizations
Caption: Cilengitide inhibits integrin signaling pathways.
References
- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcchemicals.com [dcchemicals.com]
- 4. Cilengitide (TFA salt) Datasheet DC Chemicals [dcchemicals.com]
- 5. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 8. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deanfrancispress.com [deanfrancispress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
- 12. Cilengitide (TFA salt)|199807-35-7|MSDS [dcchemicals.com]
- 13. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols: MTS Assay for Cilengitide TFA Cytotoxicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a specific inhibitor of αvβ3 and αvβ5 integrins.[1][2][3] These integrins play a crucial role in tumor angiogenesis, invasion, and survival, making them a key target in cancer therapy.[1][3] Cilengitide has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2][4][5] The MTS assay is a colorimetric method used to assess cell viability.[6][7][8] In metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble formazan product, and the amount of formazan produced is directly proportional to the number of viable cells.[7][8] This application note provides a detailed protocol for determining the cytotoxic effects of Cilengitide TFA on cancer cells using the MTS assay.
Data Presentation
Table 1: Cilengitide Concentration Ranges and Treatment Durations for Cytotoxicity Studies
| Cell Line | Cilengitide Concentration Range | Treatment Duration | Assay Type | Reference |
| Human Glioma Cell Lines (U87MG, LN-308, LNT-229, LN-18, T98G) | 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM | 6, 24, 72, 120 hours | Cell Cycle Analysis, Viability | [9] |
| Murine Melanoma (B16), Human Melanoma (A375) | 0, 1, 10, 100, 1000 µg/ml | 24, 48, 72 hours | CCK-8 Assay | [4] |
| Breast Cancer Cell Lines (T-47D, MCF-7, MDA-MB-468, MDA-MB-231) | Not specified | 1 hour, 4 days | MTS Assay | [5] |
| Laryngeal Cancer (Hep-2) | Not specified | Not specified | MTT Assay | [2] |
Table 2: IC50 Values of Cilengitide in Different Cancer Cell Lines
| Cell Line | IC50 Value | Assay Type | Reference |
| Murine Melanoma (B16) | Time- and dose-dependent | CCK-8 Assay | [4] |
| Human Melanoma (A375) | Time- and dose-dependent | CCK-8 Assay | [4] |
Experimental Protocols
Materials
-
This compound (ensure purity and proper storage)
-
Target cancer cell line (e.g., U87MG, A375, T-47D)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-well spectrophotometer (ELISA plate reader)
Protocol for MTS Assay
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with 100 µL of complete culture medium only.
-
Vehicle Control: Cells treated with 100 µL of culture medium containing the same concentration of the solvent used to dissolve this compound.
-
Blank Control: Wells containing 100 µL of culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay Procedure:
-
Following the treatment period, add 20 µL of MTS reagent directly to each well.[6][7]
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line and experimental conditions.
-
After incubation, measure the absorbance at 490 nm using a multi-well spectrophotometer.[7][8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTS assay.
Caption: Simplified signaling pathway illustrating the inhibitory action of Cilengitide on integrins.
References
- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide, a small molecule antagonist, targeted to integrin αν inhibits proliferation and induces apoptosis of laryngeal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cilengitide TFA in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide, is a specific inhibitor of αvβ3 and αvβ5 integrins.[1][2][3] These integrins are overexpressed on the surface of various tumor cells, including glioblastoma, and on activated endothelial cells, playing a crucial role in tumor angiogenesis, invasion, and metastasis.[1][2][4][5] Preclinical and clinical studies have explored the potential of Cilengitide to enhance the efficacy of standard cancer therapies, including radiotherapy.[5][6] By targeting integrins, Cilengitide can disrupt tumor-microenvironment interactions, inhibit angiogenesis, and induce apoptosis, thereby sensitizing tumor cells to the cytotoxic effects of ionizing radiation.[3][7][8][9][10][11]
These application notes provide a comprehensive overview of the experimental design for investigating the synergistic effects of Cilengitide TFA in combination with radiotherapy. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in this field.
Mechanism of Action: Cilengitide as a Radiosensitizer
Cilengitide's primary mechanism as a radiosensitizer involves the blockade of αvβ3 and αvβ5 integrins, which disrupts downstream signaling pathways crucial for cell survival and resistance to radiation.[1][8] Ionizing radiation can paradoxically upregulate the expression of αvβ3 integrin on endothelial cells, contributing to a protective survival signal.[9][10][11][12][13] Cilengitide counteracts this by inhibiting the phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK), Src, and Akt, which are involved in cell proliferation and apoptosis resistance.[1] Furthermore, the combination of Cilengitide and radiotherapy has been shown to activate the NF-κB pathway, a known mediator of cellular responses to radiation, and to enhance apoptosis.[1][7]
Data Presentation: Clinical Trial Parameters
The following tables summarize the dosing and administration schedules from key clinical trials investigating Cilengitide in combination with radiotherapy for the treatment of glioblastoma.
Table 1: Cilengitide Dosing and Administration in Clinical Trials
| Clinical Trial | Phase | Cilengitide Dose | Administration Route | Frequency |
| CENTRIC (NCT00689221) | III | 2000 mg | Intravenous infusion (1 hr) | Twice weekly |
| NABTT 0306 | II | 500 mg or 2000 mg | Intravenous infusion | Twice weekly |
| Stupp et al. (2010) | I/IIa | 500 mg | Intravenous infusion | Twice weekly |
| ExCentric (NCT01124240) | II | 2000 mg | Intravenous infusion | Twice weekly |
Table 2: Radiotherapy Regimens in Combination with Cilengitide
| Clinical Trial | Total Radiation Dose | Fractionation Schedule | Duration |
| CENTRIC (NCT00689221) | 60 Gy | 2 Gy per fraction, once daily | 5 days/week for 6 weeks |
| Stupp et al. (2010) | Standard TMZ/RT | Not specified in detail | Concurrent with chemotherapy |
| NABTT 0306 | Standard concurrent RT | Not specified in detail | Concurrent with chemotherapy |
Experimental Workflow
A typical experimental workflow to evaluate the combination of Cilengitide and radiotherapy involves a multi-step approach, from initial in vitro characterization to in vivo efficacy studies.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with radiation on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24, 48, 72 hours).
-
For combination treatment, irradiate the cells with a single dose of radiation (e.g., 2, 4, 6 Gy) immediately after adding Cilengitide.
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of tumor cells after treatment with Cilengitide and/or radiation.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Prepare a single-cell suspension of the desired glioblastoma cell line.
-
Plate a specific number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) into 6-well plates.
-
Allow cells to attach for a few hours.
-
Treat the cells with Cilengitide, radiation, or a combination of both.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Cilengitide and radiation.
Materials:
-
Glioblastoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Cilengitide and/or radiation as described previously.
-
After the desired incubation period (e.g., 48 hours), harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of Cilengitide in combination with radiotherapy on tumor growth and survival.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cell line expressing a reporter gene (e.g., luciferase)
-
Stereotactic injection apparatus
-
This compound for injection
-
Small animal irradiator
-
Bioluminescence imaging system or MRI
Protocol:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the desired brain region (e.g., striatum).
-
Monitor tumor growth using bioluminescence imaging or MRI.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, Cilengitide alone, radiation alone, combination).
-
Administer Cilengitide (e.g., via intraperitoneal injection) and focal brain irradiation according to a predetermined schedule.
-
Continue to monitor tumor growth and the overall health of the mice.
-
The primary endpoint is typically survival, with tumor burden as a secondary endpoint.
Immunohistochemistry (IHC)
Objective: To assess markers of angiogenesis (CD31) and apoptosis (cleaved caspase-3) in tumor tissues from the in vivo study.
Materials:
-
Paraffin-embedded tumor sections
-
Primary antibodies (anti-CD31, anti-cleaved caspase-3)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Develop the signal using a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the staining for CD31 (microvessel density) and cleaved caspase-3 (apoptotic index).
Western Blotting
Objective: To analyze the effect of Cilengitide and radiation on key signaling pathways.
Materials:
-
Treated glioblastoma cells or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
Protocol:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. jove.com [jove.com]
- 9. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]
- 10. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. genomeme.ca [genomeme.ca]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Cilengitide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of apoptosis induced by Cilengitide TFA using flow cytometry. Cilengitide, a cyclic RGD pentapeptide, is an inhibitor of αvβ3 and αvβ5 integrins.[1][2] Its mechanism of action involves disrupting the interaction between cells and the extracellular matrix, which can lead to a form of programmed cell death known as anoikis, a subset of apoptosis.[3][4] This protocol is designed for researchers investigating the pro-apoptotic effects of Cilengitide on various cell types, particularly in the fields of oncology and angiogenesis research.
Introduction
This compound interferes with integrin-mediated cell adhesion, a process crucial for the survival of many cell types, including endothelial and various cancer cells.[3][5] By blocking the binding of integrins to their extracellular matrix ligands, Cilengitide inhibits downstream signaling pathways essential for cell survival, such as the Focal Adhesion Kinase (FAK), Src, and Akt pathways.[3][5] This disruption leads to cell detachment and subsequent apoptosis.[3]
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level.[6][7] The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) assay.[8][9][10][11] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[10] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[10][11]
Data Presentation
The following table summarizes representative quantitative data on the induction of apoptosis by Cilengitide in different cancer cell lines, as measured by flow cytometry.
| Cell Line | Cilengitide Concentration | Incubation Time | Apoptotic Cells (%) (Annexin V Positive) | Reference |
| G28 Glioma | 20 µg/ml | 24 hours | Increased proportion of apoptotic cells | [3] |
| G44 Glioma | 20 µg/ml | 24 hours | Increased proportion of apoptotic cells | [3] |
| B16 Melanoma | 5 µg/ml | Not Specified | Significant increase in apoptosis | [12] |
| B16 Melanoma | 10 µg/ml | Not Specified | Further significant increase in apoptosis | [12] |
| A375 Melanoma | 5 µg/ml | Not Specified | Significant increase in apoptosis | [12] |
| A375 Melanoma | 10 µg/ml | Not Specified | Further significant increase in apoptosis | [12] |
| SCC25 Head and Neck | 25 µM | 48 hours | Statistically significant increase in apoptosis | [13] |
| SCC25 Head and Neck | 25 µM | 72 hours | Statistically significant increase in apoptosis | [13] |
| CAL27 Head and Neck | 25 µM | 48 hours | Statistically significant increase in apoptosis | [13] |
| CAL27 Head and Neck | 25 µM | 72 hours | Statistically significant increase in apoptosis | [13] |
| FaDu Head and Neck | 25 µM | 48 hours | Statistically significant increase in apoptosis | [13] |
| FaDu Head and Neck | 25 µM | 72 hours | Statistically significant increase in apoptosis | [13] |
| T-47D Breast Cancer | Various Doses | 48 hours | Dose-dependent increase in apoptotic cells | [2] |
| MCF-7 Breast Cancer | Various Doses | 48 hours | Dose-dependent increase in apoptotic cells | [2] |
| MDA-MB-231 Breast Cancer | Various Doses | 48 hours | Dose-dependent increase in apoptotic cells | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by Cilengitide, leading to apoptosis.
Caption: Cilengitide-induced apoptosis signaling pathway.
Experimental Workflow
The diagram below outlines the experimental workflow for analyzing Cilengitide-induced apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., glioma, endothelial, melanoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Cilengitide Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Dilute the Cilengitide stock solution in complete cell culture medium to the desired final concentrations. Based on published data, concentrations ranging from 1 µg/ml to 50 µg/ml (or molar equivalents, e.g., 25 µM) can be tested.[3][13][14]
-
Include the following controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same volume of solvent used for the Cilengitide stock solution.
-
Positive Control (optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Cilengitide or control treatments.
-
-
Incubation: Incubate the cells for a predetermined period. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal time point for apoptosis induction.[3][13]
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium, which contains detached (potentially apoptotic) cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension Cells: Gently transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS. Repeat the centrifugation.
-
Cell Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/ml.
-
Staining:
-
Transfer 100 µl of the cell suspension (containing approximately 1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µl of 1X Binding Buffer to each tube immediately before analysis.[8] Analyze the samples on a flow cytometer. It is recommended to analyze the cells within one hour of staining.
Flow Cytometry Gating Strategy and Interpretation
-
Unstained Cells: To set the baseline fluorescence.
-
Annexin V-FITC only stained cells: To set compensation for FITC spillover.
-
Propidium Iodide only stained cells: To set compensation for PI spillover.
The cell populations will be distinguished as follows:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (primary): Annexin V-negative and PI-positive (this population is usually small in apoptosis studies).
By quantifying the percentage of cells in each quadrant, the pro-apoptotic effect of this compound can be accurately determined.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. agilent.com [agilent.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cilengitide TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Cilengitide Trifluoroacetate (TFA) salt in cell culture experiments. Cilengitide is a potent and selective antagonist of αvβ3 and αvβ5 integrins, making it a valuable tool for studying cancer biology, angiogenesis, and cell adhesion.[1][2][3]
Product Information and Properties
Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which allows it to competitively inhibit the binding of extracellular matrix (ECM) proteins to αvβ3 and αvβ5 integrins.[4][5] The trifluoroacetate salt is a common formulation for this peptide.
Table 1: Physicochemical Properties of Cilengitide TFA
| Property | Value | Source |
| Synonyms | EMD 121974 TFA | [6] |
| Molecular Formula | C₂₇H₄₀N₈O₇ · xC₂HF₃O₂ | [2] |
| Molecular Weight | 588.66 g/mol (free base) | [2] |
| Appearance | White to beige powder | [2] |
| Purity (HPLC) | ≥95% | [2] |
Table 2: In Vitro Activity of Cilengitide
| Target | IC₅₀ | Source |
| αvβ3 Integrin | 4 nM | [6] |
| αvβ5 Integrin | 79 nM | [6] |
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results. Due to the presence of the TFA salt, the compound is moisture-sensitive.[7]
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q) or Dimethyl sulfoxide (DMSO), freshly opened.[6][8]
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[6]
-
Sterile 0.22 µm syringe filter
Protocol:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Solvent Selection:
-
Reconstitution: a. Aseptically add the desired volume of sterile water or fresh DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 1 mM, 5 mM, or 10 mM). b. For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW of free base: 588.66), you would add 0.849 mL of solvent. Note: The contribution of the TFA salt to the total mass should be considered for precise concentrations if the exact composition is known. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. d. If necessary, use an ultrasonic bath to aid dissolution, especially for higher concentrations.[6]
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water for direct addition to cell culture media, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter.[6] This is generally not necessary for DMSO stocks, as they are diluted significantly in the final culture medium.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use sterile cryovials to avoid repeated freeze-thaw cycles. b. Store the aliquots protected from light.
Table 3: Stock Solution Storage Recommendations
| Storage Temperature | Duration | Solvent | Source |
| -20°C | Up to 1 month | Water or DMSO | [6] |
| -80°C | Up to 6 months | Water or DMSO | [6] |
Experimental Protocol: Cell Detachment and Viability Assay
This protocol describes a typical experiment to assess the effect of Cilengitide on glioma cell attachment and viability, a common application for this compound.[1][4]
Materials:
-
Human glioma cell line (e.g., U87MG, LN-308)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Phase-contrast microscope
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture glioma cells to ~80% confluency. b. Harvest the cells using trypsin-EDTA, neutralize with complete medium, and count them. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Cilengitide Treatment: a. Prepare serial dilutions of Cilengitide in complete medium from your stock solution. Typical working concentrations range from 0.1 µM to 100 µM.[1][6] b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cilengitide. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). c. Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assessment of Cell Detachment: a. At each time point, observe the cells under a phase-contrast microscope to assess morphological changes and cell detachment.[4]
-
Assessment of Cell Viability: a. At the end of the incubation period, add 10 µL of CCK-8 reagent to each well.[6] b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader. d. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow
Cilengitide functions by blocking the interaction of αvβ3 and αvβ5 integrins with the extracellular matrix. This disruption inhibits downstream signaling pathways crucial for cell survival, proliferation, and migration, such as the Focal Adhesion Kinase (FAK), Src, and Akt pathways.[4][5] This can lead to cytoskeletal disassembly, cellular detachment, and ultimately, apoptosis.[4]
References
- 1. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ≥95% (HPLC), vascular targeting agent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. cenmed.com [cenmed.com]
- 4. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lcms.cz [lcms.cz]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cilengitide TFA Treatment in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Cilengitide trifluoroacetate (TFA), a potent and selective inhibitor of αvβ3 and αvβ5 integrins. The information compiled is based on preclinical studies, primarily focusing on glioblastoma models, to guide the design and execution of in vivo experiments.
Mechanism of Action
Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which competitively binds to and inhibits the αvβ3 and αvβ5 integrins.[1][2] These integrins are overexpressed on various tumor cells and activated endothelial cells, playing a crucial role in tumor angiogenesis, invasion, and survival.[2][3] By blocking these integrins, Cilengitide disrupts cell-matrix interactions, leading to the inhibition of downstream signaling pathways, including Focal Adhesion Kinase (FAK), Src kinase (Src), and Protein Kinase B (Akt), ultimately inducing apoptosis in tumor and endothelial cells.[4][5]
Data Presentation: In Vivo Efficacy of Cilengitide TFA
The following tables summarize quantitative data from various preclinical in vivo studies investigating the efficacy of this compound in different cancer models.
Table 1: this compound Treatment Schedules and Efficacy in Orthotopic Glioblastoma Models
| Animal Model | Tumor Cell Line | This compound Dosage | Administration Route | Treatment Schedule | Key Findings |
| Nude Mice | U87MG | Not Specified | Intraperitoneal | Daily, starting 5 days post-injection | Suppressed tumor growth and angiogenesis.[3] |
| Athymic Nude Mice | U87ΔEGFR | 200 μ g/100 μL PBS | Intraperitoneal | 3 times per week, starting 9 days post-implantation | Increased survival in combination with oncolytic virus.[6] |
| Nude Mice | IOMM-Lee (Meningioma) | 8 mg/kg | Intraperitoneal | Daily | No significant impact on subcutaneous tumor growth.[4] |
| Nude Mice | IOMM-Lee (Meningioma) | 75 mg/kg | Intraperitoneal | Daily | Suppressed brain invasion in an orthotopic model.[4] |
Table 2: this compound Treatment in Subcutaneous Xenograft Models
| Animal Model | Tumor Cell Line | this compound Dosage | Administration Route | Treatment Schedule | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Nude Mice | FaDu (HNSCC) | 30 or 60 mg/day | Not Specified | 5 days, followed by radiation | Enhanced radiation response.[7] | | Nude Mice | H460 (NSCLC) | 30 or 60 mg/day | Not Specified | 5 days, followed by radiation | Enhanced radiation response.[7] | | C57BL/6 Mice | B16 (Melanoma) | 50 mg/kg | Intraperitoneal | Daily | Suppressed PD-L1 expression and enhanced anti-PD1 therapy.[8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.9% Sodium Chloride
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile PBS or 0.9% Sodium Chloride to a desired stock concentration (e.g., 10 mg/mL). The choice of solvent may vary based on the specific product formulation and experimental requirements.
-
Dissolution: Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming and potential degradation of the peptide.
-
Dilution: Prepare the final working concentration for injection by diluting the stock solution with sterile PBS or saline. For example, to prepare a 1 mg/mL solution from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of the diluent.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the reconstituted solution at 2-8°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Orthotopic Glioblastoma Xenograft Model and Treatment
Materials:
-
4-6 week old female athymic nude mice
-
Human glioblastoma cells (e.g., U87MG, U87ΔEGFR) cultured in appropriate medium
-
Matrigel (optional)
-
Stereotactic apparatus for small animals
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Prepared this compound solution
-
Insulin syringes (for intraperitoneal injection) or catheters (for intravenous injection)
Protocol:
-
Cell Preparation: Harvest glioblastoma cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. For some cell lines, mixing with Matrigel (1:1 ratio) may enhance tumor take rate.
-
Animal Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Secure the anesthetized mouse in the stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using a sterile burr, drill a small hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the dura).
-
Inject the cell suspension over a period of 5-10 minutes to minimize backflow.
-
Slowly retract the needle and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or Magnetic Resonance Imaging (MRI) starting from day 7 post-implantation.
-
This compound Administration:
-
Intraperitoneal (IP) Injection: Once tumors are established (e.g., based on imaging signal or a predetermined time point), begin treatment. Administer the prepared this compound solution via IP injection using an insulin syringe. The volume should typically not exceed 200 µL per 20g mouse.
-
Intravenous (IV) Injection: For IV administration, use a tail vein catheter. The injection volume should be appropriate for the mouse's weight (typically around 100 µL).
-
-
Efficacy Assessment: Monitor treatment efficacy by measuring tumor volume with imaging, assessing animal survival, and/or analyzing tumor tissue at the end of the study.
Subcutaneous Xenograft Model and Treatment
Materials:
-
4-6 week old female athymic nude mice
-
Tumor cells (e.g., H460, FaDu, B16)
-
Matrigel (optional)
-
Calipers
-
Prepared this compound solution
-
Syringes and needles for injection
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired tumor cells in sterile PBS or serum-free medium, with or without Matrigel, at a concentration of 1-5 x 10^6 cells in 100-200 µL.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Administration: Administer this compound at the desired dose and schedule via the chosen route (e.g., intraperitoneal, intravenous).
-
Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study. At the end of the experiment, tumors can be excised for further analysis (e.g., histology, western blotting).
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Cilengitide Action
Caption: Cilengitide inhibits integrin signaling, leading to apoptosis.
Experimental Workflow for an Orthotopic Glioblastoma Study
Caption: Workflow for in vivo Cilengitide efficacy testing.
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Effect of Cilengitide TFA on Cell Migration using the Boyden Chamber Assay
Introduction
Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which acts as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2] These integrins are transmembrane receptors that mediate the interactions between cells and the extracellular matrix (ECM), playing a critical role in cell adhesion, survival, proliferation, and migration.[1][3] In many cancer types, including glioblastoma, the overexpression of αvβ3 and αvβ5 integrins is associated with increased tumor invasion, angiogenesis, and metastasis.[1][2] Cilengitide competitively binds to these integrins, blocking their interaction with ECM proteins like vitronectin and fibronectin, thereby inhibiting downstream signaling pathways that promote cell motility.[1][2]
The Boyden chamber assay, also known as the transwell migration assay, is a widely used and accepted method for quantifying cell migration and invasion in vitro.[4][5] The assay utilizes a chamber with two compartments separated by a microporous membrane.[6][7] Cells are seeded into the upper compartment, and a chemoattractant is placed in the lower compartment to stimulate migration through the pores of the membrane.[5] By treating cells with Cilengitide TFA, this assay can be effectively used to quantify its inhibitory effect on cell migration, providing valuable data for cancer research and drug development.
Mechanism of Action: Cilengitide Inhibition of Integrin Signaling
Cilengitide's primary mechanism involves the disruption of integrin-mediated signaling. Upon binding of integrins like αvβ3 to their ECM ligands, a signaling cascade is initiated, involving the recruitment and activation of key proteins such as Focal Adhesion Kinase (FAK) and Src kinase.[8][9] The activation (phosphorylation) of FAK and Src leads to cytoskeletal remodeling and the promotion of cell migration.[8] Cilengitide, by blocking the initial integrin-ECM interaction, prevents the activation of this pathway, thereby suppressing cell migration.[8][10]
Experimental Protocols
Workflow for Boyden Chamber Migration Assay
The following diagram outlines the key steps for assessing cell migration with the Boyden Chamber assay.
Detailed Protocol: Cell Migration Assay
This protocol provides a method to quantitatively assess the effect of this compound on the migration of cancer cells (e.g., U87MG glioblastoma cells).
Materials:
-
Boyden chamber apparatus (e.g., 24-well plate with 8.0 µm pore size inserts)[11]
-
Cell line of interest (e.g., U87MG, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% Fetal Bovine Serum (FBS))
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Fixation Solution: 100% Methanol, chilled
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol
-
Extraction Solution: 10% Acetic Acid
-
Cotton swabs
-
Microplate reader (for absorbance measurement)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
The day before the assay, detach cells and re-plate.
-
12-24 hours prior to the assay, replace the complete medium with serum-free medium to starve the cells. This minimizes basal migration and sensitizes cells to the chemoattractant.
-
-
Assay Setup:
-
Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) in serum-free medium.[12] Include a vehicle control (serum-free medium only).
-
In the lower wells of the 24-well plate, add 600 µL of complete medium (containing 10% FBS) as the chemoattractant. Add 600 µL of serum-free medium to a few wells to serve as a negative control for random migration.
-
Carefully place the cell culture inserts into the wells, avoiding air bubbles.
-
-
Cell Seeding:
-
Detach the starved cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot the cell suspension and add the prepared this compound solutions to each aliquot to achieve the final desired concentrations.
-
Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) with the respective this compound concentration into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a duration appropriate for the cell type (typically 12-24 hours). Incubation time should be optimized beforehand.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe the inside of each insert to remove non-migrated cells. Be careful not to puncture the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in chilled 100% Methanol for 10 minutes.
-
Allow the inserts to air dry completely.
-
Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts in a beaker of water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Collection:
-
Method A: Stain Elution & Absorbance Reading: Place each insert into a clean well containing 200 µL of 10% acetic acid. Incubate for 15 minutes with gentle shaking to elute the stain. Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm.[11]
-
Method B: Cell Counting: Using a microscope, take images of several representative fields on the underside of the membrane. Count the number of migrated cells per field and calculate the average.
-
Data Presentation
The results of the Boyden chamber assay can be summarized to show the dose-dependent effect of this compound on cell migration.
Table 1: Effect of this compound on U87MG Cell Migration
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Migration Inhibition |
| 0 (Vehicle Control) | 0.850 ± 0.045 | 0% |
| 0.1 | 0.765 ± 0.038 | 10% |
| 1.0 | 0.553 ± 0.051 | 35% |
| 10.0 | 0.298 ± 0.030 | 65% |
| 100.0 | 0.128 ± 0.022 | 85% |
| Negative Control (No Chemoattractant) | 0.095 ± 0.015 | - |
% Migration Inhibition is calculated as: [1 - (Absorbance_Treated / Absorbance_Control)] x 100. Data are representative and should be determined experimentally.
Considerations and Troubleshooting
-
Pore Size: The membrane pore size is critical. An 8 µm pore size is suitable for most epithelial and fibroblast-like cancer cells.[4] Leukocytes may require a smaller pore size (3-5 µm).[5]
-
Incubation Time: The optimal incubation time varies between cell lines and should be determined empirically to achieve a good signal-to-noise ratio without allowing cells to divide on the membrane.
-
Cell Density: Seeding too many cells can lead to clogging of pores, while too few cells will result in a weak signal. Optimize the initial cell number for your specific cell line.
-
Invasion vs. Migration: To study cell invasion, the insert membrane should be coated with a layer of extracellular matrix, such as Matrigel®. This requires cells to actively degrade the matrix to move through the pores.
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 8. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Cilengitide TFA dosage to avoid pro-angiogenic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cilengitide TFA in angiogenesis experiments. The following information is intended to help optimize experimental design and avoid the paradoxical pro-angiogenic effects observed at low concentrations of the compound.
Troubleshooting Guide: Unexpected Pro-Angiogenic Effects
Researchers may occasionally observe an increase in angiogenesis-related metrics (e.g., tube formation, cell migration) when using this compound, particularly at lower concentrations. This guide provides potential causes and solutions for this phenomenon.
| Issue | Potential Cause | Recommended Solution |
| Increased tube formation or sprouting at low this compound concentrations. | Biphasic Dose-Response: Cilengitide exhibits a biphasic effect on angiogenesis. Low nanomolar concentrations can be pro-angiogenic, while higher micromolar concentrations are inhibitory.[1][2] | Perform a comprehensive dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay system. Start with a wide range of concentrations (e.g., 0.1 nM to 100 µM). |
| Inconsistent results between experiments. | Cell Passage Number: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), can lose their angiogenic potential and responsiveness at high passage numbers. | Use low-passage HUVECs (ideally between passages 2 and 6) for all angiogenesis assays to ensure consistent results. |
| Matrigel/Extracellular Matrix (ECM) Variability: The composition and protein concentration of Matrigel or other ECMs can vary between lots, affecting the baseline level of tube formation. | Use the same lot of Matrigel for all experiments within a study. Ensure the protein concentration is optimal for tube formation (typically >8 mg/mL). | |
| This compound Stability: Improper storage or handling of this compound can lead to degradation and loss of activity. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution (-20°C). Avoid repeated freeze-thaw cycles. Cilengitide has been shown to be stable in cell culture medium for at least 24 hours. | |
| High background angiogenesis in control groups. | Serum in Media: Serum contains various growth factors that can stimulate angiogenesis, masking the inhibitory effects of this compound. | Reduce or eliminate serum from the assay medium. If serum is necessary for cell viability, use a minimal concentration and keep it consistent across all experimental groups. |
| Cell Seeding Density: An overly high cell density can lead to spontaneous cell aggregation and the appearance of tube-like structures, independent of angiogenic stimuli. | Optimize the cell seeding density to a level that allows for clear visualization of tube formation without overcrowding. | |
| Difficulty in quantifying angiogenic response. | Subjective Manual Analysis: Manual quantification of tube length, branching, and loops can be subjective and lead to variability. | Utilize automated image analysis software to objectively quantify various parameters of angiogenesis. Several open-source and commercial options are available. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the biphasic dose-response of this compound?
A1: At high concentrations (in the micromolar range), Cilengitide acts as a competitive antagonist of αvβ3 and αvβ5 integrins, blocking their interaction with extracellular matrix (ECM) proteins. This inhibition disrupts endothelial cell adhesion, migration, and survival, leading to an anti-angiogenic effect. This is associated with the inhibition of downstream signaling pathways, including the phosphorylation of Focal Adhesion Kinase (FAK), Src, and Akt.[3][4]
Conversely, at low nanomolar concentrations, Cilengitide may induce a conformational change in the αvβ3 integrin that promotes its association with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This altered trafficking of the receptor complex can enhance endothelial cell migration in response to VEGF, resulting in a pro-angiogenic effect.[1]
Q2: What are the typical pro-angiogenic and anti-angiogenic concentration ranges for this compound in vitro?
A2: The precise concentrations can vary depending on the cell type, assay conditions, and the specific endpoint being measured. However, based on published studies, the following ranges can be used as a starting point for optimization:
| Effect | This compound Concentration Range |
| Pro-angiogenic | ~0.1 nM - 10 nM[1] |
| Anti-angiogenic | ~1 µM - 100 µM[3][5] |
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the powder in sterile, nuclease-free water to create a stock solution (e.g., 1-10 mg/mL). Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. For experiments, further dilute the stock solution in your cell culture medium to the desired final concentrations. Cilengitide has demonstrated stability in cell culture medium for at least 24 hours at 37°C.
Experimental Protocols
Protocol: Dose-Response Analysis of this compound using an In Vitro Tube Formation Assay
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting angiogenesis in vitro using Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Low-passage HUVECs (passage 2-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound
-
Sterile, nuclease-free water
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Methodology:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 until they reach approximately 80% confluency.
-
Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
Resuspend the cells in basal medium (EGM-2 without growth factors) at a concentration of 2 x 10^5 cells/mL.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in basal medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (basal medium with the same final concentration of the solvent used for this compound, e.g., water).
-
Add 100 µL of the cell suspension to each well of the Matrigel-coated plate.
-
Immediately add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
For quantitative analysis, you can stain the cells with Calcein AM for 30 minutes before imaging.
-
Capture images of the tube network in each well.
-
-
Quantification and Data Analysis:
-
Use image analysis software to quantify various parameters of angiogenesis, such as:
-
Total tube length
-
Number of nodes/junctions
-
Number of meshes/loops
-
-
Plot the quantified data against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 (half-maximal inhibitory concentration) for the anti-angiogenic effect and identify the concentration range that promotes angiogenesis.
-
Visualizations
Caption: Biphasic dose-response of Cilengitide on angiogenesis.
Caption: Proposed signaling pathways for Cilengitide's biphasic effects.
Caption: Workflow for Cilengitide dose-response analysis.
References
- 1. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Cilengitide TFA solubility and stability in DMSO
Welcome to the technical support center for Cilengitide TFA. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the solubility and stability of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[1][2] Almost 99% of peptides, including hydrophobic ones, can be dissolved in DMSO.[3] If your experiment is sensitive to DMSO, other organic solvents like dimethylformamide (DMF) or acetonitrile (ACN) can be considered.[1]
Q2: How do I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to first allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.[1] Add the desired volume of fresh, high-quality DMSO to the vial to achieve the target concentration.[4][5] To aid dissolution, you can gently vortex the solution or use sonication.[1][2] It is crucial to use non-hygroscopic (dry) DMSO, as absorbed moisture can significantly reduce the solubility of the product.[4][5]
Q3: What is the maximum solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies slightly across different suppliers, but it is generally high. Quantitative data from various sources is summarized in the table below.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 100 mg/mL | 142.31 mM | [4][5] |
| DMSO | 20 mg/mL | 28.46 mM | [6] |
| Water | 50 mg/mL | 71.16 mM | [5] |
| Water | 20 mg/mL | 28.46 mM | |
| PBS (pH 7.2) | 0.5 mg/mL | 0.71 mM | [6] |
| Ethanol | 1 mg/mL | 1.42 mM | [6] |
| DMF | 30 mg/mL | 42.69 mM | [6] |
Q4: How should I store the this compound stock solution in DMSO?
For optimal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[7] The stability of the stock solution at these temperatures is summarized below.
| Storage Temperature | Duration | Source(s) |
| -20°C | 1 month | [4][7] |
| -20°C | 2 weeks | [7][8] |
| -80°C | 1 year | [4] |
| -80°C | 6 months | [7][8] |
Q5: What is the mechanism of action of Cilengitide?
Cilengitide is a cyclic pentapeptide that acts as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[9][10] By binding to these integrins, Cilengitide blocks their interaction with extracellular matrix (ECM) proteins like vitronectin and tenascin.[11] This inhibition disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.[10][11] Key signaling pathways affected include Focal Adhesion Kinase (FAK), SRC kinase, Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt), and Transforming Growth Factor-beta (TGF-β).[11][12][13]
Troubleshooting Guides
Problem: The this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Possible Cause 2: Poor Quality or Hygroscopic DMSO.
-
Possible Cause 3: Inadequate Mixing.
-
Solution: After adding the solvent, gently vortex the vial. If the powder still does not dissolve, sonicate the solution for short intervals (e.g., 3 x 10 seconds), chilling the tube on ice between sonications to prevent heating.[1]
-
-
Possible Cause 4: Low Temperature.
-
Solution: Ensure the DMSO and the peptide are at room temperature before mixing.[1] Some compounds have lower solubility at colder temperatures.
-
Problem: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration in the aqueous buffer exceeds the aqueous solubility of this compound.
-
Solution: While highly soluble in DMSO, this compound has a lower solubility in aqueous solutions (e.g., ~0.5 mg/mL in PBS, pH 7.2).[6] When diluting the DMSO stock, add the stock solution dropwise into the aqueous buffer while gently stirring.[14] This helps to avoid localized high concentrations that can lead to precipitation. Ensure the final concentration of your working solution does not exceed the aqueous solubility limit.
-
-
Possible Cause: The final percentage of DMSO is too low to maintain solubility.
-
Solution: For some hydrophobic peptides, a certain percentage of DMSO is required to maintain solubility even in the final aqueous solution.[3] However, for cell-based assays, it is crucial to keep the final DMSO concentration low (typically ≤ 0.5%, and for primary cells, ≤ 0.1%) to avoid cytotoxicity.[15] A balance must be struck between maintaining solubility and ensuring cell viability.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
-
Procedure: a. Allow the vial of lyophilized this compound to warm to room temperature before opening. b. Briefly centrifuge the vial to ensure all the powder is at the bottom.[1] c. Based on the molecular weight of this compound (approximately 702.68 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM stock solution. For 1 mg of peptide, you would add approximately 142.3 µL of DMSO. d. Add the calculated volume of fresh DMSO to the vial. e. Vortex the vial until the peptide is completely dissolved. If necessary, use a sonicator bath for short periods, keeping the solution cool.[1] f. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][7]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
-
Procedure: a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Determine the final desired concentration of this compound in your experiment. c. Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium. It is recommended to add the DMSO stock solution dropwise to the medium while gently agitating to prevent precipitation.[14] d. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (generally below 0.5%).[15] For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. biocat.com [biocat.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dcchemicals.com [dcchemicals.com]
- 8. Cilengitide (TFA salt) Datasheet DC Chemicals [dcchemicals.com]
- 9. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 12. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 13. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting Inconsistent Results with Cilengitide TFA in vitro
Welcome to the technical support center for Cilengitide TFA. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies observed during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to help you identify potential problems and find solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cilengitide?
Cilengitide is a cyclic pentapeptide that acts as a selective and potent antagonist of αvβ3 and αvβ5 integrins.[1][2] By mimicking the Arg-Gly-Asp (RGD) peptide sequence, it competitively inhibits the binding of these integrins to extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin.[3][4] This disruption of cell-matrix interactions can inhibit angiogenesis, induce apoptosis in endothelial and some tumor cells, and suppress tumor cell invasion and migration.[1][4][5]
Q2: My results with this compound are inconsistent between experiments. What are the common causes?
Inconsistent results with this compound in vitro can stem from several factors:
-
Cell Line-Specific Characteristics: Differences in the expression levels of target integrins (αvβ3 and αvβ5) and the overall integrin profile can lead to varied responses.[6][7] Additionally, the inherent sensitivity of a cell line to anoikis (detachment-induced apoptosis) plays a crucial role.[2][8]
-
Experimental Conditions: The type of extracellular matrix (ECM) coating used on culture plates, cell density at the time of treatment, and the concentration of Cilengitide can all significantly influence the outcome.[9][10]
-
Reagent Handling and Stability: Improper storage, handling, or reconstitution of the this compound salt can affect its potency. While generally stable, prolonged incubation in media at 37°C should be considered.[11]
-
Assay-Specific Artifacts: Standard cell viability assays may not account for Cilengitide-induced cell detachment, leading to inaccurate readings.
Q3: How should I prepare and store this compound?
For optimal performance, this compound should be handled according to the manufacturer's instructions. Generally, it is a powder that is soluble in water.[12] It is recommended to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored in aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles. One study indicated that pre-incubation in cell culture medium at 37°C for 24 hours did not result in a loss of activity.[11]
Q4: Does the type of ECM coating on my culture plates matter?
Yes, the ECM substrate is critical. The effect of Cilengitide on cell viability and adhesion is highly dependent on the ECM protein the cells are grown on (e.g., vitronectin, fibronectin, laminin).[9][13] For instance, Cilengitide's inhibitory effect on glioblastoma cell viability was more pronounced on vitronectin-coated substrates.[9] It is crucial to select an ECM that is relevant to your biological question and to maintain consistency across experiments.
Q5: I'm observing cell detachment but not a significant decrease in viability. Is this normal?
This is a commonly observed effect. Cilengitide's primary mechanism involves disrupting cell adhesion, which leads to detachment.[2][14] However, not all detached cells will undergo apoptosis. Some cell lines are resistant to anoikis and may remain viable in suspension.[8] Therefore, it is essential to assess both detached and adherent cell populations when measuring viability and apoptosis.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Your cell viability assays (e.g., MTT, WST, CCK-8) show inconsistent IC50 values or a lack of a clear dose-response.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Cell Detachment Not Accounted For: Standard colorimetric assays primarily measure adherent cells, underestimating the total viable cell number if Cilengitide causes detachment. | After treatment, collect both the supernatant containing detached cells and the adherent cells. Combine them before performing the viability assay, or analyze them separately and sum the results. |
| Incorrect Assay Timing: The cytotoxic effects of Cilengitide can be time-dependent.[15] | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Low Cell Density: The efficacy of Cilengitide can be higher at lower cell confluency.[10] | Standardize the cell seeding density across all experiments. Consider testing different initial cell densities. |
| Paradoxical Low-Dose Effects: Very low concentrations of Cilengitide have been reported to paradoxically enhance angiogenesis or migration in some models.[3][16] | Ensure your dose-response curve covers a wide range of concentrations, from low nanomolar to high micromolar, to identify any non-linear effects. |
| Lot-to-Lot Variability of this compound: Different batches of the compound may have slight variations in purity or activity.[17][18] | If you suspect lot-to-lot variability, test new batches against a previously validated lot using a standardized protocol. |
Issue 2: Lack of Expected Biological Effect (e.g., No Apoptosis, No Change in Migration)
You do not observe the anticipated biological response even at high concentrations of Cilengitide.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Low or Absent Target Integrin Expression: The cell line may not express sufficient levels of αvβ3 and/or αvβ5 integrins.[7][8] | Verify the expression of αvβ3 and αvβ5 in your cell line using flow cytometry or Western blot. Compare expression levels between sensitive and resistant cell lines if possible. |
| Anoikis Resistance: The cell line may be resistant to detachment-induced apoptosis.[8] | In addition to Annexin V/PI staining, assess anoikis sensitivity by culturing cells on non-adherent plates (e.g., coated with poly-HEMA) with and without Cilengitide.[2] |
| Inappropriate ECM Substrate: The chosen ECM may promote adhesion through integrins not targeted by Cilengitide (e.g., β1 integrins).[19] | Test the effect of Cilengitide on cells cultured on different ECM coatings, particularly vitronectin, which is a primary ligand for αvβ3 and αvβ5.[13] |
| Compensatory Signaling Pathways: Cells may upregulate other survival pathways to compensate for integrin inhibition. | Investigate key signaling pathways downstream of integrins, such as FAK, Src, and Akt, to confirm target engagement and identify potential resistance mechanisms.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay Accounting for Detachment
This protocol is adapted for colorimetric assays like MTT or CCK-8 to provide a more accurate assessment of cell viability in the presence of Cilengitide.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired period (e.g., 48 hours).
-
Microscopic Examination: Before adding the viability reagent, observe the wells under a microscope to visually assess cell detachment.
-
Cell Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 200 x g for 5 minutes) to pellet the detached cells.
-
Carefully remove a portion of the supernatant without disturbing the cell pellet.
-
Add the viability reagent (e.g., CCK-8) to the remaining medium containing the pelleted detached cells and the adherent cells.
-
Alternatively, for suspension assays, collect the entire volume (supernatant and trypsinized adherent cells) into a new plate before adding the reagent.
-
-
Quantification: Incubate according to the reagent manufacturer's instructions and measure the absorbance.
Protocol 2: Assessment of Integrin Expression by Flow Cytometry
This protocol allows for the quantification of cell surface expression of αvβ3 and αvβ5.
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins. Wash the cells with ice-cold PBS containing 1% BSA.
-
Antibody Staining: Incubate the cells with primary antibodies specific for αvβ3 and αvβ5 integrins, or an isotype control antibody, for 30-60 minutes on ice.
-
Secondary Antibody Staining: Wash the cells and, if the primary antibodies are not directly conjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells again and resuspend in FACS buffer. Analyze the samples using a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each integrin compared to the isotype control.
Visualizations
Signaling Pathway of Cilengitide Action
Caption: Cilengitide inhibits integrin binding to the ECM, blocking downstream FAK/Src/Akt signaling.
Experimental Workflow for Troubleshooting Inconsistent Viability Results
Caption: A stepwise workflow to diagnose and resolve inconsistent Cilengitide viability data.
Logical Relationship of Factors Affecting Cilengitide Efficacy
Caption: Interplay of drug, cellular, and environmental factors on Cilengitide's in vitro effects.
References
- 1. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 5. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide targets pediatric glioma and neuroblastoma cells through cell detachment and anoikis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Extracellular Matrix Proteins Confer Cell Adhesion-Mediated Drug Resistance Through Integrin αv in Glioblastoma Cells [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ≥95% (HPLC), vascular targeting agent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
- 17. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
Technical Support Center: Managing Off-Target Effects of Cilengitide TFA in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of Cilengitide TFA during preclinical experiments.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vitro and in vivo preclinical studies with this compound.
FAQ 1: Unexpected Inhibition of Cell Proliferation in Control (Non-Target) Cells
Question: We are observing a decrease in the proliferation of our control cell line (which does not express high levels of αvβ3 or αvβ5 integrins) when treated with this compound. Is this an expected off-target effect of Cilengitide?
Answer: This is a critical and often overlooked issue. The observed anti-proliferative effect may not be due to Cilengitide itself, but rather the trifluoroacetate (TFA) salt form of the peptide. TFA is commonly used in the purification of synthetic peptides and can remain as a counterion in the final product.
Troubleshooting Steps:
-
Run a TFA Control: Prepare a stock solution of sodium trifluoroacetate (Na-TFA) and treat your cells with concentrations of TFA equivalent to those present in your this compound experiments. This will help you determine if the TFA salt is responsible for the observed cytotoxicity.[1]
-
Determine TFA Cytotoxicity Threshold: The cytotoxic concentration of TFA can vary between cell lines. Some studies have shown that TFA concentrations as low as 10⁻⁸ to 10⁻⁷ M can inhibit cell proliferation.[2][3] It is recommended to perform a dose-response experiment with TFA alone on your specific cell line.
-
Consider TFA Salt Exchange: If TFA is confirmed to be the issue, you can perform a salt exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[4][5][6][7] This can be achieved through methods like ion-exchange chromatography or repeated lyophilization with the desired acid.[1][4][5]
Quantitative Data on TFA Effects:
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell number and thymidine incorporation | [2][3] |
| Articular Chondrocytes | 10⁻⁸ to 10⁻⁷ M | Reduced cell proliferation | [3] |
| Neonatal Mouse Calvariae | 10⁻⁸ to 10⁻⁷ M | Reduced cell proliferation | [3] |
| Murine Glioma Cells | 0.5–7.0 mM | Increased cell growth and protein synthesis | [8] |
FAQ 2: Paradoxical Increase in Angiogenesis or Tumor Growth at Low Cilengitide Concentrations
Question: In our in vivo model, we are observing an unexpected increase in tumor growth and/or angiogenesis at very low doses of Cilengitide. Is this a known phenomenon?
Answer: Yes, a "paradoxical effect" of RGD-mimetic integrin antagonists like Cilengitide has been reported, where low concentrations may enhance angiogenesis and promote tumor growth.[9][10][11] This is a complex phenomenon and the exact mechanism is still under investigation, but it is thought to be related to the partial engagement of integrins leading to an activatory signal.
Troubleshooting and Experimental Considerations:
-
Dose-Response Curve: It is crucial to perform a wide-ranging dose-response study to identify the optimal therapeutic window for Cilengitide in your specific model. This will help to avoid the low-dose paradoxical effect.
-
Monitor Angiogenic Markers: In your in vivo studies, alongside tumor volume measurements, monitor angiogenesis markers such as vessel density (e.g., using CD31 staining) and levels of pro-angiogenic factors like VEGF.
-
In Vitro Correlation: Attempt to correlate your in vivo findings with in vitro angiogenesis assays (e.g., tube formation assay) using a similar low-dose range of Cilengitide.
FAQ 3: Altered Endothelial Cell Permeability
Question: We have noticed changes in endothelial cell monolayer integrity in our in vitro co-culture models after treatment with Cilengitide. Is this a known off-target effect?
Answer: Yes, Cilengitide has been shown to activate αVβ3 integrin, which can lead to the disruption of VE-cadherin localization at cell-cell junctions and result in increased endothelial permeability.[12][13]
Experimental Workflow to Assess Endothelial Permeability:
Caption: Workflow for an in vitro vascular permeability assay.
Troubleshooting:
-
Control for Cell Viability: Ensure that the observed increase in permeability is not due to Cilengitide-induced cell death by performing a viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel.
-
Visualize Cell Junctions: Use immunofluorescence to stain for junctional proteins like VE-cadherin to visually confirm disruption of cell-cell contacts.
FAQ 4: Unexpected Effects on TGF-β Signaling
Question: Our gene expression analysis revealed changes in the TGF-β signaling pathway in cells treated with Cilengitide. Is this a recognized off-target effect?
Answer: Yes, studies have shown that Cilengitide can modulate the TGF-β signaling pathway. It has been reported to reduce the phosphorylation of Smad2 and decrease the expression of TGF-β1 and TGF-β2.[12][14][15][16][17][18]
Signaling Pathway Diagram:
Caption: Cilengitide's effect on the TGF-β signaling pathway.
Experimental Approach to Confirm this Off-Target Effect:
-
Western Blot Analysis: Perform Western blotting to specifically measure the levels of total and phosphorylated Smad2/3 in your cell lysates after Cilengitide treatment.
-
ELISA: Use an ELISA to quantify the secretion of TGF-β1 and TGF-β2 into the cell culture medium.
-
Reporter Assay: Utilize a TGF-β reporter assay (e.g., a luciferase reporter under the control of a Smad-responsive element) to measure the transcriptional activity of the pathway.
II. Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay with TFA Salt Control
Objective: To assess the effect of this compound on cell proliferation while controlling for the potential off-target effects of the TFA counterion.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Sodium trifluoroacetate (Na-TFA)
-
96-well cell culture plates
-
MTS or WST-1 proliferation assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a stock solution of Na-TFA in sterile water. The molarity of this stock should be high enough to create dilutions equivalent to the TFA concentration in your this compound treatments.
-
Create serial dilutions of both this compound and Na-TFA in complete cell culture medium.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the appropriate wells (including vehicle control, this compound dilutions, and Na-TFA dilutions).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Assay:
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the this compound-treated wells to both the vehicle control and the Na-TFA-treated wells to distinguish the specific effect of Cilengitide from the non-specific effect of TFA.
Protocol 2: In Vitro Angiogenesis Tube Formation Assay
Objective: To assess the pro- or anti-angiogenic potential of this compound in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Add 50 µL of the cold liquid extract to each well of a pre-chilled 96-well plate. Be careful not to introduce bubbles.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the basement membrane extract to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a serum-free or low-serum medium at a concentration of 2-4 x 10⁵ cells/mL.
-
Treatment: Add this compound at various concentrations to the HUVEC suspension. Include a vehicle control.
-
Cell Seeding: Add 100 µL of the HUVEC suspension (containing the treatment) to each well of the coated 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Imaging:
-
(Optional) For fluorescent imaging, you can pre-label the HUVECs with Calcein AM before seeding.
-
Image the tube formation in each well using an inverted microscope.
-
-
Quantification: Analyze the images to quantify the extent of tube formation. This can be done by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 3: Western Blot Analysis of Integrin Signaling
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the integrin signaling pathway (e.g., FAK, Src, Akt).
Materials:
-
Your cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-total-FAK, anti-phospho-Src, anti-total-Src, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat your cells with this compound at the desired concentrations and for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
III. Quantitative Data Summary
Cilengitide IC₅₀ Values in Various Cell Lines
| Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| B16 Melanoma | CCK-8 | ~10-100 | [19][20] |
| A375 Melanoma | CCK-8 | ~10-100 | [19][20] |
| TNBC cell lines (sensitive) | Drug screen | < 5 | [21] |
| G28 Glioma | Proliferation | ~1-5 | [22] |
| G44 Glioma | Proliferation | ~1-5 | [22] |
Note: IC₅₀ values can vary significantly depending on the cell line, assay conditions, and exposure time.
IV. Signaling Pathway and Workflow Diagrams
Cilengitide's Primary Mechanism and Potential Off-Target Pathways
Caption: Overview of Cilengitide's on-target and potential off-target signaling pathways.
Troubleshooting Workflow for Unexpected In Vitro Results
Caption: A logical workflow for troubleshooting unexpected in vitro results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ibidi.com [ibidi.com]
- 3. promocell.com [promocell.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
- 15. Effects of cilengitide derivatives on TGF-β1-induced epithelial-to-mesenchymal transition and invasion in gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination Effect of Cilengitide with Erlotinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combination Effect of Cilengitide with Erlotinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cilengitide TFA Resistance in Glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cilengitide TFA resistance in glioblastoma (GBM) cells.
Frequently Asked Questions (FAQs)
Q1: What is cilengitide and what is its mechanism of action in glioblastoma?
Cilengitide is a cyclic pentapeptide that acts as a competitive antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are overexpressed on the surface of both GBM tumor cells and tumor-associated endothelial cells.[3][4] By blocking the binding of extracellular matrix (ECM) proteins like vitronectin to these integrins, cilengitide is designed to inhibit tumor cell adhesion, migration, invasion, and angiogenesis, and to induce apoptosis (anoikis).[2][3]
Q2: Despite promising preclinical data, why did cilengitide fail in late-stage clinical trials for glioblastoma?
Phase III clinical trials, such as the CENTRIC and CORE studies, did not demonstrate a significant improvement in overall survival for newly diagnosed GBM patients when cilengitide was added to the standard treatment of temozolomide and radiation.[3][5][6] The failure is attributed to a complex interplay of intrinsic and acquired resistance mechanisms within the heterogeneous tumor microenvironment of glioblastoma.
Q3: What are the primary known mechanisms of resistance to cilengitide in glioblastoma cells?
Several key mechanisms have been identified:
-
Activation of alternative signaling pathways: Glioblastoma cells can bypass the inhibition of integrin signaling by upregulating other pro-survival pathways, most notably the PI3K/Akt/mTOR and EGFR signaling cascades.[7][8]
-
Tumor microenvironment interactions: The extracellular matrix (ECM) composition can significantly influence cilengitide efficacy. For instance, high levels of periostin, an ECM protein, can promote adhesion and confer resistance.
-
Crosstalk with other receptor tyrosine kinases (RTKs): There is significant crosstalk between integrin signaling and other RTKs like the epidermal growth factor receptor (EGFR).[9][10] This interaction can lead to compensatory signaling that circumvents the effects of cilengitide.
-
Influence of MGMT promoter methylation status: Some studies have suggested a potential link between the O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status and response to cilengitide, particularly in combination with temozolomide.[11][12]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for cilengitide in our GBM cell line experiments.
Possible Causes and Solutions:
-
Cell Line Authenticity and Passage Number:
-
Suggestion: Ensure the authenticity of your GBM cell line through short tandem repeat (STR) profiling. High-passage number cell lines can exhibit altered phenotypes and drug responses. It is recommended to use low-passage cells for consistency.[11]
-
-
Variability in Assay Conditions:
-
Suggestion: Standardize your experimental protocols. Key parameters to control include cell seeding density, serum concentration in the culture medium, and the duration of drug exposure.
-
-
ECM Coating of Culture Plates:
-
Suggestion: The type of ECM protein used to coat culture plates can significantly impact cell adhesion and response to cilengitide. If you are not using coated plates, consider testing coatings such as vitronectin, fibronectin, or laminin to mimic the tumor microenvironment more closely.
-
-
Confluency of Cells:
-
Suggestion: Cell density at the time of treatment can affect drug sensitivity. In some cases, higher efficacy is observed at lower cell densities.[13] Standardize the confluency at which you perform your experiments.
-
Problem 2: No significant decrease in cell viability observed after cilengitide treatment, despite confirmation of target integrin expression.
Possible Causes and Solutions:
-
Activation of Bypass Signaling Pathways:
-
Suggestion: Your GBM cell line may have constitutively active alternative survival pathways, such as the PI3K/Akt or EGFR pathways, which can compensate for integrin inhibition.[7][8] Perform western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-EGFR).
-
Experimental Follow-up: Consider combination therapy experiments. Use inhibitors of the PI3K/Akt pathway (e.g., LY294002) or EGFR pathway (e.g., gefitinib) in conjunction with cilengitide to assess for synergistic effects.
-
-
High Expression of Anti-Apoptotic Proteins:
-
Suggestion: The cell line may overexpress anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that counteract the pro-apoptotic signals from cilengitide. Assess the expression of these proteins via western blot.
-
-
Influence of the Tumor Microenvironment:
Problem 3: Conflicting results when combining cilengitide with temozolomide (TMZ).
Possible Causes and Solutions:
-
MGMT Promoter Methylation Status:
-
Suggestion: The efficacy of TMZ is highly dependent on the MGMT promoter methylation status.[11] Unmethylated MGMT leads to higher expression of the MGMT protein, which repairs DNA damage induced by TMZ, thus conferring resistance. Determine the MGMT methylation status of your cell lines. Some studies suggest that patients with methylated MGMT promoters may benefit more from the combination therapy.[11][12]
-
-
Scheduling of Drug Administration:
-
Suggestion: The sequence and timing of drug administration can be critical. Experiment with different schedules, such as pre-treatment with one agent before adding the other, or simultaneous administration.
-
Quantitative Data Summary
Table 1: Cilengitide IC50 Values in Glioblastoma Cell Lines
| Cell Line | MGMT Promoter Status | Cilengitide IC50 (µM) | Reference |
| T98G | Unmethylated | Not specified | [16] |
| U87MG | Methylated | Not specified | [4] |
| LNT-229 | Methylated | Not specified | [4] |
| LN-308 | Methylated | Not specified | [4] |
| LN-18 | Unmethylated | Not specified | [4] |
| LN-319 | Unmethylated | Not specified | [4] |
| Various patient-derived lines | Mixed | < 20 | [11] |
Note: Specific IC50 values are often highly dependent on the experimental conditions and are not consistently reported across all publications.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of cilengitide on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]
-
Prepare serial dilutions of cilengitide in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of cilengitide. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[16]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for PI3K/Akt Pathway Activation
This protocol is for detecting the phosphorylation status of Akt, a key downstream effector of the PI3K pathway.
Materials:
-
Glioblastoma cells treated with cilengitide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use GAPDH as a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. End of the road: confounding results of the CORE trial terminate the arduous journey of cilengitide for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. Inhibition of Akt inhibits growth of glioblastoma and glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crosstalk between Epidermal Growth Factor Receptors (EGFR) and integrins in resistance to EGFR tyrosine kinase inhibitors (TKIs) in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The multifaceted role of periostin in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Cilengitide TFA Half-Life Determination in Plasma
Welcome to the technical support center for Cilengitide TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the plasma half-life of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma half-life of Cilengitide?
A1: Based on Phase I clinical trials in patients with advanced solid tumors, the apparent terminal half-life of Cilengitide administered intravenously is reported to be in the range of 2.5 to 5 hours.[1][2][3] These studies indicate that the pharmacokinetics of Cilengitide are dose-independent and time-invariant.
Q2: Does the trifluoroacetate (TFA) salt form of Cilengitide significantly impact its in vivo half-life?
A2: While the trifluoroacetate (TFA) counter-ion is commonly used in peptide synthesis and purification, it is not expected to significantly alter the in vivo pharmacokinetic properties, including the half-life, of Cilengitide.[4][5] The biological activity and clearance of the peptide are primarily determined by its amino acid sequence and structure. However, it is important to be aware that residual TFA can sometimes interfere with in vitro cellular assays.[6][7][8]
Q3: What is the primary mechanism of action of Cilengitide?
A3: Cilengitide is a cyclic pentapeptide that acts as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[9][10] By binding to these integrins, Cilengitide blocks their interaction with extracellular matrix proteins, thereby interfering with cell adhesion, migration, and signaling pathways involved in angiogenesis and tumor growth.[9][11]
Troubleshooting Guides
This section addresses common issues that may arise during the experimental determination of this compound half-life in plasma.
| Problem | Potential Cause | Recommended Solution |
| High variability in replicate plasma samples | Inconsistent sample handling and processing. | Ensure uniform and rapid processing of all plasma samples. Use a standardized protocol for plasma separation and storage. Avoid repeated freeze-thaw cycles. |
| Analyte instability in the plasma matrix. | Add protease inhibitors to the collection tubes if degradation is suspected. Keep samples on ice during processing and store them at -80°C immediately after separation. | |
| Issues with the analytical method (LC-MS/MS). | Verify the robustness and reproducibility of the LC-MS/MS method. Check for matrix effects by performing spike-recovery experiments in plasma from different sources. | |
| Low or no detection of Cilengitide in plasma samples | Insufficient dose administered. | Confirm the correct dosage and administration route based on the experimental design. |
| Rapid degradation of the peptide. | While Cilengitide is relatively stable, rapid degradation can occur due to improper sample handling. Ensure immediate cooling and processing of blood samples. | |
| Inefficient extraction from plasma. | Optimize the protein precipitation or solid-phase extraction (SPE) method to ensure high recovery of Cilengitide. | |
| Incorrect LC-MS/MS parameters. | Verify the mass transitions, collision energy, and other MS parameters for optimal detection of Cilengitide. Ensure the LC method provides adequate separation from interfering plasma components. | |
| Inaccurate half-life calculation | Insufficient or poorly timed sampling points. | Collect samples over a period of at least 3-5 times the expected half-life. Ensure frequent sampling during the initial distribution phase and adequate sampling during the elimination phase. |
| Non-compartmental analysis assumptions not met. | If the data does not fit a simple one-compartment model, consider using a multi-compartment model for pharmacokinetic analysis. | |
| Analytical assay variability at low concentrations. | Ensure the lower limit of quantification (LLOQ) of the assay is sufficiently low to accurately measure the terminal elimination phase. |
Experimental Protocols
Determination of Cilengitide Half-Life in Human Plasma (In Vivo)
This protocol outlines the key steps for a pharmacokinetic study to determine the half-life of intravenously administered Cilengitide.
1. Study Design and Dosing:
-
Administer this compound intravenously as a single bolus or infusion.
-
The dosage should be based on preclinical data and study objectives. Doses in clinical trials have ranged from 30 to 2400 mg/m².[1][2]
2. Blood Sample Collection:
-
Collect blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Collect samples at the following suggested time points: pre-dose (0), and at 0.5, 1, 1.5, 2, 3, 4, 8, and 24 hours post-infusion initiation.[1]
3. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 1000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean polypropylene tubes.
-
Store plasma samples at -70°C or lower until analysis.[1]
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Use a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
Employ a suitable C18 reversed-phase column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile with an acidic modifier like formic acid.
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantification.
-
5. Pharmacokinetic Analysis:
-
Calculate the plasma concentration of Cilengitide at each time point using a calibration curve.
-
Perform non-compartmental analysis of the plasma concentration-time data to determine pharmacokinetic parameters.
-
The apparent terminal elimination half-life (t½) is calculated as ln(2)/λz, where λz is the terminal elimination rate constant estimated from the slope of the log-linear portion of the plasma concentration-time curve.[1]
Visualizations
Experimental Workflow for Cilengitide Half-Life Determination
Caption: Workflow for determining the plasma half-life of Cilengitide.
Cilengitide Signaling Pathway Inhibition
Caption: Cilengitide inhibits key downstream signaling pathways.
References
- 1. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of continuous infusion cilengitide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum proteins on Cilengitide TFA activity
Welcome to the technical support center for Cilengitide TFA. This resource is designed to assist researchers, scientists, and drug development professionals in navigating experiments involving this potent and selective αvβ3 and αvβ5 integrin inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies, particularly concerning the impact of serum proteins on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins.[1] Its mechanism of action involves mimicking the Arg-Gly-Asp (RGD) binding motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[2] By competitively binding to these integrins, Cilengitide blocks the interaction between cells and the ECM, thereby inhibiting cell adhesion, migration, proliferation, and survival signals. This ultimately leads to a form of programmed cell death known as anoikis in susceptible cells, particularly endothelial and certain tumor cells.[3][4]
Q2: Which signaling pathways are affected by this compound?
This compound modulates several downstream signaling pathways that are crucial for cell survival and proliferation. Upon integrin engagement, Focal Adhesion Kinase (FAK) is recruited and autophosphorylated, which in turn activates pathways including:
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FAK/Src/Akt pathway: Cilengitide has been shown to inhibit the phosphorylation of FAK, Src, and Akt, which are key mediators of cell survival and proliferation.[3][4]
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TGF-β pathway: Cilengitide can interfere with the activation of transforming growth factor-beta (TGF-β), a cytokine involved in cell growth, differentiation, and invasion.
Below is a diagram illustrating the primary signaling cascade affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Cilengitide TFA Dose-Escalation Study Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting Cilengitide TFA dose-escalation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cilengitide?
A1: Cilengitide is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins.[1][2] By binding to these integrins, it competitively inhibits the binding of extracellular matrix proteins like vitronectin, fibronectin, and osteopontin.[3] This disruption of cell-matrix interactions leads to the inhibition of downstream signaling pathways, ultimately affecting cell survival, proliferation, invasion, and angiogenesis.[4]
Q2: Which signaling pathways are modulated by Cilengitide?
A2: Cilengitide has been shown to inhibit several key signaling pathways downstream of integrin activation. The primary pathways affected include:
-
Focal Adhesion Kinase (FAK)/Src Family Kinase (Src)/Protein Kinase B (Akt) Pathway: Inhibition of integrin signaling by Cilengitide leads to decreased activation of FAK, Src, and Akt, which are crucial for cell survival and proliferation.[1]
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Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, critical for cell growth and survival, is downregulated by Cilengitide.
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Ras/Mitogen-activated protein kinase (MAPK) Pathway: Cilengitide can also affect the MAPK signaling cascade, which is involved in cell proliferation and differentiation.[4]
Q3: What is a common dose-escalation study design for a first-in-human trial of a targeted agent like Cilengitide?
A3: A common approach for first-in-human dose-escalation studies, particularly in oncology, is the "3+3 design". This is a rule-based design where patients are enrolled in cohorts of three. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If one patient in a cohort of three experiences a DLT, three more patients are enrolled at that same dose level. The maximum tolerated dose (MTD) is generally defined as the dose level below the one at which two or more patients in a cohort of up to six experience a DLT.
Q4: What are the typical starting doses and dose ranges that have been explored for Cilengitide in clinical trials?
A4: Phase I studies for Cilengitide have explored a wide range of doses. Initial studies in patients with advanced solid tumors started as low as 30 mg/m² and escalated up to 1600 mg/m² administered as a twice-weekly intravenous infusion.[4] In studies specifically focusing on recurrent malignant glioma, doses have ranged from 120 mg/m² to 2400 mg/m² twice weekly.[5] Later phase studies have often used flat doses of 500 mg or 2000 mg.[6]
Q5: How is a Dose-Limiting Toxicity (DLT) typically defined in a Cilengitide dose-escalation study?
A5: Based on clinical trial protocols for Cilengitide, a dose-limiting toxicity (DLT) is generally defined as any of the following occurring within the first treatment cycle (typically 4 weeks):
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Any grade 3 or 4 non-hematological toxicity.
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Any grade 4 hematological toxicity.[5]
It is important to note that in many Cilengitide dose-escalation studies, a maximum tolerated dose (MTD) was not reached due to the favorable safety profile of the drug.[4][5]
Troubleshooting Guide
Problem: We are not observing any significant anti-tumor activity at our current dose level. Should we escalate the dose?
Solution:
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Review Preclinical Data: Ensure that the plasma concentrations achieved at your current dose level are within the range that demonstrated anti-tumor activity in preclinical models.
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Pharmacokinetic (PK) Analysis: If not already part of the protocol, consider collecting PK data to understand the drug exposure in your patient population.
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Dose Escalation: If the current dose is well-tolerated and there is no evidence of reaching a biologically effective concentration, dose escalation to the next cohort according to the study protocol is a reasonable next step. In many Cilengitide trials, higher doses were associated with greater biological activity.
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Combination Therapy: Preclinical and clinical data suggest that Cilengitide may have synergistic effects when combined with standard therapies like radiation and temozolomide. If appropriate for the study design, this could be a future consideration.
Problem: A patient in our study has experienced a Grade 3 adverse event. Is this considered a DLT and what are the next steps?
Solution:
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Consult the Protocol: Immediately refer to the study protocol's definition of a DLT. If the event meets the predefined criteria (e.g., a grade 3 non-hematological toxicity), it should be classified as a DLT.[5]
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Follow the "3+3" Rule: If this is the first DLT observed in a cohort of three patients, the protocol will typically require the enrollment of three additional patients at the same dose level.
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Causality Assessment: The investigator should assess the relationship between the adverse event and the study drug.
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Reporting: Ensure the DLT is reported to the sponsor and relevant regulatory authorities according to the study's safety monitoring plan.
Data Presentation
Table 1: Summary of Selected Cilengitide Dose-Escalation Cohorts and Observed Toxicities in Recurrent Malignant Glioma
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) Observed | Nature of DLTs |
| 120 | 6 | 1 | Thrombosis |
| 240 | 6 | 0 | - |
| 360 | 6 | 0 | - |
| 480 | 6 | 1 | Grade 4 Myalgia and Arthralgia |
| 600 | 6 | 1 | Grade 3 Thrombocytopenia |
| 1200 | 6 | 0 | - |
| 1800 | 6 | 1 | Grade 3 Anorexia, Hyperglycemia, Hypokalemia, Hyponatremia |
| 2400 | 6 | 0 | - |
| Data compiled from a Phase I study in patients with recurrent malignant glioma.[5] Note: The MTD was not reached in this study. |
Experimental Protocols
Protocol: Standard "3+3" Dose-Escalation for a Phase I this compound Study
-
Patient Eligibility: Define clear inclusion and exclusion criteria, typically including histologically confirmed advanced solid tumors refractory to standard therapy, adequate organ function, and an acceptable performance status.
-
Starting Dose and Dose Levels: The starting dose should be a fraction of the dose found to be safe in preclinical toxicology studies. Subsequent dose levels are pre-defined in the protocol, often with a modified Fibonacci sequence or a percentage-based increase.
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Treatment Plan: this compound is administered as an intravenous infusion over one hour, typically twice weekly. A treatment cycle is defined as four weeks.
-
Dose Escalation Logic:
-
Enroll a cohort of 3 patients at the starting dose.
-
If 0/3 patients experience a DLT: Escalate to the next dose level and enroll a new cohort of 3 patients.
-
If 1/3 patients experience a DLT: Expand the current cohort by enrolling 3 additional patients at the same dose level.
-
If 1/6 patients experience a DLT: Escalate to the next dose level.
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If ≥2/6 patients experience a DLT: The current dose is considered to have exceeded the MTD. The MTD is declared as the previous dose level.
-
-
If ≥2/3 patients experience a DLT: The current dose is considered to have exceeded the MTD. The MTD is declared as the previous dose level.
-
-
DLT Observation Period: The DLT assessment period is typically the first cycle of treatment (4 weeks).
-
Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Mandatory Visualizations
Caption: Cilengitide signaling pathway inhibition.
Caption: "3+3" dose-escalation study workflow.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. cenmed.com [cenmed.com]
- 3. premier-research.com [premier-research.com]
- 4. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cilengitide TFA Toxicity Assessment in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cilengitide TFA in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected general toxicity profile of this compound in animal models?
A1: Preclinical studies have consistently demonstrated that Cilengitide has a favorable safety profile with minimal toxicity.[1] In various animal models, including mice with melanoma and orthotopic brain tumor xenografts, Cilengitide has shown anti-tumor activity without significant adverse effects.[2][3] Clinical trials in humans have also reported a low incidence of severe toxicities.[4][5]
Q2: Has a Maximum Tolerated Dose (MTD) for this compound been established in preclinical toxicology studies?
A2: Based on available literature, a maximum tolerated dose (MTD) was not reached in several preclinical and even in Phase I clinical trials, where doses were escalated to high levels without observing dose-limiting toxicities.[4] This suggests a wide therapeutic window for the compound.
Q3: What are the known target organs for this compound toxicity in animals?
A3: Current research and clinical data have not identified specific target organs for this compound toxicity. Studies have shown no significant hematological or non-hematologic toxicity.[4]
Q4: Is there any information on the reproductive or developmental toxicity of this compound?
A4: The available search results did not provide specific details on reproductive or developmental toxicity studies for this compound. General guidance on reproductive toxicity testing in rodents and non-rodents is available in regulatory guidelines.
Q5: What is the relevance of the trifluoroacetate (TFA) salt form to the overall toxicity of the molecule?
A5: While trifluoroacetic acid (TFA) as a chemical entity has been noted to have potential for liver and reproductive toxicity at high concentrations, the available studies on this compound do not indicate that the TFA salt contributes significantly to its toxicity profile at therapeutic doses. The focus of the safety assessments has been on the active Cilengitide molecule.
Troubleshooting Guides
Issue 1: Unexpected adverse events or mortality observed in animals at standard doses.
-
Possible Cause: Contamination of the drug substance or vehicle, or error in dose calculation and administration.
-
Troubleshooting Steps:
-
Verify the purity and integrity of the this compound lot being used.
-
Ensure the vehicle is sterile and appropriate for the route of administration.
-
Double-check all dose calculations and the calibration of administration equipment.
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Review the health status of the animal colony to rule out underlying infections or other health issues.
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Issue 2: Difficulty in dissolving this compound for administration.
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Possible Cause: this compound is a peptide and may have specific solubility requirements.
-
Troubleshooting Steps:
-
Consult the manufacturer's instructions for recommended solvents and solubility.
-
Consider using a buffered solution at a physiological pH.
-
Gentle warming or sonication may aid in dissolution, but care should be taken to avoid degradation.
-
Issue 3: Inconsistent results or lack of anti-tumor efficacy in animal models.
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Possible Cause: Suboptimal dosing regimen, route of administration, or characteristics of the animal model.
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Troubleshooting Steps:
-
Review preclinical studies for effective dose ranges and schedules in similar tumor models.[6]
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Ensure the chosen animal model expresses the target integrins (αvβ3 and αvβ5).
-
Consider the pharmacokinetic profile of Cilengitide, which has a relatively short half-life, and adjust the dosing frequency accordingly.[4]
-
Quantitative Data Summary
| Animal Model | Dose | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| Mice (NMRI) | 2.5 mg/kg | Intravenous (bolus) | t½: ~0.3 hours | [7] |
| Rats (Wistar) | 2.5 mg/kg | Intravenous (bolus) | t½: 0.24-0.50 hours | [7] |
| Rabbits (Chinchilla) | 50, 150, or 450 mg/kg/day | Intravenous (infusion) | Data from regulatory toxicity studies | [7] |
| Monkeys (Cynomolgus) | 2.0 mg/kg | Intravenous (bolus) | Major component in plasma was unchanged drug (>85%) | [7] |
Note: The absence of publicly available, detailed toxicology reports limits the provision of comprehensive quantitative toxicity data such as LD50 and NOAEL values. Researchers are advised to consult regulatory submissions or contact the manufacturer for more detailed safety information.
Experimental Protocols & Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for a pharmacokinetic study of this compound in an animal model, based on described methodologies.[7]
Cilengitide Signaling Pathway Inhibition
Cilengitide functions by inhibiting αvβ3 and αvβ5 integrins, which in turn affects downstream signaling pathways involved in cell survival and proliferation.
References
- 1. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II study of Cilengitide (EMD 121974, NSC 707544) in patients with non-metastatic castration resistant prostate cancer, NCI-6735. A study by the DOD/PCF Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Safety Run-in and Randomized Phase II Study of Cilengitide Combined with Chemoradiation for Newly Diagnosed Glioblastoma (NABTT 0306) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cilengitide TFA In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and overcome the challenges associated with the in vivo bioavailability and delivery of Cilengitide TFA.
Frequently Asked Questions (FAQs)
Q1: What is Cilengitide, and what are the primary challenges to its in vivo efficacy?
Cilengitide (EMD 121974) is a cyclic pentapeptide that acts as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2] These integrins are crucial for processes like angiogenesis (new blood vessel formation) and tumor cell invasion.[3] While effective at the cellular level, its translation to in vivo models and clinical settings is hampered by several pharmacokinetic limitations:
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Rapid Blood Clearance: Cilengitide has a short terminal half-life of approximately 3 to 5 hours in humans, requiring frequent administration to maintain therapeutic concentrations.[4][5]
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Poor Blood-Brain Barrier (BBB) Penetration: For treating brain tumors like glioblastoma, its ability to cross the BBB is limited.[6]
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Low Tumor Specificity and Retention: The drug can be rapidly washed out from the tumor site, and it is subject to high uptake by the kidneys and liver.[6]
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Low Permeability: As a peptide, it has inherently very low permeability, making intravenous administration necessary.[7][8]
Q2: What are the most promising strategies to overcome the poor in vivo performance of Cilengitide?
The leading strategy is the use of advanced drug delivery systems. Specifically, nanoformulations have shown significant promise.[9] Encapsulating Cilengitide into nanoparticles can protect it from rapid clearance, prolong its circulation time, and improve its accumulation at the tumor site.[6] This approach can be further enhanced by combining it with techniques like Ultrasound-Targeted Microbubble Destruction (UTMD), which transiently opens the blood-brain barrier to facilitate drug delivery to brain tumors.[6]
Q3: Can Cilengitide be administered orally?
Oral administration is not a viable route for Cilengitide. Like most peptides, it would be susceptible to degradation in the gastrointestinal tract and has very low permeability across the intestinal epithelium, which would result in negligible oral bioavailability.[7][8] Chemical modifications, such as N-methylation, were incorporated into its design to improve metabolic stability over linear peptides, but this does not confer oral activity.[10]
Q4: How do nanoformulations specifically improve Cilengitide delivery and efficacy?
A study using Cilengitide-loaded nanoparticles (CGT-NP) made from gelatin and a Poloxamer 188-grafted heparin copolymer demonstrated several key advantages in a rat glioblastoma model:[6]
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Increased Tumor Concentration: The nanoparticle formulation increased the Cilengitide level in tumors by over three-fold compared to the free drug.[6]
-
Prolonged Tumor Retention: The formulation prolonged the retention of the drug within the tumor tissue.[6]
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Reduced Systemic Clearance: Renal clearance was significantly reduced.[6]
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Enhanced Therapeutic Efficacy: This improved delivery translated to a dramatic increase in median survival, from approximately 30 days with free Cilengitide to about 80 days with the combination of CGT-NP and UTMD.[6]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low concentration of Cilengitide in tumor tissue in our animal model. | Rapid systemic clearance and non-specific biodistribution. | 1. Implement a Nanoformulation Strategy: Encapsulate Cilengitide in a nanoparticle delivery system. A formulation using gelatin and Poloxamer-grafted heparin has proven effective.[6] 2. Characterize Nanoparticles: Ensure nanoparticles are of optimal size (e.g., 1-100 nm) for tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[9] 3. For CNS Tumors: Combine the nanoformulation with Ultrasound-Targeted Microbubble Destruction (UTMD) to enhance delivery across the blood-brain barrier.[6] |
| Observed therapeutic effect is short-lived, requiring frequent high-dose injections. | The inherent short plasma half-life (t½) of Cilengitide (approx. 2.5-5 hours).[4][11] | 1. Explore Continuous Infusion: Phase I clinical studies have shown that continuous infusion is safe and can maintain steady-state plasma concentrations (Css).[1] 2. Utilize Sustained-Release Formulations: Nanoparticle encapsulation can provide a sustained-release profile, reducing the need for frequent administration.[6] |
| Inconsistent or minimal efficacy in glioblastoma xenograft models. | Poor penetration of the blood-brain barrier (BBB). | 1. Employ UTMD: This technique uses ultrasound to oscillate microbubbles in the bloodstream, transiently and safely opening tight junctions in the BBB to allow for drug passage.[6] 2. Confirm Drug Delivery: Conduct biodistribution studies to quantify Cilengitide concentrations in the brain and tumor tissue post-treatment to validate the delivery enhancement. Studies show that drug can be detected in tumor specimens, with higher levels corresponding to higher doses.[12] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cilengitide (Intravenous Administration)
| Species / Study | Dose | Clearance (CL) | Volume of Distribution (Vdss) | Terminal Half-Life (t½) |
|---|---|---|---|---|
| Rat | 2.5 mg/kg | ~0.98 L/h/kg | ~0.34 L/kg | 0.24–0.50 h |
| Human (Solid Tumors) | Dose-escalation | 5.9–12.1 L/h | ~20 L | ~2.5–3.0 h |
| Human (Solid Tumors) | Continuous Infusion | 55–88 mL/min/m² | 18–31 L/m² | Estimated at 4 h |
| Human (Solid Tumors) | Twice Weekly Infusion | 34–66 mL/min/m² | 9–12 L/m² | 3–5 h |
Data compiled from references:[1][4][7][11]
Table 2: Receptor Binding Affinity of Cilengitide
| Integrin Target | IC50 Value |
|---|---|
| αvβ3 | 2–4 nM |
| αvβ5 | 79–120 nM |
Data compiled from references:[1][2]
Table 3: Efficacy of Cilengitide Nanoformulation (CGT-NP) with UTMD in a Rat Glioma Model
| Treatment Group | Median Survival Period | Tumor Drug Level vs. Free CGT |
|---|---|---|
| Control | < 20 days | N/A |
| Free Cilengitide (CGT) | ~30 days | 1x (Baseline) |
| CGT-NP + UTMD | ~80 days | > 3x |
Data compiled from reference:[6]
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Analysis
This protocol is adapted from methodologies used in clinical studies.[11]
-
Animal Model: Select appropriate species (e.g., NMRI mice, Sprague-Dawley rats).
-
Drug Administration: Administer this compound via intravenous (e.g., tail vein) bolus injection at the desired dose (e.g., 2.5 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail bleed) into heparinized tubes at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 1000 g for 10 minutes) to separate the plasma.
-
Sample Storage: Store plasma samples at -70°C or lower until analysis.
-
Sample Analysis: Quantify Cilengitide concentrations using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vdss), and half-life (t½).
Protocol 2: Cilengitide Nanoformulation and UTMD for Brain Tumor Delivery
This protocol is a conceptual guide based on a successful preclinical study.[6]
-
Nanoparticle Preparation:
-
Synthesize a copolymer carrier, such as Poloxamer 188-grafted heparin.
-
Prepare Cilengitide-loaded nanoparticles (CGT-NP) using a method like self-assembly or coacervation with gelatin.
-
Characterize the resulting nanoparticles for size, polydispersity index, zeta potential, and drug encapsulation efficiency.
-
-
Animal Model: Use an orthotopic glioma model (e.g., C6 GBM cells implanted in Sprague-Dawley rats).
-
Treatment Administration:
-
Anesthetize the tumor-bearing animal.
-
Administer the CGT-NP formulation intravenously.
-
Immediately following, administer a bolus of commercially available microbubbles (ultrasound contrast agent).
-
-
Ultrasound Application:
-
Apply ultrasound using a focused transducer targeted at the tumor location in the brain.
-
Use appropriate parameters (e.g., frequency, power, duration) to induce microbubble destruction and transiently open the BBB.
-
-
Efficacy and Biodistribution Analysis:
-
Monitor animal survival over time to determine therapeutic efficacy.
-
At selected time points, sacrifice animals and harvest brains, tumors, and major organs to quantify Cilengitide distribution via HPLC-MS/MS.
-
Visualizations
Caption: Cilengitide inhibits integrins, blocking the FAK/Src/AKT pathway to reduce tumor growth.
Caption: Workflow for developing and testing enhanced Cilengitide delivery systems.
Caption: Logic of combining nanoparticles for protection and UTMD for enhanced BBB penetration.
References
- 1. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cilengitide - Wikipedia [en.wikipedia.org]
- 4. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Glioma-targeted therapy using Cilengitide nanoparticles combined with UTMD enhanced delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo drug disposition of cilengitide in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Cilengitide TFA vs. Vitaxin in Cancer Models
For researchers and drug development professionals navigating the landscape of anti-angiogenic cancer therapies, two prominent investigational drugs, Cilengitide TFA and Vitaxin, have garnered significant attention. Both agents target integrins, key mediators of cell adhesion and signaling involved in tumor growth and the formation of new blood vessels. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to aid in informed decision-making for future research and development.
At a Glance: Key Differences and Similarities
| Feature | This compound | Vitaxin (Etaracizumab/MEDI-522) |
| Molecule Type | Cyclic Pentapeptide (Small Molecule) | Humanized Monoclonal Antibody (Biologic) |
| Primary Target(s) | αvβ3 and αvβ5 integrins[1][2] | αvβ3 integrin[3][4] |
| Mechanism of Action | Competitively inhibits RGD-binding site of integrins, blocking ligand interaction.[1] | Binds to the αvβ3 integrin, sterically hindering ligand access.[5] |
| Reported Preclinical Models | Glioblastoma, Melanoma, Ovarian Cancer, Sarcoma[6][7] | Melanoma, Ovarian Cancer, Breast Cancer, Prostate Cancer[8][9] |
Performance in Preclinical Tumor Models
The following tables summarize the quantitative data from various preclinical studies, showcasing the efficacy of this compound and Vitaxin in different cancer models.
This compound: Preclinical Efficacy Data
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Glioblastoma | Nude Rats (intracranial U251 gliomas) | Cilengitide (4-8h before radiation) + Radiotherapy | Dramatically enhanced antitumor activity of radiotherapy. | [10] |
| Glioblastoma | Athymic Nude Mice (intracranial U87ΔEGFR gliomas) | Cilengitide (200 μg, i.p., 3x/week) | Median survival of 19 days (vs. 19 days for PBS). | [3] |
| Melanoma | C57BL/6 Mice (subcutaneous B16 melanoma) | Cilengitide (50 mg/kg for 7 days) | Reduced subcutaneous tumor PD-L1 expression. | [5] |
| Sarcoma | Rats (hind limb soft tissue sarcoma) | Cilengitide (i.p.) + Melphalan ILP | 77% response rate (vs. melphalan or cilengitide alone). | [7] |
Vitaxin (and its precursor LM609): Preclinical Efficacy Data
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Ovarian Cancer | Orthotopic Mouse Model (SKOV3ip1) | Etaracizumab (10 mg/kg, i.p., 2x/week) | Reduced tumor growth by 48.8% compared to IgG control. | [6] |
| Ovarian Cancer | Orthotopic Mouse Model (A2780ip2) | Etaracizumab + Paclitaxel | Reduced tumor growth by 86.4% compared to control. | [6] |
| Ovarian Cancer | Orthotopic Mouse Model (HeyA8) | Etaracizumab | Reduced tumor weight by 35.6%. | [6] |
| Melanoma | Nude Mice | 17E6 (anti-αv integrin antibody) | Strongly inhibited tumor development. | [11] |
Mechanism of Action: A Look at the Signaling Pathways
Both Cilengitide and Vitaxin exert their anti-tumor effects by disrupting integrin signaling. A key pathway affected is the Focal Adhesion Kinase (FAK)/Src/Akt pathway, which is crucial for cell survival, proliferation, and migration.
Cilengitide's Impact on Integrin Signaling
Cilengitide, by blocking the RGD binding site on αvβ3 and αvβ5 integrins, prevents their interaction with extracellular matrix (ECM) proteins. This disruption inhibits the downstream signaling cascade.
Caption: Cilengitide blocks integrin-ECM interaction, inhibiting the FAK/Src/Akt pathway.
Vitaxin's Approach to a Shared Pathway
Vitaxin, being a monoclonal antibody, sterically hinders the interaction of ligands with the αvβ3 integrin. While the initial interaction is different from the competitive inhibition of Cilengitide, the downstream consequence is the same: disruption of the FAK/Src/Akt signaling cascade.
Caption: Vitaxin binds to αvβ3 integrin, preventing ECM interaction and downstream signaling.
Experimental Protocols: A Closer Look at the Methods
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative experimental protocols for studies involving Cilengitide and Vitaxin.
Cilengitide in an Intracranial Glioblastoma Model
-
Cell Line: U87ΔEGFR human glioblastoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Stereotactic injection of U87ΔEGFR cells into the brains of the mice.
-
Treatment Groups:
-
Control (e.g., PBS)
-
Cilengitide monotherapy
-
Combination therapy (e.g., with an oncolytic virus)
-
-
Dosing Regimen: For monotherapy, Cilengitide administered intraperitoneally at a dose of 200 μg in 100 μL PBS, three times a week, starting at a set time point post-tumor implantation.[3]
-
Efficacy Assessment:
-
Survival: Monitoring and recording of animal survival, with data presented as Kaplan-Meier survival curves.
-
Tumor Burden: In some studies, tumor size is assessed through bioluminescence imaging or histological analysis of brain sections.
-
-
Statistical Analysis: Survival data analyzed using the log-rank test.
Caption: Workflow for assessing Cilengitide efficacy in a mouse glioblastoma model.
Vitaxin (Etaracizumab) in an Ovarian Cancer Model
-
Cell Line: SKOV3ip1 human ovarian cancer cells.
-
Animal Model: Female nude mice.
-
Tumor Implantation: Intraperitoneal injection of SKOV3ip1 cells.
-
Treatment Groups:
-
Control (e.g., human IgG)
-
Etaracizumab monotherapy
-
Combination therapy (e.g., with Paclitaxel)
-
-
Dosing Regimen: Etaracizumab administered intraperitoneally at a dose of 10 mg/kg, twice per week.[6]
-
Efficacy Assessment:
-
Tumor Weight: At the end of the study, mice are euthanized, and the tumor weight is measured.
-
Tumor Nodules: The number of tumor nodules is counted.
-
Metastasis: Assessment of metastatic spread to various organs.
-
-
Statistical Analysis: Tumor weight and nodule counts are compared between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for evaluating Vitaxin's effect on ovarian cancer in a mouse model.
Conclusion
Both this compound and Vitaxin have demonstrated significant anti-tumor and anti-angiogenic activity in a range of preclinical models. Cilengitide, a small molecule inhibitor of αvβ3 and αvβ5 integrins, has shown promise in difficult-to-treat cancers like glioblastoma, particularly in combination with radiotherapy. Vitaxin, a humanized monoclonal antibody targeting αvβ3, has shown efficacy in models of ovarian cancer and melanoma.
The choice between these two agents for future research may depend on the specific cancer type, the desired therapeutic combination, and the preferred molecular modality (small molecule vs. biologic). The data presented here, while not from direct head-to-head comparisons, provide a solid foundation for understanding the preclinical potential of these two important anti-integrin therapies. Further studies directly comparing their efficacy and exploring mechanisms of resistance will be invaluable to the field.
References
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot trial of Vitaxin, a humanized anti-vitronectin receptor (anti alpha v beta 3) antibody in patients with metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Therapeutic Antibody LM609 Selectively Inhibits Ligand Binding to Human αVβ3 Integrin via Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Etaracizumab - Wikipedia [en.wikipedia.org]
- 8. Tumor-Selective Response to Antibody-Mediated Targeting of αvβ3 Integrin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etaracizumab Overview - Creative Biolabs [creativebiolabs.net]
- 10. Targeted antiangiogenic therapy for cancer using Vitaxin: a humanized monoclonal antibody to the integrin alphavbeta3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
Synergistic Antitumor Effects of Cilengitide TFA and Temozolomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Cilengitide TFA in combination with the standard chemotherapeutic agent temozolomide for the treatment of glioblastoma. The information presented herein is compiled from preclinical and clinical studies to support further research and drug development in this area.
Executive Summary
Cilengitide, a selective inhibitor of αvβ3 and αvβ5 integrins, has demonstrated synergistic or additive antitumor effects when combined with temozolomide in preclinical models of glioblastoma.[1][2] This combination therapy has been investigated in clinical trials, showing promising activity, particularly in patients with MGMT promoter methylation.[3][4] The proposed mechanisms underlying this synergy include the inhibition of key survival signaling pathways, leading to decreased cell proliferation and increased apoptosis.
Data Presentation
In Vitro Efficacy: Proliferation and Apoptosis in Glioblastoma Cell Lines
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of Cilengitide and temozolomide on glioblastoma cell lines.
Table 1: Synergistic Inhibition of Glioblastoma Cell Proliferation
| Cell Line | Treatment | Concentration | Time Point | Proliferation Inhibition (relative to control) |
| G44 | Cilengitide | 5 µg/ml | 48 hours | ~40% |
| Temozolomide | 5 µg/ml | 48 hours | ~20% | |
| Cilengitide + Temozolomide | 5 µg/ml each | 48 hours | ~65% | |
| G28 | Cilengitide | 5 µg/ml | 48 hours | ~35% |
| Temozolomide | 5 µg/ml | 48 hours | ~15% | |
| Cilengitide + Temozolomide | 5 µg/ml each | 48 hours | ~55% |
Data adapted from in vitro cell counting assays.[1]
Table 2: Enhanced Induction of Apoptosis in Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration | Time Point | Apoptotic Cells (%) |
| G44 | Control | - | 48 hours | ~5% |
| Cilengitide | 5 µg/ml | 48 hours | ~15% | |
| Temozolomide | 5 µg/ml | 48 hours | ~10% | |
| Cilengitide + Temozolomide | 5 µg/ml each | 48 hours | ~25% | |
| G28 | Control | - | 48 hours | ~4% |
| Cilengitide | 5 µg/ml | 48 hours | ~12% | |
| Temozolomide | 5 µg/ml | 48 hours | ~8% | |
| Cilengitide + Temozolomide | 5 µg/ml each | 48 hours | ~22% |
Data adapted from Annexin V and propidium iodide staining followed by flow cytometry.[1]
Experimental Protocols
In Vitro Proliferation and Apoptosis Assays
1. Cell Culture:
-
Human glioblastoma cell lines (e.g., G44, G28) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing either this compound (e.g., 5 µg/ml), temozolomide (e.g., 5 µg/ml), the combination of both, or vehicle control (e.g., DMSO).
3. Proliferation Assay (Cell Counting):
-
At specified time points (e.g., 24 and 48 hours) post-treatment, cells are washed with PBS, trypsinized, and collected.
-
The total number of viable cells is determined using a hemocytometer or an automated cell counter.
-
The percentage of proliferation inhibition is calculated relative to the vehicle-treated control group.[1]
4. Apoptosis Assay (Annexin V/PI Staining):
-
At a specified time point (e.g., 48 hours) post-treatment, both floating and adherent cells are collected.
-
Cells are washed with cold PBS and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) is quantified using a flow cytometer.[1]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of Cilengitide and temozolomide is attributed to the dual targeting of critical pathways involved in glioblastoma cell survival and proliferation.
Inhibition of the FAK/Src/Akt Pathway
Cilengitide, by blocking αvβ3 and αvβ5 integrins, inhibits the phosphorylation of Focal Adhesion Kinase (FAK). This, in turn, prevents the activation of downstream signaling molecules Src and Akt, which are crucial for cell survival, proliferation, and migration. Temozolomide induces DNA damage, and the concurrent inhibition of the FAK/Src/Akt survival pathway by Cilengitide enhances the cytotoxic effects of temozolomide, leading to increased apoptosis.
Potential Involvement of the NF-κB Pathway
Integrin signaling can activate the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation in glioblastoma.[2][5] Temozolomide has also been shown to induce NF-κB activation as a pro-survival response to DNA damage. While direct evidence for the combined effect of Cilengitide and temozolomide on NF-κB is still emerging, it is plausible that Cilengitide's inhibition of integrin signaling could attenuate this pro-survival NF-κB activation, thereby sensitizing glioblastoma cells to temozolomide-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of Cilengitide and temozolomide in vitro.
Conclusion and Future Directions
The combination of this compound and temozolomide demonstrates significant synergistic activity against glioblastoma cells in preclinical models. This synergy is mediated, at least in part, by the dual inhibition of critical cell survival pathways. While clinical trials have shown promising results, further investigation is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this combination therapy. Future preclinical studies should focus on in vivo models to further validate these findings and to explore the impact of this combination on the tumor microenvironment. A deeper understanding of the interplay between integrin signaling and temozolomide-induced DNA damage response will be crucial for the successful clinical translation of this therapeutic strategy.
References
- 1. Integrin involvement in glioblastoma multiforme: possible regulation by NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial Treatment of Glioblastoma with Temozolomide (TMZ) Plus 5-Ethynyl-2’-deoxyuridine (EdU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cilengitide TFA Target Engagement in Tumor Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilengitide, a cyclic RGD pentapeptide, is a well-characterized inhibitor of αvβ3 and αvβ5 integrins, which are crucial mediators of tumor angiogenesis, invasion, and survival. Validating the engagement of Cilengitide with its targets in tumor tissue is paramount for preclinical and clinical development to establish a drug's mechanism of action and to determine effective dosing. This guide provides a comparative overview of key methods for validating Cilengitide TFA target engagement, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assays for their needs.
Comparison of Target Validation Methods
Several methodologies can be employed to validate the target engagement of this compound in tumor tissue, each with its own advantages and limitations. The choice of method often depends on the research question, the available resources, and the experimental model (in vitro, in vivo, or clinical).
| Method | Principle | Quantitative Data & Performance | Advantages | Disadvantages |
| Positron Emission Tomography (PET) Imaging | Non-invasive in vivo imaging using radiolabeled RGD peptides (e.g., 18F-Galacto-RGD) to quantify integrin expression and occupancy by Cilengitide. | - Sensitivity: 59-94% for lesion detection, depending on the tracer and tumor type.[1][2] - Specificity: Generally high, can distinguish malignant from inflammatory lesions better than 18F-FDG PET.[3] - Quantitative: Provides standardized uptake values (SUVs) that correlate with integrin expression levels.[4] | - Non-invasive, allowing for longitudinal studies in the same subject. - Provides whole-body assessment of target expression and drug distribution. - Can be used to determine optimal drug dosage and treatment scheduling.[5] | - High cost and requirement for specialized equipment (cyclotron, PET scanner).[6] - Resolution may be insufficient to visualize microscopic tumors. - Exposure to ionizing radiation. |
| Immunohistochemistry (IHC) | In situ detection of αvβ3 and αvβ5 integrins in fixed tumor tissue sections using specific antibodies. | - Semi-quantitative: Scoring based on staining intensity and percentage of positive cells. - Correlation with PET: Tracer uptake in PET images has been shown to correlate with immunohistochemical staining for αvβ3.[4] | - Provides spatial information on target expression within the tumor microenvironment (e.g., tumor cells vs. vasculature). - Relatively low cost and widely available. - Can be performed on archival tumor tissue. | - Invasive, requiring a biopsy. - Prone to variability due to differences in tissue fixation, antibodies, and scoring methods. - Provides a static snapshot of target expression. |
| Western Blotting | Quantification of downstream signaling proteins (e.g., FAK, p-FAK, p-SMAD2) in tumor lysates to assess the functional consequences of integrin inhibition. | - Quantitative: Provides relative protein expression levels. - Dynamic Range: Phosphorylation of FAK at Tyr-397 shows a linear increase with the number of receptor-ligand bonds.[7] | - Directly measures the biochemical effect of target engagement. - Can provide insights into the mechanism of action. | - Requires fresh or frozen tumor tissue. - Does not provide spatial information. - Can be influenced by the activity of other signaling pathways. |
| Cell Adhesion Assays | In vitro measurement of the ability of tumor cells to adhere to extracellular matrix proteins (e.g., vitronectin, fibronectin) in the presence of Cilengitide. | - Quantitative: IC50 values can be determined. For Cilengitide, the IC50 for inhibiting cell attachment is in the low micromolar range.[8] | - High-throughput and cost-effective for screening. - Directly measures the primary function of integrins. | - In vitro results may not always translate to the in vivo situation. - Does not account for the complexity of the tumor microenvironment. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating this compound target engagement, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the binding of ECM proteins to integrins, blocking downstream signaling.
Caption: Workflow for assessing this compound target engagement using PET imaging.
Caption: Logical flow for interpreting data from multiple assays to validate target engagement.
Experimental Protocols
Positron Emission Tomography (PET) Imaging with 18F-Galacto-RGD
Objective: To non-invasively quantify integrin αvβ3 expression and occupancy by this compound in vivo.
Materials:
-
18F-Galacto-RGD (synthesized as described by Haubner et al.)
-
Tumor-bearing animal model (e.g., nude mice with U87MG xenografts)
-
MicroPET scanner
-
Anesthesia (e.g., isoflurane)
-
This compound solution
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal using isoflurane.
-
Baseline Scan:
-
Blocking Scan:
-
On a separate day, administer a blocking dose of this compound intravenously.
-
After a predetermined time to allow for drug distribution, inject 18F-Galacto-RGD as in the baseline scan.
-
Acquire PET images at the same time points as the baseline scan.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM2D).
-
Draw regions of interest (ROIs) over the tumor and other relevant organs (e.g., muscle, liver, kidneys).
-
Calculate the standardized uptake value (SUV) for each ROI.
-
-
Data Interpretation: A significant reduction in the tumor SUV in the blocking scan compared to the baseline scan indicates specific binding of 18F-Galacto-RGD to the integrin target and successful engagement by this compound.
Immunohistochemistry (IHC) for αvβ3 and αvβ5
Objective: To visualize the expression and localization of αvβ3 and αvβ5 integrins in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Primary antibodies: anti-αvβ3 and anti-αvβ5
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with the primary antibodies against αvβ3 and αvβ5 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP. Visualize the signal with DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells in the tumor and stromal compartments.
Western Blotting for Phospho-FAK
Objective: To quantify the inhibition of integrin downstream signaling by measuring the phosphorylation of Focal Adhesion Kinase (FAK).
Materials:
-
Fresh or frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.
-
Densitometry: Quantify the band intensities using densitometry software. The ratio of p-FAK to total FAK indicates the level of FAK activation.
Cell Adhesion Assay
Objective: To measure the inhibitory effect of this compound on tumor cell adhesion to extracellular matrix proteins.
Materials:
-
Tumor cell line expressing αvβ3 and αvβ5 integrins
-
96-well plates
-
Extracellular matrix proteins (e.g., vitronectin, fibronectin)
-
This compound at various concentrations
-
Cell stain (e.g., crystal violet)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin or fibronectin and incubate overnight at 4°C. Block non-specific binding with BSA.
-
Cell Treatment: Pre-incubate tumor cells with various concentrations of this compound.
-
Cell Seeding: Seed the treated cells onto the coated wells and allow them to adhere for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining and Quantification: Stain the adherent cells with crystal violet, solubilize the dye, and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the this compound concentration and determine the IC50 value.
Alternative RGD-Mimetic Integrin Inhibitors
While Cilengitide is a well-studied integrin inhibitor, other RGD-mimetic compounds have also been developed. Validating the target engagement of these alternatives involves similar methodologies.
| Alternative Inhibitor | Target Integrins | Reported IC50/Ki Values | Validation Methods Used |
| ATN-161 | α5β1, αvβ3 | Not specified in the provided search results. | In vivo studies showing decreased tumor volume and metastasis, reduced p-MAPK expression, microvessel density, and cell proliferation.[10] |
| SB273005 | αvβ3, αvβ5 | Ki of 1.2 nM for αvβ3 and 0.3 nM for αvβ5. | Likely validated using in vitro binding and cell-based assays, though specific studies were not detailed in the search results. |
| Cyclo(RGDyK) | αvβ3 | IC50 of ~20 nM. | Used as a blocking agent in PET imaging studies to demonstrate target specificity. |
The validation of target engagement for these alternative inhibitors would follow similar principles to those outlined for Cilengitide, employing a combination of in vitro and in vivo assays to confirm their interaction with the intended integrin targets and their functional consequences in tumor models.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 4. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The motivations and methodology for high-throughput PET imaging of small animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Mode for Integrin-mediated Signaling: Tethering Is Required for Phosphorylation of FAK Y397 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to Biomarkers for Predicting Cilengitide TFA Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers investigated for predicting treatment response to Cilengitide TFA, a selective inhibitor of αvβ3 and αvβ5 integrins. Despite promising preclinical data, Cilengitide's clinical development, primarily in glioblastoma (GBM), was halted due to a lack of efficacy in pivotal Phase III trials. This guide summarizes the key experimental data, details the methodologies used, and explores the underlying signaling pathways to inform future research in integrin-targeted therapies.
Executive Summary
This compound was developed to target the αvβ3 and αvβ5 integrins, which are overexpressed in various cancers and play a crucial role in tumor angiogenesis, invasion, and survival. The primary focus of biomarker discovery for Cilengitide was on the expression of its targets, αvβ3 and αvβ5 integrins, and the O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status, a known prognostic and predictive marker in glioblastoma. However, extensive clinical trial data from the CENTRIC (for MGMT methylated GBM) and CORE (for MGMT unmethylated GBM) trials did not identify a definitive predictive biomarker for Cilengitide efficacy. In the CORE trial, higher αvβ3 levels in tumor cells showed a slight association with improved survival in patients treated with Cilengitide, but this was not observed in the larger CENTRIC trial. Ultimately, the addition of Cilengitide to standard therapy did not improve overall survival in either patient population.
Biomarker Performance: A Quantitative Comparison
The following tables summarize the key findings from clinical trials investigating biomarkers for Cilengitide treatment response in newly diagnosed glioblastoma.
Table 1: Cilengitide in MGMT Promoter-Methylated Glioblastoma (CENTRIC Trial)
| Biomarker | Patient Cohort | Treatment Arm | Outcome | Result | p-value | Citation |
| αvβ3 Integrin Expression (Tumor Cells) | MGMT Methylated | Cilengitide + TMZ/RT | Overall Survival | No significant interaction between biomarker and treatment | NS | [1] |
| αvβ5 Integrin Expression (Tumor Cells) | MGMT Methylated | Cilengitide + TMZ/RT | Overall Survival | No significant interaction between biomarker and treatment | NS | [1] |
| pSMAD2 Levels | MGMT Methylated | Cilengitide + TMZ/RT | Overall Survival | No significant interaction between biomarker and treatment | NS | [1] |
Table 2: Cilengitide in MGMT Promoter-Unmethylated Glioblastoma (CORE Trial)
| Biomarker | Patient Cohort | Treatment Arm | Outcome | Result | p-value | Citation |
| αvβ3 Integrin Expression (Tumor Cells) | MGMT Unmethylated | Cilengitide + TMZ/RT | Overall Survival | Higher expression associated with improved OS | 0.032 | [1][2] |
| αvβ3 Integrin Expression (Tumor Cells) | MGMT Unmethylated | Cilengitide + TMZ/RT | Progression-Free Survival | Higher expression associated with improved PFS | <0.05 | [1] |
| αvβ5 Integrin Expression (Tumor Cells) | MGMT Unmethylated | Cilengitide + TMZ/RT | Overall Survival | No significant association | NS | [1] |
Table 3: Overall Survival in Pivotal Phase III CENTRIC Trial
| Treatment Arm | Patient Cohort | Median Overall Survival | Hazard Ratio (95% CI) | p-value | Citation |
| Cilengitide + TMZ/RT | MGMT Methylated | 26.3 months | 1.02 (0.81-1.29) | 0.86 | [2] |
| Placebo + TMZ/RT | MGMT Methylated | 26.3 months | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are the key experimental protocols used in the evaluation of Cilengitide biomarkers.
Immunohistochemistry (IHC) for αvβ3 and αvβ5 Integrin Expression
This protocol outlines the general steps for detecting integrin expression in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections, as performed in the CENTRIC and CORE trial biomarker analyses.
-
Tissue Preparation: FFPE tumor tissue sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., serum-free protein block).
-
Primary Antibody Incubation: Slides are incubated with primary antibodies specific for αvβ3 and αvβ5 integrins. The choice of antibody clone and concentration is critical for specificity and should be thoroughly validated. For example, the monoclonal antibody LM609 has been used for αvβ3 detection.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a substrate-chromogen system (e.g., DAB) to visualize the antigen-antibody complex.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: The intensity and percentage of positive tumor and endothelial cells are scored by a pathologist.
MGMT Promoter Methylation Analysis
The methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter is a key biomarker in glioblastoma. Methylation-specific PCR (MSP) is a common method used.
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue using a commercially available kit.
-
Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Methylation-Specific PCR (MSP): Two separate PCR reactions are performed for each sample using primers that are specific for either the methylated or the unmethylated MGMT promoter sequence.
-
Gel Electrophoresis: The PCR products are separated by agarose gel electrophoresis. The presence of a PCR product in the reaction with methylated-specific primers indicates MGMT promoter methylation. The presence of a product in the reaction with unmethylated-specific primers indicates an unmethylated status.
-
Interpretation: The presence of a band in the methylated lane is interpreted as a positive result for MGMT promoter methylation.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by Cilengitide is essential for interpreting treatment response and resistance.
Cilengitide-Targeted Signaling Pathway
Cilengitide inhibits the binding of extracellular matrix (ECM) proteins to αvβ3 and αvβ5 integrins, thereby disrupting downstream signaling pathways that promote cell survival, proliferation, migration, and angiogenesis.
Experimental Workflow for Biomarker Analysis
The following diagram illustrates a typical workflow for the analysis of predictive biomarkers from patient tumor samples in a clinical trial setting.
Comparison with Alternative Therapies
Given the failure of Cilengitide to improve outcomes in glioblastoma, it is important to consider the current standard of care and other targeted therapies.
Table 4: Comparison of Cilengitide with Other Therapies for Newly Diagnosed Glioblastoma
| Therapy | Mechanism of Action | Efficacy in Clinical Trials (Median OS) | Predictive Biomarkers | Status |
| Standard of Care (Temozolomide + Radiotherapy) | Alkylating agent that damages DNA | ~15-22 months (depending on MGMT status) | MGMT promoter methylation | Standard of Care |
| This compound | αvβ3 and αvβ5 integrin inhibitor | No improvement over standard of care | None validated (αvβ3 expression showed a weak signal) | Development Halted |
| Bevacizumab (Avastin) | VEGF-A inhibitor (anti-angiogenic) | No significant improvement in overall survival in newly diagnosed GBM, but improves progression-free survival | No validated predictive biomarkers | Approved for recurrent GBM in some regions |
| EGFR Inhibitors (e.g., Gefitinib, Erlotinib) | Inhibit Epidermal Growth Factor Receptor signaling | Generally ineffective as monotherapy in unselected populations | EGFRvIII mutation (for some specific inhibitors) | Investigational |
| IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib) | Inhibit mutant isocitrate dehydrogenase 1/2 | Effective in IDH-mutant gliomas (typically lower grade) | IDH1/2 mutations | Approved for other cancers, investigational in glioma |
Conclusion and Future Directions
The clinical development of this compound for glioblastoma serves as a critical case study in the challenges of translating promising preclinical findings into effective cancer therapies. While the rationale for targeting αvβ3 and αvβ5 integrins remains strong, the lack of a robust predictive biomarker and the ultimate failure to improve patient outcomes underscore the complexity of glioblastoma biology and the need for more sophisticated patient stratification strategies.
Future research in this area should focus on:
-
Combination Therapies: Exploring synergies between integrin inhibitors and other targeted agents or immunotherapies.
-
Improved Biomarker Strategies: Moving beyond simple protein expression to functional biomarkers or signatures that reflect the activity of the integrin signaling pathway.
-
Understanding Resistance Mechanisms: Investigating the molecular basis of intrinsic and acquired resistance to integrin-targeted therapies.
By learning from the experience with Cilengitide, the field can move towards more effective and personalized treatments for patients with glioblastoma and other challenging cancers.
References
Cilengitide TFA and Its Impact on Endothelial Cell Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilengitide Trifluoroacetate (TFA), a potent and selective antagonist of αvβ3 and αvβ5 integrins, has been a subject of extensive research in the context of anti-angiogenic and anti-tumor therapies. Its mechanism of action involves the disruption of endothelial cell adhesion to the extracellular matrix, leading to the inhibition of proliferation, migration, and the induction of apoptosis. This guide provides a comparative analysis of Cilengitide TFA's effects on endothelial cell gene expression and signaling, supported by experimental data and detailed methodologies.
Comparative Analysis of Molecular and Cellular Effects
While direct comparative studies on the global gene expression profiles of endothelial cells treated with this compound versus other RGD-mimetic integrin inhibitors are limited in publicly available literature, we can compare their known molecular and cellular effects. The following table summarizes the observed effects of this compound and another well-studied integrin inhibitor, ATN-161.
| Feature | This compound | ATN-161 (Ac-PHSCN-NH2) |
| Target Integrins | αvβ3 and αvβ5 | Primarily α5β1 |
| Primary Mechanism | Competitive antagonist of the RGD binding site | Binds to integrin beta subunits, inhibiting signaling |
| Effect on Cell Adhesion | Induces endothelial cell detachment.[1][2] | Does not block integrin-dependent adhesion.[3] |
| Effect on Proliferation | Significantly inhibits endothelial cell proliferation.[1] | Does not inhibit VEGF-induced proliferation of hCECs.[4] |
| Effect on Apoptosis | Induces apoptosis in endothelial cells.[1][2] | Promotes apoptosis in new vascular endothelial cells.[5][6] |
| Effect on Migration | Inhibits VEGF and bFGF-induced migration.[1] | Inhibits VEGF-induced migration in hCECs.[4] |
| Signaling Pathway Modulation | Inhibits phosphorylation of FAK, Src, and Akt.[1][2][7] | Inhibits NF-κB activation.[5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on endothelial cells by modulating key signaling pathways that are critical for cell survival, proliferation, and migration. The primary pathway affected is the integrin-mediated signaling cascade involving Focal Adhesion Kinase (FAK), Src, and Akt.
Caption: this compound inhibits the FAK/Src/Akt signaling pathway.
Additionally, studies in glioma cells suggest that Cilengitide can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is also a key regulator of angiogenesis.[8]
Caption: Potential inhibition of TGF-β signaling by this compound.
Genes Potentially Regulated by this compound in Endothelial Cells
| Gene Category | Representative Genes | Function in Endothelial Cells | Expected Regulation by Cilengitide |
| Pro-Angiogenic Factors | VEGFA, FGF2, ANGPT1 | Stimulate endothelial cell proliferation, migration, and tube formation. | Downregulation |
| Cell Adhesion Molecules | ICAM1, VCAM1, SELE | Mediate leukocyte adhesion and inflammation. | Downregulation |
| Cell Cycle Regulators | CCND1, CDK4, CDKN1A | Control cell cycle progression and proliferation. | Downregulation of pro-proliferative genes, upregulation of inhibitors. |
| Apoptosis Regulators | BCL2, BAX, CASP3, CASP8 | Regulate programmed cell death. | Upregulation of pro-apoptotic genes. |
| Extracellular Matrix Components | FN1, COL4A1, LAMA4 | Provide structural support and signaling cues for cell adhesion and migration. | Altered expression |
| Transcription Factors | KLF2, KLF4, FOS, JUN | Regulate a wide range of endothelial genes involved in inflammation and thrombosis. | Modulation of activity |
Experimental Protocol: RNA-Sequencing of Endothelial Cells Treated with this compound
This section outlines a representative protocol for investigating the effects of this compound on the transcriptome of human umbilical vein endothelial cells (HUVECs).
Caption: Workflow for RNA-sequencing analysis of endothelial cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with growth factors.
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
The medium is then replaced with a basal medium containing either this compound (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., sterile water or DMSO).
-
Cells are incubated for a predetermined time point (e.g., 24 hours) to allow for changes in gene expression.
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally considered suitable for RNA-sequencing.
-
-
Library Preparation for RNA-Sequencing:
-
mRNA is isolated from the total RNA using oligo(dT) magnetic beads.
-
The purified mRNA is then fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters.
-
The adapter-ligated fragments are then amplified by PCR to create the final sequencing library.
-
-
Sequencing:
-
The prepared libraries are quantified and pooled.
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the control group.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
References
- 1. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
A Comparative Analysis of Cilengitide TFA Across Diverse Cancer Cell Lines
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a first-in-class targeted anticancer agent developed as a selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3] These integrins are cell surface receptors that play a pivotal role in cell-cell and cell-extracellular matrix (ECM) interactions, mediating critical processes in cancer progression, including tumor cell survival, proliferation, invasion, and angiogenesis.[2][4] By blocking the binding of ECM proteins like vitronectin and fibronectin to these integrins, Cilengitide disrupts downstream signaling, thereby inhibiting tumor growth and neovascularization.[2][5] This guide provides a comparative overview of Cilengitide's efficacy and mechanism of action across various cancer cell lines, supported by experimental data and protocols.
Comparative Efficacy of Cilengitide in Cancer Cell Lines
The response to Cilengitide varies significantly among different cancer types and even between cell lines of the same histology. This differential sensitivity is influenced by factors such as the expression levels of target integrins and the composition of the tumor microenvironment.[6][7] The following table summarizes the observed effects and inhibitory concentrations of Cilengitide across a range of cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 / Effective Concentration | Key Observed Effects | Reference(s) |
| Melanoma | A375, SK-Mel-28 | Low micromolar range (<10 µM) | Dose-dependent growth inhibition (2D culture); no significant cytotoxic effect up to 25 µM. Ineffective in 3D spheroid cultures. | [8] |
| B16, A375 | Time- and dose-dependent | Inhibited cell viability and proliferation. Induced significant apoptosis (15-37% at 5-10 µg/mL). | [9] | |
| Glioblastoma (GBM) | Patient-Derived Lines (10) | Generally lower IC50 than Temozolomide (TMZ) | Higher sensitivity to Cilengitide than standard chemotherapy. Response did not correlate with integrin expression levels. | [10] |
| Breast Cancer | T-47D, MCF-7 | Not specified | High induction of apoptosis and cell detachment. | [11] |
| MDA-MB-231 | Not specified | Moderate induction of apoptosis and cell detachment. | [11] | |
| MDA-MB-468 | No response observed | Resistant to Cilengitide-induced apoptosis and detachment. | [11] | |
| TNBC Panel (e.g., BT549, HS578T) | Not specified | Sensitive lines showed cell detachment. Resistance correlated with high overall integrin protein levels. | [6][7] | |
| Laryngeal Cancer | Hep-2 | Time- and dose-dependent | Significantly inhibited cell proliferation and induced apoptosis via the caspase-3 pathway. | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Not specified | Inhibited cell growth and TGF-β1-induced epithelial-to-mesenchymal transition (EMT). | [13] |
Signaling Pathways Modulated by Cilengitide
Cilengitide's mechanism of action involves the disruption of key intracellular signaling cascades that are normally activated upon integrin-ligand binding. By competitively inhibiting αvβ3 and αvβ5 integrins, Cilengitide leads to the deactivation of survival and proliferation signals.
Key pathways affected include:
-
Focal Adhesion Kinase (FAK) and Downstream Effectors: Integrin blockade by Cilengitide prevents the recruitment and activation of FAK, a central mediator of integrin signaling. This subsequently inhibits downstream pathways crucial for cell survival and proliferation, such as PI3K/Akt, Ras/MAPK, and SRC.[2]
-
Apoptosis Induction: In sensitive cell lines, detachment from the ECM caused by Cilengitide triggers a form of programmed cell death known as anoikis. This is often mediated by the activation of executioner caspases, such as caspase-3.[1][12]
-
TGF-β Signaling: In glioma cells, Cilengitide has been shown to reduce the expression of TGF-β1 and TGF-β2 and decrease the phosphorylation of Smad2, a key component of the TGF-β pathway, thereby inhibiting its pro-tumorigenic effects.[14]
-
Immune Modulation: In melanoma models, Cilengitide treatment was found to decrease the phosphorylation of STAT3, leading to reduced expression of the immune checkpoint ligand PD-L1 on tumor cells.[9]
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to measure cell viability, apoptosis, and integrin expression.
1. Cell Proliferation / Viability Assay (MTS/MTT Method) This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cilengitide TFA or a vehicle control. Cells are typically incubated for 48 to 72 hours.
-
Reagent Addition: An MTS or MTT reagent is added to each well and incubated for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves.
2. Apoptosis Assay (Annexin V / Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured in 6-well plates and treated with desired concentrations of Cilengitide for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters non-viable cells) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The resulting data allows for the quantification of different cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
3. Western Blot for Integrin Expression This technique is used to detect the presence and relative abundance of specific integrin subunits (e.g., β3, β5) within the cells.
-
Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the integrin subunit of interest (e.g., anti-β3 integrin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. Band intensity corresponds to protein abundance.
Cilengitide demonstrates a range of anti-cancer activities in vitro, including the inhibition of proliferation and induction of apoptosis, across multiple cancer types.[9][11][12] However, its efficacy is highly context-dependent, with significant variability observed between different cell lines.[8][11] Studies suggest that factors beyond the mere presence of target integrins, such as the overall integrin expression profile and the cellular microenvironment, may be critical determinants of sensitivity.[6][7][10] While Cilengitide has faced challenges in clinical trials, these preclinical comparative analyses underscore the importance of identifying predictive biomarkers to select patient populations most likely to benefit from integrin-targeted therapies.[5][8] Further research into the interplay between integrin signaling and other oncogenic pathways will be crucial for optimizing the therapeutic application of Cilengitide and similar agents.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized phase II study of three doses of the integrin inhibitor cilengitide versus docetaxel as second-line treatment for patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilengitide, a small molecule antagonist, targeted to integrin αν inhibits proliferation and induces apoptosis of laryngeal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
Assessing the Anti-Metastatic Potential of Cilengitide TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilengitide TFA, a cyclic pentapeptide, has been a subject of extensive research for its potential to combat cancer metastasis. By selectively targeting the αvβ3 and αvβ5 integrins, which are crucial for cell adhesion, migration, and angiogenesis, Cilengitide aims to disrupt the metastatic cascade. This guide provides an objective comparison of Cilengitide's anti-metastatic performance with other integrin inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Mechanism of Action: Targeting Integrin-Mediated Pathways
Cilengitide functions as a competitive antagonist for the binding of extracellular matrix (ECM) proteins, such as vitronectin, to αvβ3 and αvβ5 integrins. This inhibition disrupts downstream signaling pathways critical for cell survival, proliferation, and motility. The binding of integrins to the ECM activates focal adhesion kinase (FAK) and Src family kinases, which in turn regulate pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation. By blocking this initial interaction, Cilengitide induces apoptosis in endothelial and tumor cells and hampers their migratory and invasive capabilities.[1]
Preclinical Anti-Metastatic Efficacy: A Comparative Overview
Numerous preclinical studies have demonstrated the anti-metastatic effects of Cilengitide and other integrin inhibitors. While direct head-to-head comparative studies are limited, the following tables summarize key findings from individual studies to provide a comparative perspective.
In Vitro Studies
| Compound | Cancer Type | Assay | Key Findings | Reference |
| Cilengitide | Melanoma (B16 and A375 cells) | Cell Viability (CCK-8) | Dose- and time-dependent inhibition of cell viability. IC50 values determined. | [2][3][4] |
| Cilengitide | Melanoma (B16 and A375 cells) | Apoptosis (Flow Cytometry) | Increased apoptosis rates with Cilengitide treatment (e.g., 15.27% in B16 and 14.89% in A375 at 5 µg/ml for 12h). | [2][4] |
| Cilengitide | Osteosarcoma | Adhesion, Detachment, Migration | Dose-dependently inhibited de novo adhesion, provoked detachment, and inhibited migration. | [5] |
| Cilengitide | Breast Cancer (MDA-MB-231) | Proliferation, Migration, Invasion | Decreased proliferation, migration, and invasion. | [6] |
| ATN-161 | Colorectal Cancer | Proliferation | Combination with 5-FU significantly reduced tumor cell proliferation. | [7] |
| ATN-161 | Human Coronary Endothelial Cells | Migration | Dose-dependently decreased VEGF-induced migration starting at 100 nM. | [7] |
| Volociximab | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | Inhibited HUVEC proliferation with an IC50 of 0.2-0.5 nM. | [8] |
| Volociximab | Human Umbilical Vein Endothelial Cells (HUVEC) | Angiogenesis (Tube Formation) | Inhibited VEGF and/or bFGF induced angiogenesis. | [8] |
In Vivo Studies
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Cilengitide | Osteosarcoma (intratibial xenograft mouse model) | Not specified | Suppressed pulmonary metastasis, with minimal effect on primary tumor growth. | [5] |
| Cilengitide | Breast Cancer (nude rat model of bone metastasis) | 25 mg/kg, 5 days/week for 30 days | Reduced the volume of osteolytic lesions and soft tissue tumors in bone metastases. | [9] |
| ATN-161 | Colorectal Cancer (liver metastasis mouse model) | 100 mg/kg, every 3rd day | In combination with 5-FU, significantly reduced the number of liver metastases and improved survival. | [10] |
| ATN-161 | Breast Cancer (skeletal metastasis mouse model) | 0.05-1 mg/kg, thrice weekly for 10 weeks | Dose-dependent decrease in tumor volume and a marked decrease in skeletal and soft tissue metastases. | [11] |
| Volociximab | Ovarian Cancer (xenograft mouse model) | 10 mg/kg, twice a week | Inhibited tumor metastasis. | [12] |
| Volociximab | VX2 Tumors (rabbit model) | Not specified | Significantly inhibited subcutaneous and intramuscular tumor growth, correlated with decreased blood vessel density. | [13] |
Alternative Integrin Inhibitors
Several other molecules targeting integrins have been investigated for their anti-metastatic potential.
-
ATN-161 : A non-RGD-based peptide antagonist of α5β1 and αvβ3 integrins. Preclinical studies have shown its ability to inhibit tumor growth and metastasis in various cancer models.[14]
-
Volociximab (M200) : A chimeric monoclonal antibody that specifically targets α5β1 integrin, showing anti-angiogenic and anti-tumor activities.[8][15][16][17][18]
-
Abituzumab : A monoclonal antibody that targets the αv integrin subunit, demonstrating suppression of metastasis in preclinical prostate cancer models by inhibiting cell-to-cell and cell-to-ECM interactions.
-
Etaracizumab (MEDI-522) : A monoclonal antibody against αvβ3 integrin. Clinical trials in metastatic melanoma did not show a significant survival benefit.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to assess anti-metastatic potential.
In Vitro Invasion Assay: Boyden Chamber
The Boyden chamber assay is a widely used method to evaluate the invasive potential of cancer cells.
Protocol:
-
Preparation of Inserts: Thaw Matrigel on ice. Dilute Matrigel to the desired concentration with cold, serum-free cell culture medium. Add an appropriate volume of the diluted Matrigel to the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane). Incubate at 37°C for at least 4 hours to allow for gel formation.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Remove any excess medium from the rehydrated Matrigel. Add the cell suspension to the upper chamber of the insert. In the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum or specific growth factors).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (typically 24-48 hours).
-
Cell Staining and Quantification: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet. Count the number of stained cells in several random fields under a microscope.
In Vivo Experimental Metastasis Assay
This assay assesses the ability of cancer cells to form metastatic colonies in a secondary organ after being introduced into the circulation.
Protocol:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS). Ensure high cell viability (>95%).
-
Animal Injection: Anesthetize an immunodeficient mouse (e.g., nude or SCID). Inject a defined number of cancer cells (typically 1x10^5 to 1x10^6) into the lateral tail vein.
-
Monitoring: Monitor the health and weight of the animals regularly. The experimental endpoint is typically determined by the onset of clinical signs of metastasis or after a predetermined time period (e.g., 4-8 weeks).
-
Metastasis Quantification: At the endpoint, euthanize the mice and carefully dissect the lungs (or other target organs). Fix the organs in Bouin's solution or 10% neutral buffered formalin. The metastatic colonies on the surface of the organ will appear as distinct white nodules. Count the number of surface nodules. For a more detailed analysis, the organs can be embedded in paraffin, sectioned, and stained with hematoxylin and eosin to identify and quantify micrometastases.
Conclusion
This compound has demonstrated notable anti-metastatic potential in a variety of preclinical models by effectively targeting αvβ3 and αvβ5 integrins. While it shows promise in reducing cell migration, invasion, and the formation of metastatic lesions, its clinical efficacy has been varied. Comparison with other integrin inhibitors such as ATN-161 and Volociximab suggests that targeting different integrin subtypes can also yield significant anti-metastatic effects. The choice of a particular integrin inhibitor for therapeutic development will likely depend on the specific cancer type and the dominant integrin expression profile. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate and compare the anti-metastatic properties of these and other novel compounds. Future research should focus on head-to-head preclinical studies and the identification of predictive biomarkers to guide the clinical application of integrin-targeted therapies.
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting αvβ3 and αvβ5 integrins inhibits pulmonary metastasis in an intratibial xenograft osteosarcoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilengitide inhibits metastatic bone colonization in a nude rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Volociximab, a chimeric integrin alpha5beta1 antibody, inhibits the growth of VX2 tumors in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Volociximab, a Chimeric Monoclonal Antibody that Specifically Binds α5β1 Integrin: A Phase I, Pharmacokinetic, and Biological Correlative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Activity of Cilengitide TFA In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilengitide TFA, a cyclic pentapeptide antagonist of αvβ3 and αvβ5 integrins, has been a subject of extensive research for its anti-angiogenic properties in oncology. This guide provides a comprehensive comparison of Cilengitide's in vivo anti-angiogenic activity with other established agents, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Integrin Signaling
Cilengitide's primary mechanism of action involves the inhibition of αvβ3 and αvβ5 integrins, which are highly expressed on activated endothelial cells during angiogenesis.[1] By blocking the binding of these integrins to extracellular matrix (ECM) proteins, Cilengitide disrupts critical signaling pathways involved in endothelial cell migration, proliferation, and survival. This interference with cell-matrix interactions ultimately leads to the inhibition of new blood vessel formation.
Key downstream signaling molecules affected by Cilengitide include Focal Adhesion Kinase (FAK), Src family kinases (Src), and Protein Kinase B (Akt). Studies have shown that Cilengitide inhibits the phosphorylation of FAK, Src, and Akt in endothelial and glioma cells, leading to cellular detachment and apoptosis.[2]
In Vivo Validation of Anti-Angiogenic Activity
The anti-angiogenic efficacy of Cilengitide has been evaluated in various preclinical in vivo models. These models are crucial for assessing the physiological relevance of its mechanism of action and for determining its potential as a therapeutic agent.
Common In Vivo Models for Angiogenesis Research:
-
Chick Chorioallantoic Membrane (CAM) Assay: This ex ovo model provides a rapid and cost-effective method to observe the formation of new blood vessels on the CAM of a developing chicken embryo. The effect of anti-angiogenic compounds can be quantified by measuring the reduction in vessel branching and density.[1]
-
Corneal Micropocket Assay: This assay involves implanting a pellet containing a pro-angiogenic factor and the test compound into the normally avascular cornea of an animal, typically a mouse or rabbit. The inhibition of new blood vessel growth from the limbus towards the pellet is then quantified.
-
Murine Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice. These models allow for the evaluation of a compound's effect on tumor growth and the associated angiogenesis. Microvessel density (MVD) within the tumor, often assessed by staining for endothelial cell markers like CD31, is a key endpoint.
Comparative In Vivo Efficacy of Cilengitide
While direct head-to-head studies providing quantitative comparisons of Cilengitide with other anti-angiogenic agents are limited, existing research offers valuable insights into its relative performance.
Cilengitide vs. Bevacizumab (Anti-VEGF Monoclonal Antibody)
Studies in rat glioma models have investigated the combination of Cilengitide and Bevacizumab. While Bevacizumab, a VEGF inhibitor, can decrease angiogenesis, it has been observed to sometimes increase tumor cell invasion. In these models, the addition of Cilengitide was shown to suppress this Bevacizumab-induced invasion.[3] Microarray analysis from a U87ΔEGFR orthotopic mouse model suggested that the combination therapy led to a reduction in the expression of genes associated with the integrin-mediated cell adhesion pathway.
| In Vivo Model | Agent(s) | Key Findings | Quantitative Data |
| Rat Glioma Model | Bevacizumab | Increased tumor cell invasion along blood vessels. | Not explicitly quantified in the provided search results. |
| Rat Glioma Model | Bevacizumab + Cilengitide | Suppressed the invasion of tumor borders induced by Bevacizumab.[3] | Depth of tumor invasion was significantly less than with Bevacizumab alone.[3] |
| U87ΔEGFR Mouse Glioma Model | Bevacizumab + Cilengitide | Reduced expression of genes in the integrin-mediated cell adhesion pathway. | Specific fold-changes not detailed in the provided search results. |
Cilengitide vs. Sunitinib (Multi-Tyrosine Kinase Inhibitor)
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and other kinases involved in angiogenesis. A study on experimental human glioblastoma in mice demonstrated that oral administration of Sunitinib (80 mg/kg) resulted in a significant prolongation of survival and a 74% reduction in microvessel density. While a direct comparative study with Cilengitide providing such quantitative data on MVD reduction was not found in the provided search results, this highlights the potent anti-angiogenic effect of targeting multiple pathways.
| In Vivo Model | Agent | Key Findings | Quantitative Data |
| Intracerebral U87MG GBM Mouse Xenograft | Sunitinib | Improved median survival by 36% and increased tumor necrosis.[4] | 74% reduction in microvessel density (p < 0.05).[4] |
Experimental Protocols
Orthotopic Rat Glioma Xenograft Model (Adapted from studies with Cilengitide and Bevacizumab)
1. Cell Culture:
-
Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Immunodeficient nude rats (e.g., athymic nude rats) are used.
-
Animals are anesthetized prior to surgery.
3. Intracranial Tumor Implantation:
-
A small burr hole is made in the skull at a predetermined stereotactic coordinate.
-
A suspension of glioma cells (e.g., 1 x 10^5 cells in 5 µL of medium) is slowly injected into the brain parenchyma (e.g., striatum).
-
The burr hole is sealed with bone wax, and the incision is sutured.
4. Treatment Regimen:
-
Treatment begins a few days post-implantation (e.g., day 5).
-
Cilengitide: Administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 30 mg/kg, three times a week).
-
Bevacizumab: Administered i.p. at a specified dose and schedule (e.g., 10 mg/kg, three times a week).
-
Control group receives vehicle (e.g., PBS).
5. Endpoint Analysis:
-
Animals are monitored for tumor growth and neurological symptoms.
-
At the end of the study (e.g., 18 days post-implantation), animals are euthanized, and brains are harvested.
-
Histological Analysis: Brains are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tumor size and invasion.
-
Immunohistochemistry: Sections are stained for endothelial cell markers (e.g., CD31) to determine microvessel density (MVD). MVD is quantified by counting the number of stained vessels per unit area in multiple high-power fields.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in Cilengitide's mechanism of action and the experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Cilengitide inhibits integrin binding to the ECM, disrupting downstream FAK/Src/Akt signaling.
Caption: Crosstalk between VEGF and Integrin signaling pathways in angiogenesis.
Caption: Experimental workflow for an orthotopic glioma xenograft study.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Cilengitide TFA with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cilengitide TFA in combination with immune checkpoint inhibitors, supported by experimental data. It is intended to inform researchers, scientists, and drug development professionals on the preclinical rationale and potential of this therapeutic strategy.
Introduction to Cilengitide and Immune Checkpoint Inhibitors
Cilengitide is a cyclic pentapeptide that acts as an inhibitor of αvβ3 and αvβ5 integrins.[1] These integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, proliferation, and survival, and are often overexpressed in various cancer cells and tumor vasculature.[1][2] By blocking these integrins, Cilengitide can inhibit angiogenesis and induce apoptosis in tumor cells.[2][3]
Immune checkpoint inhibitors (ICIs) are a class of immunotherapy drugs that block proteins that regulate T cell activation, thereby enhancing the body's anti-tumor immune response.[4] Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), as well as cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), are key immune checkpoints that are often exploited by cancer cells to evade immune destruction.[4]
The combination of Cilengitide with immune checkpoint inhibitors is being explored as a novel therapeutic approach to concurrently target the tumor microenvironment and enhance anti-tumor immunity.
Preclinical Efficacy of Cilengitide in Combination with an Anti-PD-1 Antibody
A key study investigated the combination of Cilengitide with an anti-PD-1 monoclonal antibody in a murine melanoma model.[5][6] The findings from this study are summarized below.
In Vitro Data
The in vitro effects of Cilengitide were assessed on B16 (murine) and A375 (human) melanoma cell lines.[5][6]
Table 1: In Vitro Effects of Cilengitide on Melanoma Cell Lines
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | B16, A375 | Cilengitide (0, 1, 10, 100, 1000 µg/ml) for 24, 48, 72h | Dose- and time-dependent inhibition of cell viability. | [5][6][7] |
| Apoptosis | B16, A375 | Cilengitide (5 µg/ml, 10 µg/ml) for 12h | Increased apoptosis compared to control. | [5][6][7] |
| PD-L1 Expression | B16, A375 | Cilengitide (5 µg/ml) for 12h | Downregulation of PD-L1 expression. | [5][6][7] |
| STAT3 Phosphorylation | B16, A375 | Cilengitide | Reduction in STAT3 phosphorylation. | [5][6] |
In Vivo Data
The combination therapy was evaluated in a subcutaneous B16 murine melanoma model.[5][6]
Table 2: In Vivo Efficacy of Cilengitide and Anti-PD-1 Combination Therapy
| Parameter | Control | Cilengitide | Anti-PD-1 | Combination | Reference |
| Tumor Growth | - | Reduced | Reduced | Significantly reduced compared to monotherapies | [5][6] |
| Survival | - | Extended | Extended | Significantly extended compared to monotherapies | [5][6] |
| CD8+ T Cell Infiltration (Tumor) | - | - | - | Significantly increased | [6] |
| IFN-γ Release | - | - | Increased | Significantly increased compared to monotherapies | [6] |
| Granzyme B Release | - | - | Increased | Significantly increased compared to monotherapies | [6] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of Cilengitide and its Interaction with the PD-1/PD-L1 Axis
Caption: Cilengitide inhibits αvβ3 integrin signaling, leading to decreased STAT3 phosphorylation and reduced PD-L1 expression on tumor cells. This enhances the efficacy of anti-PD-1 antibodies, which block the PD-1/PD-L1 interaction and promote T cell-mediated anti-tumor immunity.
Experimental Workflow for In Vivo Combination Therapy Study
Caption: Workflow for evaluating the in vivo efficacy of Cilengitide and anti-PD-1 combination therapy in a murine melanoma model.
Experimental Protocols
Cell Viability Assay
-
Cells: B16 and A375 melanoma cells were seeded in 96-well plates (6 x 10³ cells/well).[7]
-
Treatment: Cells were treated with Cilengitide at concentrations of 0, 1, 10, 100, and 1000 µg/ml for 24, 48, and 72 hours.[7]
-
Analysis: Cell viability was assessed using the Cell Counting Kit (CCK)-8 assay.[7]
Apoptosis Assay
-
Cells: B16 and A375 cells were seeded in 6-well plates (5 x 10⁵ cells/well).[7]
-
Treatment: Cells were treated with Cilengitide (5 µg/ml and 10 µg/ml) for 12 hours.[7]
-
Analysis: Apoptosis was measured by flow cytometry after staining with FITC Annexin V and propidium iodide (PI).[7]
In Vivo Murine Melanoma Model
-
Animal Model: C57BL/6 mice.[7]
-
Tumor Induction: 5 x 10⁵ B16 cells were injected subcutaneously.[7]
-
Treatment Protocol: When tumors reached approximately 100 mm³, mice were randomized into four groups (n=6 per group). Cilengitide (50 mg/kg) was administered intraperitoneally daily. Anti-PD-1 monoclonal antibody (10 mg/kg) was administered intraperitoneally every three days.[7]
-
Efficacy Assessment: Tumor volume was measured regularly, and survival was monitored.[5][6]
Immunohistochemistry and Flow Cytometry
-
At the end of the in vivo study, tumors and spleens were collected.[6][7]
-
Immunohistochemistry was used to assess PD-L1 expression in tumors.[5][6]
-
Flow cytometry was performed on single-cell suspensions from tumors and spleens to analyze the infiltration of CD3+, CD4+, and CD8+ T cells.[6]
Discussion and Future Directions
The preclinical data strongly suggest that Cilengitide can enhance the efficacy of anti-PD-1 therapy in melanoma.[5][6] The proposed mechanism involves the downregulation of PD-L1 on tumor cells and the modulation of the tumor microenvironment to favor anti-tumor immune responses.[5][6] Specifically, the combination therapy leads to increased infiltration of cytotoxic CD8+ T cells and enhanced release of effector cytokines such as IFN-γ and granzyme B.[6]
While these findings are promising, further research is warranted. Key areas for future investigation include:
-
Evaluation of this combination therapy in other tumor models.
-
Investigation of the combination of Cilengitide with other immune checkpoint inhibitors, such as anti-CTLA-4 antibodies.
-
Clinical trials to assess the safety and efficacy of this combination in cancer patients.
It is important to note that while preclinical studies have shown promise for Cilengitide in combination with other therapies, a phase III clinical trial of Cilengitide in glioblastoma did not meet its primary endpoint.[6] However, the immunomodulatory effects observed in the context of immune checkpoint inhibition may represent a distinct and potentially more successful therapeutic avenue for this agent.
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Checkpoint Inhibitors Combined with Targeted Therapy: The Recent Advances and Future Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Cilengitide TFA: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cilengitide TFA, a potent integrin inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper handling and disposal are paramount. The following guidelines are based on available safety data sheets and are intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols[1]. Avoid contact with skin and eyes[1].
II. Step-by-Step Disposal Procedure
Disposal of this compound must comply with all applicable federal, state, and local regulations[1].
-
Waste Identification and Segregation:
-
Unused or expired this compound solid waste should be collected in a clearly labeled, sealed container.
-
Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated materials, such as pipette tips, tubes, and absorbent pads, should be treated as hazardous waste and collected in a designated, labeled container.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, liquid-binding material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal[1].
-
Decontaminate the spill area by scrubbing with alcohol[1].
-
Avoid allowing the substance to enter drains or waterways[2].
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility[1].
-
Do not dispose of this compound down the drain or in the regular trash. While one source suggests smaller quantities might be disposed of with household waste, the overarching recommendation is to follow official regulations for chemical waste[2]. Given its aquatic toxicity, disposal to an approved waste plant is the most responsible course of action[1].
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
-
III. Chemical and Hazard Information
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 199807-35-7 | [1] |
| Molecular Formula | C27H40N8O7 (Cilengitide) | [1] |
| Molecular Weight | 702.7 g/mol | [1][3] |
| Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | [1] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide ensures that your laboratory practices for handling and disposing of this compound meet safety and regulatory standards, thereby building a culture of safety and trust.
References
Personal protective equipment for handling Cilengitide TFA
Cilengitide trifluoroacetate (TFA) is a potent and selective integrin inhibitor used in research and drug development.[1][2][3] While clinical studies have shown it to be well-tolerated in humans, proper laboratory handling is crucial to ensure personnel safety and prevent environmental contamination.[4][5][6] This guide provides essential procedural information for the safe handling and disposal of Cilengitide TFA.
Hazard Identification and Classification
Safety data sheets for this compound present some conflicting information regarding its hazard classification. One source classifies it as harmful if swallowed (Acute toxicity, Oral Category 4) and very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity, Category 1).[7] Another source indicates that the substance is not classified according to the Globally Harmonized System (GHS).[8] Given this discrepancy, it is imperative to handle this compound with a conservative approach, assuming the higher hazard classification to be accurate. The trifluoroacetate (TFA) salt component also requires careful consideration due to the corrosive nature of trifluoroacetic acid.[9]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential when handling this compound. The following table summarizes the required PPE:
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side shields | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of dust or aerosols.[7] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[7]
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[10]
Handling:
-
Avoid contact with eyes, skin, and clothing.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Keep the container tightly sealed.[7]
-
Store in a cool, well-ventilated area.[7]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[7]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.[7]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention. |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.[7] |
Spill and Disposal Procedures
Proper management of spills and waste is a critical component of the safety plan for handling this compound.
Spill Response:
-
Use appropriate personal protective equipment during cleanup.[7]
-
Avoid breathing vapors, mist, or gas.[7]
-
Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11][12]
-
For large spills, evacuate the area and contact environmental health and safety personnel.[10]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[7]
-
All waste containing this compound should be labeled as hazardous waste.[11]
-
Do not allow the substance to enter drains or water courses.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cilengitide (TFA salt) Datasheet DC Chemicals [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
